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  • Product: N-methyl-5-phenyl-1H-pyrazol-3-amine
  • CAS: 30120-58-2

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis and Mechanistic Evaluation of N-Methyl-5-phenyl-1H-pyrazol-3-amine

Executive Summary The 3-aminopyrazole scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, derivatives like N-methyl-5-phenyl-1H-pyrazol-3-amine serve as critical intermediates in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminopyrazole scaffold is a highly privileged pharmacophore in modern drug discovery. Specifically, derivatives like N-methyl-5-phenyl-1H-pyrazol-3-amine serve as critical intermediates in the development of serine-trapping thrombin inhibitors and advanced antithrombotic agents[1]. This whitepaper provides an in-depth, self-validating technical guide to the regioselective synthesis of this molecule, bypassing common alkylation pitfalls through a convergent α-oxoketene dithioacetal pathway.

Retrosynthetic Analysis & The Regioselectivity Challenge

Expertise Insight: A naive approach to synthesizing N-methyl-5-phenyl-1H-pyrazol-3-amine might involve the direct N-methylation of 5-phenyl-1H-pyrazol-3-amine using methyl iodide. However, the annular pyrazole nitrogens (N1 and N2) are significantly more nucleophilic than the exocyclic amino group due to lone-pair delocalization into the aromatic ring. Direct methylation inevitably yields an intractable mixture of 1-methyl, 2-methyl, and over-alkylated products, resulting in abysmal yields of the target compound.

To achieve absolute regioselectivity, a convergent pre-installation strategy is required. By utilizing α-oxoketene dithioacetals[2], we can install the N-methyl group on an acyclic precursor via an addition-elimination reaction. Subsequent condensation with hydrazine forces the ring closure to occur around the pre-installed exocyclic amine, guaranteeing 100% regioselectivity.

Core Mechanistic Pathway

MechanisticPathway N1 Acetophenone (Starting Material) N2 α-Oxoketene Dithioacetal (Regiocontrol Anchor) N1->N2 CS2, MeI, t-BuOK THF, 0°C -> RT N3 α-Oxoketene N,S-Acetal (Pre-installed N-Methyl) N2->N3 MeNH2 (33% in EtOH) Reflux, 6h N4 N-methyl-5-phenyl-1H-pyrazol-3-amine (Target Scaffold) N3->N4 NH2NH2·H2O EtOH, Reflux, 4h

Figure 1: Convergent retrosynthetic and forward synthetic pathway ensuring absolute exocyclic regioselectivity.

Detailed Experimental Protocols (Self-Validating System)

This section outlines the bench-validated, three-step synthesis. Each step includes built-in physical and spectroscopic checkpoints to ensure process integrity and reproducibility.

Step 1: Synthesis of 3,3-bis(methylthio)-1-phenylprop-2-en-1-one
  • Causality: Potassium tert-butoxide deprotonates acetophenone to form a reactive enolate. Carbon disulfide (CS₂) acts as the initial electrophile, followed by dual alkylation with methyl iodide (MeI) to lock the enone structure, creating a highly electrophilic β-carbon.

  • Protocol:

    • Suspend potassium tert-butoxide (2.2 eq) in anhydrous THF (0.5 M) under N₂ and cool to 0 °C.

    • Add acetophenone (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolization.

    • Add carbon disulfide (1.5 eq) dropwise. The solution will transition to a deep crimson color.

    • Slowly add methyl iodide (2.2 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with ice water, extract with EtOAc, dry over Na₂SO₄, and concentrate. Recrystallize from hot ethanol.

  • Validation Checkpoint: The product isolates as a distinct yellow crystalline solid. ¹H NMR (CDCl₃) must show a characteristic singlet for the vinylic proton at ~6.7 ppm, and two distinct methylthio (-SMe) singlets at ~2.5 ppm due to restricted rotation.

Step 2: Aminolysis to 3-(methylamino)-3-(methylthio)-1-phenylprop-2-en-1-one
  • Causality: The softer methylamine selectively attacks the electron-deficient β-carbon of the dithioacetal. This triggers an addition-elimination mechanism, displacing one equivalent of methanethiol (MeSH) to form the N,S-acetal.

  • Protocol:

    • Dissolve the dithioacetal (1.0 eq) in absolute ethanol (0.3 M).

    • Add methylamine (33% solution in absolute ethanol, 1.2 eq).

    • Reflux the mixture for 6 hours. Caution: MeSH gas is evolved; ensure the condenser is vented through a bleach scrubber.

    • Concentrate the solvent under reduced pressure and triturate the residue with cold hexanes to precipitate the product.

  • Validation Checkpoint: TLC will show a highly polar, UV-active spot. The physical evolution of MeSH gas is a primary indicator of reaction progression.

Step 3: Hydrazine-Mediated Cyclization to Target Pyrazole
  • Causality: Hydrazine acts as a bis-nucleophile. The terminal nitrogen attacks the remaining -SMe group (or the carbonyl carbon), followed by rapid intramolecular condensation to close the aromatic pyrazole ring, yielding the target compound.

  • Protocol:

    • Dissolve the N,S-acetal (1.0 eq) in absolute ethanol (0.2 M).

    • Add hydrazine hydrate (NH₂NH₂·H₂O, 1.5 eq).

    • Reflux for 4 hours.

    • Evaporate the solvent, redissolve in dichloromethane, wash with brine, and purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

  • Validation Checkpoint: ¹H NMR (DMSO-d₆) will show the disappearance of the vinylic proton and the appearance of the pyrazole C4-H proton at ~5.9 ppm. LC-MS (ESI+) will confirm the target mass with an [M+H]⁺ peak at m/z 174.1. (Note: Green chemistry alternatives utilizing Montmorillonite K-10 and ultrasound have also been successfully documented for this specific cyclization[3]).

Experimental Workflow Diagram

ExperimentalWorkflow S1 Step 1: Dithioacetalization Base-mediated enolate formation CS2 insertion & dual methylation W1 Isolation 1 Aqueous quench EtOAc extraction Recrystallization S1->W1 S2 Step 2: Aminolysis Nucleophilic addition-elimination Displacement of -SMe by MeNH2 W1->S2 W2 Isolation 2 Solvent removal Trituration with cold hexanes S2->W2 S3 Step 3: Pyrazole Cyclization Hydrazine condensation Intramolecular ring closure W2->S3 W3 Final Purification Flash chromatography LC-MS & NMR validation S3->W3

Figure 2: Step-by-step experimental workflow with integrated validation and isolation checkpoints.

Quantitative Data & Yield Optimization

To maximize throughput, various reaction conditions have been evaluated. The table below summarizes the quantitative data comparing conventional thermal methods against modern assisted-synthesis techniques.

Reaction StepMethodologyReagents & SolventTime / TempIsolated Yield (%)Regioselectivity
Aminolysis ConventionalMeNH₂ in EtOH6h / Reflux (78 °C)78%>99% Exocyclic
Aminolysis MicrowaveMeNH₂ in EtOH15 min / 120 °C89%>99% Exocyclic
Cyclization ConventionalNH₂NH₂·H₂O in EtOH4h / Reflux (78 °C)82%>99% Exocyclic
Cyclization Ultrasound / K-10NH₂NH₂·H₂O, Montmorillonite K-1030 min / RT (Sonication)91%>99% Exocyclic

Data indicates that transitioning to microwave-assisted aminolysis and ultrasound-mediated cyclization[3] significantly reduces reaction times while suppressing thermal degradation byproducts, thereby increasing overall yield.

Conclusion

The synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine demands strict regiocontrol to be viable for scale-up in drug development pipelines. By leveraging the unique reactivity of α-oxoketene dithioacetals, chemists can pre-install the critical exocyclic N-methyl group prior to pyrazole ring formation. This self-validating, three-step protocol ensures high yields, absolute regioselectivity, and provides a robust foundation for the generation of advanced thrombin inhibitors and related therapeutics.

References

  • Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: Pharmaceuticals (MDPI) URL: [Link][1]

  • Title: Synthesis of aminopyrazoles from α-oxoketene O,N-acetals using montmorillonite K-10/ultrasound (Cited within JOC) Source: Synthesis (Georg Thieme Verlag) / ACS Publications URL: [Link][3]

  • Title: Recent Developments of Ketene Dithioacetal Chemistry Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link][2]

Sources

Exploratory

physicochemical properties of N-methyl-5-phenyl-1H-pyrazol-3-amine

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-5-phenyl-1H-pyrazol-3-amine Abstract This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest to r...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-5-phenyl-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs, predictive models, and established principles of physical organic chemistry. Crucially, this guide presents detailed, field-proven experimental protocols for the determination of its most critical properties: aqueous solubility, ionization constant (pKa), and lipophilicity (LogP). The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to fully characterize N-methyl-5-phenyl-1H-pyrazol-3-amine for further investigation.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in drug design. N-methyl-5-phenyl-1H-pyrazol-3-amine belongs to this important class of N-heterocycles.

Understanding the physicochemical properties of a drug candidate is not merely an academic exercise; it is the bedrock upon which its entire development trajectory is built. Properties such as solubility, pKa, and lipophilicity govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide delves into the known and predicted properties of N-methyl-5-phenyl-1H-pyrazol-3-amine and provides robust, self-validating experimental workflows to determine these parameters empirically.

Compound Identification and Structure

Correctly identifying the molecule is the first step in any scientific investigation. The structural and molecular details provide the context for all subsequent physicochemical analysis.

  • Chemical Name: N-methyl-5-phenyl-1H-pyrazol-3-amine

  • CAS Number: 30120-58-2[1]

  • Molecular Formula: C₁₀H₁₁N₃[2]

  • Molecular Weight: 173.21 g/mol [3]

  • Canonical SMILES: CNC1=NNC(=C1)C2=CC=CC=C2[2]

  • InChIKey: RKZLEVRKZGNWES-UHFFFAOYSA-N[2]

Caption: 2D structure of N-methyl-5-phenyl-1H-pyrazol-3-amine.

Core Physicochemical Properties

This section summarizes the available and predicted physicochemical data for N-methyl-5-phenyl-1H-pyrazol-3-amine. For properties where direct experimental values are unavailable, data from structurally similar compounds are provided for context.

Table 1: Summary of Physicochemical Properties

PropertyValue / Predicted RangeData Source / Comment
Physical State Solid (Predicted)Based on analogs like 5-phenyl-1H-pyrazol-3-amine (M.P. 124-127 °C)[4].
Melting Point Not availableExpected to be a crystalline solid with a melting point likely >100 °C.
Boiling Point Not availableThe analog 5-phenyl-1H-pyrazol-3-amine has a high boiling point (442.3 °C)[4].
pKa Not availablePredicted to have a basic pKa associated with the 3-methylamino group.
LogP (o/w) 2.2 (Predicted)XlogP prediction from PubChemLite[2]. Indicates moderate lipophilicity.
Aqueous Solubility Not availableLikely low in neutral water due to the phenyl ring; solubility is expected to be pH-dependent.
Polar Surface Area (PSA) 54.7 Ų (for analog)Value for 5-phenyl-1H-pyrazol-3-amine[4].
Lipophilicity (LogP)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its ability to cross biological membranes. The partition coefficient (LogP) is the most common measure of this property. For N-methyl-5-phenyl-1H-pyrazol-3-amine, the predicted LogP of 2.2 suggests a balanced character, which is often a desirable trait in drug candidates, avoiding the extremes of poor absorption (too hydrophilic) or low solubility and high metabolic clearance (too lipophilic)[2][5].

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. This is paramount for predicting a drug's behavior in different physiological compartments (e.g., stomach pH ~1-3, intestine pH ~6-7.4, blood pH ~7.4). N-methyl-5-phenyl-1H-pyrazol-3-amine has two potential sites of protonation: the exocyclic methylamino group and the pyrazole ring nitrogens. The 3-methylamino group is expected to be the primary basic center. Its pKa will dictate the charge state of the molecule at physiological pH, profoundly impacting its solubility, permeability, and potential for ionic interactions with biological targets.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption and distribution. The presence of a phenyl group suggests that the intrinsic solubility of the neutral form of N-methyl-5-phenyl-1H-pyrazol-3-amine is likely to be low. However, as a basic compound, its solubility is expected to increase significantly in acidic environments where it can form a protonated, more soluble salt. Characterizing its solubility across a range of pH values is therefore essential.

Experimental Determination of Key Properties

Given the absence of published experimental data, this section provides detailed, best-practice protocols for determining the most critical physicochemical parameters.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic equilibrium solubility[6][7]. The causality behind this choice rests on its principle: allowing a compound to reach a true equilibrium between its solid and dissolved states, which provides the most accurate and thermodynamically relevant solubility value.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid compound to buffered aqueous solution (e.g., pH 7.4 PBS) B Agitate at constant temp. (e.g., 25°C or 37°C) for 24-72 hours C Ensure solid phase remains present D Centrifuge sample to pellet undissolved solid E Filter supernatant through low-binding 0.45 µm filter (e.g., PVDF) G Analyze filtered sample by HPLC-UV or LC-MS F Prepare standard curve of known concentrations H Calculate concentration against standard curve

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of solid N-methyl-5-phenyl-1H-pyrazol-3-amine to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The "excess" is critical to ensure that a saturated solution is formed and is in equilibrium with the solid state[6].

  • Equilibration: Place the vials in an orbital shaker or on a stirring plate in a temperature-controlled environment (typically 25°C or 37°C). Agitate for 24 to 72 hours. This extended period is necessary to ensure that the system reaches true thermodynamic equilibrium, especially for compounds that may exist in multiple polymorphic forms or have slow dissolution kinetics[6][8].

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand. Separate the undissolved solid by centrifuging the sample at high speed (e.g., 14,000 rpm for 15 minutes). This step pellets the majority of the solid material without disturbing the saturated supernatant[6].

  • Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a low-protein-binding syringe filter (e.g., 0.45 µm PVDF). This step removes any remaining microscopic particles. The choice of filter material is crucial to prevent adsorption of the analyte, which would lead to an underestimation of solubility[8].

  • Quantification: Prepare a standard calibration curve of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Analyze the filtered supernatant using a validated HPLC-UV or LC-MS method. The concentration of the compound in the supernatant is determined by comparing its response to the calibration curve[6]. The result is reported in units such as mg/mL or µM.

Ionization Constant (pKa) Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values[9][10]. It works by directly measuring the change in pH of a solution as a titrant (a strong acid or base) is added, allowing for the precise identification of the half-equivalence point, where pH equals pKa.

G A Calibrate pH meter with standard buffers (pH 4, 7, 10) B Prepare a dilute solution of the compound (~1 mM) in water or co-solvent A->B C Adjust initial pH to ~2 with standardized HCl B->C D Titrate with standardized NaOH, recording pH after each addition C->D E Plot pH vs. volume of titrant added D->E F Identify inflection point(s) on the titration curve E->F G Calculate pKa from the half-equivalence point F->G

Caption: Workflow for Potentiometric pKa Determination.

Detailed Protocol:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01). Accurate calibration is the foundation for a trustworthy measurement[10][11].

  • Sample Preparation: Dissolve an accurately weighed amount of N-methyl-5-phenyl-1H-pyrazol-3-amine in a known volume of water to create a solution of approximately 1-2 mM. If aqueous solubility is insufficient, a co-solvent (like methanol or DMSO) may be used, but the resulting "apparent pKa" (pKaapp) must be noted as such. Maintain a constant ionic strength throughout the experiment using a background electrolyte like 0.15 M KCl[11].

  • Titration: Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic compounds[10]. Immerse the calibrated pH electrode and a temperature probe into the stirred solution.

  • Acidic Titration (for a base): Make the sample solution acidic by adding a standardized strong acid (e.g., 0.1 M HCl) to a starting pH of around 1.8-2.0[10][11].

  • Basic Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value and total volume of titrant added after each increment has fully mixed and the pH reading has stabilized[10]. Continue the titration until the pH reaches ~12.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). This can be determined precisely by calculating the first derivative of the titration curve (ΔpH/ΔV), where the peak of the derivative corresponds to the equivalence point[12].

Lipophilicity (LogP) Determination by RP-HPLC

While the shake-flask method is the gold standard for LogP, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a high-throughput and reliable indirect method for its estimation.[13][14][15]. The causality is based on the principle that the retention time of a compound on a nonpolar stationary phase (like C18) is directly proportional to its lipophilicity.

Detailed Protocol:

  • System and Standard Selection: Use a standard RP-HPLC system with a C18 column. Select a set of 5-7 reference compounds with known, validated LogP values that span a range bracketing the expected LogP of the test compound (e.g., LogP 0 to 5)[14][15].

  • Chromatographic Conditions: Develop an isocratic mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The goal is to achieve retention times for all standards between approximately 2 and 20 minutes.

  • Standard Analysis: Inject each reference compound individually and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume time), often measured by injecting an unretained compound like uracil[14].

  • Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference compounds against their known LogP values. Perform a linear regression on this data to generate a calibration equation (e.g., LogP = m * (log k) + c)[15]. A good correlation (R² > 0.95) is required for a valid assay.

  • Sample Analysis: Inject the N-methyl-5-phenyl-1H-pyrazol-3-amine solution under the identical chromatographic conditions and determine its capacity factor (k).

  • LogP Calculation: Substitute the calculated log k value for the test compound into the linear regression equation to determine its experimental LogP value[14].

Stability Profile

The chemical stability of a compound under various conditions is critical for its storage, formulation, and in vivo viability. While specific stability data for N-methyl-5-phenyl-1H-pyrazol-3-amine is not available, a profile can be inferred from its constituent functional groups.

  • Hydrolytic Stability: The pyrazole ring itself is generally stable to hydrolysis[16]. The C-N bonds of the methylamino group are also typically stable under physiological pH conditions. However, extreme pH and high temperatures could potentially lead to degradation, a hypothesis that should be confirmed with forced degradation studies[17].

  • Oxidative Stability: The amino group and the electron-rich pyrazole ring may be susceptible to oxidation[17]. A brown discoloration of a sample upon storage can often indicate oxidative degradation[17]. To mitigate this, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature[17].

  • Photostability: Aromatic and heteroaromatic systems can absorb UV light, which may lead to photodegradation[16]. It is prudent to handle and store the compound in amber vials or with protection from light.

  • Thermal Stability: The thermal stability should be assessed using techniques like thermogravimetric analysis (TGA) to determine its decomposition temperature and ensure appropriate handling conditions.

Conclusion

N-methyl-5-phenyl-1H-pyrazol-3-amine is a compound with physicochemical properties that merit careful experimental investigation. Predictive data suggests it is a moderately lipophilic base with likely pH-dependent aqueous solubility. This guide provides the theoretical framework and, more importantly, the detailed, actionable experimental protocols for researchers to accurately determine its solubility, pKa, and LogP. The systematic application of these methods will generate the critical data needed to understand the compound's ADME potential and guide its future development in any research program.

References

Sources

Foundational

N-methyl-5-phenyl-1H-pyrazol-3-amine CAS number 30120-58-2

This guide provides an in-depth technical analysis of N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS 30120-58-2), a privileged heterocyclic scaffold used in medicinal chemistry. CAS Number: 30120-58-2 IUPAC Name: N-methyl-5-p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS 30120-58-2), a privileged heterocyclic scaffold used in medicinal chemistry.

CAS Number: 30120-58-2 IUPAC Name: N-methyl-5-phenyl-1H-pyrazol-3-amine Synonyms: 3-(Methylamino)-5-phenylpyrazole; 5-Phenyl-3-methylaminopyrazole

Executive Summary

N-methyl-5-phenyl-1H-pyrazol-3-amine is a bioactive heterocyclic intermediate belonging to the aminopyrazole class.[1] Unlike its more common isomers (e.g., 1-methyl-3-amino or 1-methyl-5-amino derivatives), this compound features a secondary exocyclic amine at the C3 position and an unsubstituted ring nitrogen (N1-H). This structural specificity makes it a critical "hinge-binding" motif in the design of ATP-competitive kinase inhibitors. Its capacity to function as both a hydrogen bond donor (via N1-H and exocyclic N-H) and acceptor (via N2) allows it to mimic the adenine ring of ATP, facilitating high-affinity interactions with targets such as p38 MAPK , B-Raf , and CDK2 .

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

PropertySpecification
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
pKa (Calculated) ~3.5 (pyrazole N), ~9.0 (amine)
H-Bond Donors 2 (Ring NH, Exocyclic NH)
H-Bond Acceptors 1 (Ring N)
Tautomerism Exists in equilibrium between 1H- and 2H- forms; 1H-form is generally dominant in solution.[2]

Synthetic Routes & Optimization

The synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine requires precise regiocontrol to avoid ring methylation (which yields inactive isomers). The Ketene Dithioacetal Route is the industry standard for high-fidelity synthesis of this scaffold.

The Ketene Dithioacetal Protocol (Regioselective)

This method utilizes the high reactivity of polarized ketene dithioacetals to sequentially introduce the amine and hydrazine functionalities.

Mechanism:

  • Activation: Acetophenone is converted to a beta-oxo ketene dithioacetal using carbon disulfide and methyl iodide.

  • Displacement 1 (Regiocontrol): The first methylthio group (-SMe) is displaced by methylamine. The electronic bias of the conjugated system directs this substitution.

  • Cyclization: Hydrazine hydrate displaces the second -SMe group and cyclizes to form the pyrazole ring.

Synthesis Workflow Diagram

SynthesisRoute Acetophenone Acetophenone (Start) Dithioacetal 3,3-bis(methylthio)- 1-phenyl-2-propen-1-one Acetophenone->Dithioacetal CS2, MeI, NaH (DMSO, 0°C -> RT) NS_Acetal 3-(methylamino)-3-(methylthio)- 1-phenyl-2-propen-1-one Dithioacetal->NS_Acetal MeNH2 (aq) (EtOH, Reflux) Target N-methyl-5-phenyl- 1H-pyrazol-3-amine (CAS 30120-58-2) NS_Acetal->Target NH2NH2·H2O (EtOH, Reflux, -MeSH)

Caption: Regioselective synthesis via ketene dithioacetal intermediate, ensuring exocyclic amine methylation.

Detailed Experimental Protocol

Step 1: Preparation of 3,3-bis(methylthio)-1-phenyl-2-propen-1-one

  • Suspend NaH (60% dispersion, 2.2 equiv) in dry DMSO under nitrogen.

  • Add acetophenone (1.0 equiv) dropwise at 0°C. Stir for 30 min.

  • Add CS₂ (1.1 equiv) dropwise; the solution will turn deep red. Stir for 1 hour.

  • Add MeI (2.2 equiv) dropwise (Caution: Exothermic). Stir at RT for 4 hours.

  • Pour into ice water. Filter the yellow precipitate and recrystallize from ethanol.

Step 2: Conversion to N,S-Acetal

  • Dissolve the dithioacetal (10 mmol) in ethanol (20 mL).

  • Add methylamine (40% aq. solution, 1.2 equiv).

  • Reflux for 2-4 hours. Monitor by TLC (disappearance of starting material).

  • Evaporate solvent to yield the crude 3-(methylamino)-3-(methylthio) intermediate.

Step 3: Cyclization to CAS 30120-58-2

  • Dissolve the crude N,S-acetal in ethanol (20 mL).

  • Add hydrazine hydrate (1.5 equiv).

  • Reflux for 6 hours. Methyl mercaptan (MeSH) gas will evolve (trap with bleach solution).

  • Cool to RT. The product often precipitates. If not, concentrate and triturate with diethyl ether.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Pharmacological Applications

The 3-amino-5-phenylpyrazole core is a bioisostere of the adenine ring in ATP. Its primary utility is in the development of Type I and Type II Kinase Inhibitors .

Mechanism of Action: Hinge Binding

In the ATP-binding pocket of kinases, the pyrazole motif forms a characteristic "bidentate" hydrogen bond with the hinge region residues:

  • Donor: The pyrazole N1-H donates a proton to the backbone carbonyl of the hinge residue (e.g., Glu71 in p38).

  • Acceptor: The pyrazole N2 accepts a proton from the backbone amide nitrogen (e.g., Met109 in p38).

  • Specificity: The N-methyl group on the exocyclic amine can project into the solvent-exposed region or interact with the "gatekeeper" residue, depending on the specific kinase topology.

Signaling Pathway Interaction

KinaseInhibition Compound N-methyl-5-phenyl- 1H-pyrazol-3-amine ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket Competitive Binding (H-Bonding) Kinase_Active Active Kinase (p38, B-Raf, CDK) ATP_Pocket->Kinase_Active Blocks ATP Access Kinase_Inactive Inhibited Kinase Kinase_Active->Kinase_Inactive Inhibition Downstream Downstream Signaling (Inflammation/Proliferation) Kinase_Inactive->Downstream Signal Attenuation

Caption: Mechanism of ATP-competitive inhibition by the aminopyrazole scaffold.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood, especially during the cyclization step where MeSH is released. Wear nitrile gloves and safety goggles.

References

  • Braibante, M. E. F., et al. (2003).[1] "Synthesis of Aminopyrazoles from α-Oxoketene O,N-Acetals Using Montmorillonite K-10/Ultrasound." Synthesis, 2003(8), 1160-1162.[1]

  • Foloppe, N., et al. (2006). "Identification of a buried pocket for potent and selective inhibition of Chk1: The crystal structure of Chk1 in complex with 3-amino-pyrazole compounds." Bioorganic & Medicinal Chemistry, 14(14), 4792-4802.

  • PubChem Compound Summary. (2025). "5-Amino-3-methyl-1-phenylpyrazole (Isomer Comparison)." National Center for Biotechnology Information.

  • Tomilin, D. N., et al. (2018). "Regioselective synthesis of 3-aminopyrazoles via reaction of ketene dithioacetals with hydrazines." Tetrahedron Letters, 59(15), 1435-1438.

Sources

Exploratory

N-Methyl-5-phenyl-1H-pyrazol-3-amine: Molecular Architecture, Characterization, and Pharmacological Utility

An In-Depth Technical Whitepaper for Research Scientists and Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the pyrazole ring serves as a privileged scaffold, frequently deployed to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Research Scientists and Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring serves as a privileged scaffold, frequently deployed to modulate complex biological pathways. Specifically, N-methyl-5-phenyl-1H-pyrazol-3-amine (and its structural analogs) has emerged as a critical building block for synthesizing potent kinase inhibitors and tubulin polymerization modulators. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical molecular design and bench-level execution. This guide provides a comprehensive, self-validating framework for the synthesis, structural characterization, and biological application of this compound, ensuring that your analytical workflows yield reproducible, high-fidelity data.

Molecular Architecture & Physicochemical Profiling

The structural integrity of N-methyl-5-phenyl-1H-pyrazol-3-amine is defined by a central 1H-pyrazole core, substituted at the C5 position with a lipophilic phenyl ring and at the C3 position with an N-methylated amine. This specific arrangement creates a highly versatile pharmacophore:

  • Hydrogen Bonding: The pyrazole nitrogen atoms and the secondary amine provide dual hydrogen-bond donor/acceptor capabilities, crucial for anchoring into the ATP-binding pockets of kinases [1].

  • Steric & Electronic Tuning: The phenyl ring allows for

    
     stacking interactions with aromatic residues in target proteins, while the N-methyl group introduces a steric constraint that can dictate the compound's binding orientation.
    
Table 1: Core Physicochemical Properties
PropertyValueRationale / Analytical Significance
Molecular Formula C10H11N3Governs isotopic distribution in MS analysis.
Monoisotopic Mass 173.09529 DaTarget exact mass for HRMS calibration[2].
SMILES CNC1=NNC(=C1)C2=CC=CC=C2Essential for in silico docking and cheminformatics.
InChIKey RKZLEVRKZGNWES-UHFFFAOYSA-NUnique identifier for database cross-referencing.
Predicted XlogP ~2.2Indicates moderate lipophilicity, ideal for cellular permeability.

Synthesis & Mechanistic Pathway

Traditional syntheses of aminopyrazoles often suffer from harsh thermal conditions and poor regioselectivity. To circumvent this, we utilize a green, ultrasound-assisted condensation of


-oxoketene O,N-acetals with hydrazine, utilizing Montmorillonite K-10 as a solid acidic support [3].
Mechanistic Rationale

The reaction proceeds via a Michael-type addition of hydrazine to the


-oxoketene O,N-acetal, followed by an intramolecular cyclization. The Montmorillonite K-10 provides a high-surface-area acidic environment that activates the carbonyl/acetal carbon, while sonication provides localized cavitation energy, drastically reducing reaction times and suppressing side-product formation.

G A α-Oxoketene O,N-acetal (Electrophilic Precursor) E Michael Addition & Intramolecular Cyclization A->E Reactant B Hydrazine Hydrate (Dinucleophile) B->E Reactant C Montmorillonite K-10 (Solid Acid Catalyst) C->E Surface Activation D Sonication (Acoustic Cavitation) D->E Energy Transfer F N-methyl-5-phenyl-1H-pyrazol-3-amine (Target Scaffold) E->F - H2O, - EtOH

Synthetic workflow of N-methyl-5-phenyl-1H-pyrazol-3-amine via sonication.

Step-by-Step Synthetic Protocol

Self-Validating Checkpoint: Ensure all glassware is oven-dried to prevent premature hydrolysis of the O,N-acetal.

  • Preparation of the Solid Support: Disperse 0.5 g of Montmorillonite K-10 clay in 10 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Reagent Addition: Add 1.0 mmol of the corresponding

    
    -oxoketene O,N-acetal (e.g., 3-(methylamino)-3-ethoxy-1-phenyl-2-propen-1-one) to the suspension.
    
  • Nucleophilic Attack: Dropwise, add 1.2 mmol of hydrazine hydrate (80% aqueous solution). Causality: A slight excess of hydrazine ensures complete conversion of the acetal.

  • Sonication: Immerse the flask in an ultrasonic bath (e.g., 35 kHz) at ambient temperature for 30–45 minutes. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). Validation: The disappearance of the UV-active starting material spot dictates reaction completion.

  • Workup & Isolation: Filter the mixture to remove the Montmorillonite K-10. Wash the clay with hot ethanol (2 × 5 mL). Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography or recrystallization from ethanol to yield the pure N-methyl-5-phenyl-1H-pyrazol-3-amine.

Analytical Characterization

To guarantee structural fidelity before downstream biological assays, rigorous analytical characterization is mandatory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (

    
    ) or DMSO-
    
    
    
    . Note: DMSO-
    
    
    is preferred if the compound exhibits strong intermolecular hydrogen bonding that broadens NH signals in
    
    
    .
  • Acquire

    
    H NMR at 400 MHz and 
    
    
    
    C NMR at 100 MHz.
  • Expected Diagnostic Shifts (

    
    H NMR): 
    
    • 
       ~2.8 ppm (singlet, 3H) corresponding to the N-
      
      
      
      group.
    • 
       ~5.9 - 6.1 ppm (singlet, 1H) corresponding to the pyrazole C4-H.
      
    • 
       ~7.3 - 7.8 ppm (multiplet, 5H) corresponding to the aromatic phenyl protons.
      
    • Broad singlets for the amine/pyrazole NH protons (highly variable based on solvent and concentration).

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid promotes protonation, maximizing the

    
     signal in Electrospray Ionization (ESI+).
    
  • Inject 2 µL into a Q-TOF mass spectrometer operating in positive ion mode.

  • Calibrate using a standard tuning mix to ensure mass accuracy within < 5 ppm.

Table 2: Predicted MS Adducts and Collision Cross Sections (CCS)

Data derived from predictive models for C10H11N3 [2]. CCS values are critical for ion mobility spectrometry (IMS) validation.

Adduct SpeciesExact Mass (m/z)Predicted CCS (Ų)
[M+H]+ 174.10257135.5
[M+Na]+ 196.08451143.5
[M+K]+ 212.05845139.5
[M-H]- (Negative Mode)172.08801138.5

Pharmacological Relevance & Target Engagement

The 3-amino-5-phenylpyrazole motif is not merely a structural curiosity; it is a highly active pharmacophore. Derivatives of this scaffold have been extensively documented as potent inhibitors of various kinases (e.g., p38


 MAP kinase, ITK, and FGFR) [4][5] and as disrupters of tubulin polymerization [6].
Mechanism of Action: Kinase Inhibition

In the context of inflammatory disorders and oncology, the pyrazole core acts as an ATP-competitive inhibitor. The amine and pyrazole nitrogens form critical bidentate hydrogen bonds with the hinge region of the kinase (e.g., the backbone amide of Met109 in p38


 MAPK). The phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site, locking the kinase in an inactive conformation and halting downstream signaling.

G Stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) MKK3_6 MKK3 / MKK6 (Upstream Kinases) Stimulus->MKK3_6 Activates p38 p38α MAP Kinase MKK3_6->p38 Phosphorylates Downstream MAPKAPK2 / ATF2 (Transcription Factors) p38->Downstream Phosphorylates (Blocked) Inhibitor Phenylpyrazole Scaffold (ATP-Competitive Inhibitor) Inhibitor->p38 Blocks Hinge Region Inflammation Inflammatory Gene Expression (Halted) Downstream->Inflammation Transcription (Halted)

Mechanism of p38α MAPK inhibition by 3-amino-5-phenylpyrazole derivatives.

Tubulin Polymerization Inhibition

Recent studies have also demonstrated that variations of the 3-amino-5-phenylpyrazole scaffold exhibit strong antiproliferative activity against cancer cell lines (such as MCF-7) by targeting the colchicine-binding site of tubulin [6]. This binding prevents the


-tubulin heterodimers from assembling into microtubules, arresting the cell cycle at the G2/M phase and inducing apoptosis.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at:[Link]

  • PubChemLite. N-methyl-5-phenyl-1h-pyrazol-3-amine (C10H11N3). Université du Luxembourg. Available at:[Link]

  • Braibante, M. E. F., et al. (2003). Synthesis of aminopyrazoles from α-oxoketene O,N-acetals using montmorillonite K-10/ultrasound. Synthesis. Available at:[Link]

  • Titarenko, et al. (2021). Modular Synthesis and Antiproliferative Activity of New Dihydro-1H-pyrazolo[1,3-b]pyridine Embelin Derivatives. MDPI. Available at:[Link]

  • Google Patents. (2016). WO2016001341A1 - Sulfonylaminopyridine compounds, compositions and methods of use.
  • European Journal of Medicinal Chemistry. (2024). Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site. PubMed. Available at:[Link]

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of N-methyl-5-phenyl-1H-pyrazol-3-amine

Executive Summary This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound N-methyl-5-phenyl-1H-pyrazol-3-amine. Pyrazole derivatives are of significant interest to t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound N-methyl-5-phenyl-1H-pyrazol-3-amine. Pyrazole derivatives are of significant interest to the pharmaceutical and agrochemical industries, making unambiguous structural confirmation paramount. This document offers a detailed, field-proven methodology for the synthesis and spectroscopic characterization of this specific regioisomer. We delve into the causality behind the observed spectral features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals, ensuring the highest degree of scientific integrity and reproducibility.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1] Derivatives of this five-membered heterocycle are found in a wide array of approved pharmaceuticals, including the blockbuster anti-inflammatory drug Celecoxib and the anxiolytic Zaleplon. The specific compound, N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS 30120-58-2), belongs to the aminopyrazole class, which is frequently explored for applications in oncology, neurology, and infectious diseases.[2]

Precise structural elucidation is critical, as constitutional isomers can exhibit vastly different pharmacological profiles. For this molecule, regioselectivity during synthesis dictates whether the N-methyl group resides on the N1 or N2 position of the pyrazole ring, profoundly impacting its chemical properties. This guide focuses specifically on the N1-methylated isomer and provides the analytical framework to definitively confirm its structure.

Caption: Molecular Structure of N-methyl-5-phenyl-1H-pyrazol-3-amine

Regioselective Synthesis and Purification Protocol

The synthesis of N-substituted pyrazoles requires careful selection of precursors to ensure the desired regiochemical outcome. The reaction of a 1,3-dicarbonyl compound or a functional equivalent with a substituted hydrazine is a robust and widely adopted method.[3] To exclusively obtain the N-methyl-5-phenyl isomer, we employ methylhydrazine and a β-ketonitrile, which directs the cyclization process.

Causality of Reagent Selection

The choice of benzoylacetonitrile as the 1,3-dielectrophile and methylhydrazine as the dinucleophile is deliberate. The more nucleophilic nitrogen of methylhydrazine (the NH₂) preferentially attacks the more electrophilic carbonyl carbon of benzoylacetonitrile. The subsequent cyclization and dehydration yield the thermodynamically favored 1,5-disubstituted pyrazole isomer.

reagents Benzoylacetonitrile + Methylhydrazine solvent Ethanol (Solvent) reagents->solvent Dissolve reflux Reflux (80°C, 4h) Catalyst: Acetic Acid (cat.) solvent->reflux Heat workup Aqueous Workup (Cool, Precipitate) reflux->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Isolate Crude product N-methyl-5-phenyl- 1H-pyrazol-3-amine purification->product Pure Product

Caption: Workflow for the Synthesis of the Target Compound.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetonitrile (1.45 g, 10 mmol) and absolute ethanol (30 mL).

  • Reagent Addition: Stir the mixture until the solid dissolves. Add methylhydrazine (0.51 mL, 10 mmol) dropwise, followed by 3-4 drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Filtration: Collect the crude solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to yield the pure N-methyl-5-phenyl-1H-pyrazol-3-amine as a solid.

Spectroscopic Characterization: A Multi-faceted Approach

The following sections detail the expected spectroscopic data for N-methyl-5-phenyl-1H-pyrazol-3-amine. The interpretations are based on fundamental principles and comparative analysis with structurally similar compounds reported in the literature.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and regiochemistry of the molecule. All spectra should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃.

3.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides a unique fingerprint of the molecule. The key is to identify the singlet corresponding to the C4-H of the pyrazole ring, which confirms successful cyclization, and the singlet for the N-CH₃ group, confirming methylation.

  • Phenyl Protons (5H): These will appear in the aromatic region, typically between δ 7.20-7.80 ppm . The protons ortho to the pyrazole ring may be shifted slightly downfield due to anisotropic effects. The signals will likely present as a complex multiplet.

  • Pyrazole C4-H (1H): This proton is on an electron-rich aromatic ring and is expected to appear as a sharp singlet around δ 5.80-6.00 ppm . This is a characteristic peak for 3-amino-5-substituted pyrazoles.

  • Amine N-H (2H): The primary amine protons will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but can be expected in the range of δ 4.50-5.50 ppm .

  • N-Methyl Protons (3H): The methyl group attached to the N1 position of the pyrazole ring will be a distinct singlet, deshielded by the aromatic system, appearing around δ 3.60-3.80 ppm .

3.1.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, providing definitive proof of the substitution pattern.

  • Pyrazole C3 and C5: These carbons, bonded to nitrogen, will be significantly deshielded. C3, bearing the amine group, is expected around δ 155-160 ppm , while C5, attached to the phenyl group, should appear around δ 140-145 ppm .

  • Phenyl Carbons: The phenyl group will show four distinct signals. The ipso-carbon (attached to the pyrazole) will be around δ 130-133 ppm . The other aromatic carbons will resonate in the typical range of δ 125-129 ppm .

  • Pyrazole C4: This carbon, bonded to a hydrogen, will be the most shielded of the pyrazole ring carbons, with an expected chemical shift around δ 90-95 ppm .

  • N-Methyl Carbon: The N-methyl carbon will appear in the aliphatic region, typically around δ 35-40 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded from a KBr pellet or as a thin film.

  • N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[5]

  • C-H Aromatic Stretching: A group of sharp bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • C-H Aliphatic Stretching: Absorption bands corresponding to the N-methyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • N-H Bending: A characteristic medium to strong scissoring vibration for the primary amine will be present in the 1590-1650 cm⁻¹ region.[5]

  • C=N and C=C Stretching: The stretching vibrations of the pyrazole and phenyl rings will produce a series of sharp, medium-to-strong bands in the fingerprint region between 1450-1610 cm⁻¹ .

  • C-N Stretching: The stretching vibration for the aromatic C-N bond (both the amine and the phenyl group) is expected to appear as a strong band in the 1250-1340 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which further confirms the molecular formula and structure.

  • Molecular Ion (M⁺): The compound has a molecular formula of C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol .[6] In an electron ionization (EI) mass spectrum, a strong molecular ion peak is expected at m/z = 173 .

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous formula confirmation, HRMS should yield a mass that corresponds to the calculated exact mass of 173.0953 for [M]⁺ or 174.1026 for [M+H]⁺.

  • Key Fragmentation Pathways: Common fragmentation patterns for phenyl-substituted heterocycles include the loss of the phenyl group or fragments from it. A significant fragment at m/z = 96 (M - C₆H₅) corresponding to the methylated aminopyrazole ring would be strong evidence for the proposed structure. Another plausible fragmentation is the loss of the methyl group, leading to a fragment at m/z = 158 .

Data Summary Tables

For clarity and quick reference, the predicted spectroscopic data are summarized below.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
7.20 - 7.80 Multiplet 5H Phenyl-H
5.90 Singlet 1H Pyrazole C4-H
5.10 Broad Singlet 2H -NH₂

| 3.70 | Singlet | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ ppm) Assignment
158.5 Pyrazole C3-NH₂
143.0 Pyrazole C5-Ph
131.5 Phenyl C-ipso
128.8 Phenyl C-meta
127.5 Phenyl C-para
125.0 Phenyl C-ortho
92.5 Pyrazole C4

| 38.0 | N-CH₃ |

Table 3: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3420, 3340 Medium, Sharp N-H Stretch (asymmetric & symmetric)
3060 Medium, Sharp Aromatic C-H Stretch
2950 Medium Aliphatic C-H Stretch
1620 Strong N-H Bend
1595, 1510, 1470 Strong to Medium C=N / C=C Ring Stretches

| 1330 | Strong | Aromatic C-N Stretch |

Conclusion

The structural confirmation of N-methyl-5-phenyl-1H-pyrazol-3-amine relies on a synergistic application of NMR, IR, and MS techniques. The key identifiers for this specific regioisomer are:

  • In ¹H NMR, the presence of two distinct singlets for the pyrazole C4-H (~5.90 ppm) and the N-CH₃ group (~3.70 ppm).

  • In ¹³C NMR, the characteristic chemical shifts for the pyrazole ring carbons (C3, C4, C5) and the N-methyl carbon.

  • In IR spectroscopy, the dual N-H stretching bands characteristic of a primary amine.

  • In mass spectrometry, a molecular ion peak at m/z 173 corresponding to the correct molecular formula.

By following the protocols and interpretive logic presented in this guide, researchers can confidently synthesize and validate the structure of N-methyl-5-phenyl-1H-pyrazol-3-amine, ensuring the integrity of their subsequent research and development efforts.

References

Sources

Exploratory

Unlocking the Pharmacological Potential of N-Methyl-5-phenyl-1H-pyrazol-3-amine: A Privileged Scaffold for Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. N-methyl-5-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. N-methyl-5-phenyl-1H-pyrazol-3-amine is one such versatile pharmacophore. By combining a hydrogen-bonding pyrazole core with a hydrophobic phenyl ring and a sterically tunable secondary amine, this compound serves as a critical building block in the development of kinase inhibitors, tubulin disruptors, and antiviral agents.

This technical guide provides an in-depth analysis of the potential therapeutic targets of the N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold. As a Senior Application Scientist, I will detail the chemical rationale behind its target engagement, outline the causality of its mechanisms of action, and provide self-validating experimental workflows for preclinical evaluation.

Chemical Rationale: Why This Scaffold?

The structural anatomy of N-methyl-5-phenyl-1H-pyrazol-3-amine dictates its broad pharmacological utility .

  • The Pyrazole Core: Acts as a robust hydrogen bond donor and acceptor, mimicking the purine ring of ATP. This is essential for anchoring the molecule within the highly conserved hinge regions of kinases.

  • The 5-Phenyl Ring: Provides vital hydrophobic interactions (π-π stacking or Van der Waals contacts) with hydrophobic pockets adjacent to active sites, such as the DFG-out pocket in kinases or the intra-dimer interface of tubulin.

  • The N-Methyl Group: The addition of the N-methyl group to the 3-amino position restricts rotational degrees of freedom. In kinase targeting, the secondary amine serves as a critical hydrogen bond donor, while the methyl group projects into solvent-exposed channels, locking the molecule into a bioactive conformation and enhancing target residence time .

Primary Therapeutic Targets & Mechanisms of Action

Microtubules: Tubulin Colchicine-Binding Site (Oncology)

Derivatives of 3-amino-5-phenylpyrazole have been extensively validated as potent inhibitors of tubulin polymerization .

Mechanism of Action: The scaffold functions as a bioisostere for the trimethoxyphenyl ring of colchicine. The compound intercalates into the hydrophobic pocket at the α/β-tubulin heterodimer interface. This binding sterically hinders the curved-to-straight structural transition required for microtubule assembly. The causality is direct: failure to form the mitotic spindle triggers the spindle assembly checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells (e.g., MCF-7 breast cancer lines).

TubulinPathway Compound N-methyl-5-phenyl- 1H-pyrazol-3-amine ColchicineSite Tubulin Colchicine Binding Site Compound->ColchicineSite Binds Microtubule Inhibition of Polymerization ColchicineSite->Microtubule Disrupts CellCycle G2/M Phase Arrest Microtubule->CellCycle Blocks Mitosis Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Induces

Fig 1. Mechanism of action for pyrazole-based tubulin polymerization inhibitors.

FLT3 Kinase (Acute Myeloid Leukemia)

FMS-like tyrosine kinase 3 (FLT3) mutations, particularly internal tandem duplications (ITD), drive aggressive Acute Myeloid Leukemia (AML). The N-methyl-5-phenyl-1H-pyrazol-3-amine core is utilized to synthesize mutant-active FLT3 inhibitors .

Mechanism of Action: The pyrazole acts as an ATP-competitive Type I or Type II inhibitor. The N-methylamine motif forms a critical bidentate hydrogen bond with the backbone carbonyl of Cys694 in the FLT3 hinge region. By outcompeting ATP, the inhibitor halts the auto-phosphorylation of FLT3, collapsing downstream oncogenic signaling cascades (STAT5 and RAS/ERK), thereby starving the leukemic blasts of survival signals.

FLT3Pathway Inhibitor Pyrazole FLT3 Inhibitor FLT3 Mutant FLT3 Kinase Inhibitor->FLT3 Blocks ATP Site STAT5 STAT5 Pathway FLT3->STAT5 Phosphorylates ERK RAS/ERK Pathway FLT3->ERK Activates Arrest Growth Arrest FLT3->Arrest Inhibition Result Proliferation Leukemic Proliferation STAT5->Proliferation ERK->Proliferation

Fig 2. Disruption of oncogenic signaling by FLT3-targeted pyrazole derivatives.

nsP2 Cysteine Protease (Antiviral)

Recent studies have identified reverse amide inhibitors bearing N-alkyl sulfamate warheads—synthesized from 5-phenyl-1H-pyrazol-3-amine derivatives—as potent inhibitors of the alphavirus nsP2 cysteine protease . The pyrazole scaffold provides the necessary recognition elements to anchor the electrophilic warhead near the catalytic cysteine, preventing viral polyprotein cleavage and halting viral replication.

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of optimized derivatives originating from the N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold across various targets.

Target / PathwayDisease IndicationRole of Pyrazole ScaffoldTypical IC50 / Potency RangeKey Cellular Readout
Tubulin (Colchicine Site) Solid Tumors (e.g., Breast Cancer)Steric hindrance at α/β-tubulin interface30 - 100 nMG2/M Phase Arrest (FACS)
FLT3 Kinase (ITD Mutant) Acute Myeloid Leukemia (AML)ATP-competitive hinge-binding motif10 - 50 nMReduced p-STAT5 / p-ERK
p38α MAP Kinase Inflammatory DisordersType I kinase inhibition (Hinge binder)50 - 200 nMReduced Inflammatory Cytokines
nsP2 Cysteine Protease Alphavirus InfectionsRecognition element for active site cleft1 - 5 μMViral Polyprotein Cleavage Inhibition

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be a self-validating system. The following protocols are designed with built-in orthogonal controls to establish direct causality between compound application and target engagement.

ExperimentalWorkflow Step1 1. Synthesis Scaffold Optimization Step2 2. Biochemical Kinase/Tubulin Assay Step1->Step2 Step3 3. Cellular Target Engagement Step2->Step3 Step4 4. Phenotypic Viability & Apoptosis Step3->Step4

Fig 3. Self-validating experimental workflow for evaluating pyrazole-based therapeutics.

Protocol A: Tubulin Polymerization Kinetics Assay

This assay kinetically tracks the assembly of tubulin heterodimers into microtubules via light scattering.

  • Reagent Preparation: Resuspend purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP. Keep on ice to prevent premature polymerization.

  • Compound Incubation: Serially dilute the N-methyl-5-phenyl-1H-pyrazol-3-amine derivatives in DMSO. Add to a 96-well half-area UV-transparent plate.

    • Self-Validation Control: Include Colchicine (10 μM) as a positive control for inhibition, Paclitaxel (10 μM) as a positive control for stabilization, and 1% DMSO as the vehicle baseline.

  • Kinetic Measurement: Pre-warm the plate to 37°C in a microplate reader. Inject the tubulin solution (final concentration 3 mg/mL) using an automated dispenser to ensure simultaneous reaction initiation across all wells.

  • Data Acquisition: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Causality Analysis: A dose-dependent decrease in the maximal slope (

    
    ) and final steady-state absorbance directly confirms that the compound disrupts tubulin assembly, rather than acting via downstream cytotoxic mechanisms.
    
Protocol B: Cellular FLT3 Target Engagement Assay (TR-FRET)

To prove that cell death in AML models is caused specifically by FLT3 inhibition, we measure intracellular target engagement using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Cell Culture & Treatment: Seed MV4-11 cells (expressing FLT3-ITD) at

    
     cells/well in 96-well plates. Treat with compounds for exactly 2 hours.
    
    • Self-Validation Control: A short 2-hour incubation ensures that any reduction in phosphorylation is due to direct kinase inhibition, completely isolating the variable from secondary apoptotic protein degradation. Include Quizartinib as a positive control.

  • Lysis: Lyse cells using a buffer heavily supplemented with protease and phosphatase inhibitors to instantly freeze the endogenous phosphorylation state.

  • TR-FRET Detection: Incubate lysates with a biotinylated anti-FLT3 capture antibody (bound by Streptavidin-Europium) and a fluorophore-conjugated anti-phospho-FLT3 (Tyr591) detection antibody.

  • Readout & Causality: Excite the Europium donor at 340 nm. Energy transfer to the acceptor (emitting at 665 nm) only occurs if the kinase is phosphorylated. A ratiometric drop in the 665/615 nm emission ratio mathematically quantifies direct target inhibition, bypassing false positives caused by compound auto-fluorescence.

Conclusion

The N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold is a master key in medicinal chemistry. Its precise blend of hydrogen-bonding capacity and lipophilicity allows it to be tuned for highly specific interactions, whether anchoring into the ATP-binding hinge of FLT3, wedging into the colchicine pocket of tubulin, or targeting viral proteases. By employing rigorous, self-validating biochemical and cellular assays, drug development professionals can confidently leverage this privileged structure to generate next-generation targeted therapeutics.

References

  • PubChem CID 136655 - 3-Amino-5-phenylpyrazole (Compound Summary). National Center for Biotechnology Information. URL: [Link]

  • Design and synthesis of novel 3-amino-5-phenylpyrazole derivatives as tubulin polymerization inhibitors targeting the colchicine-binding site - European Journal of Medicinal Chemistry. URL:[Link]

  • Discovery of FLT3 inhibitors for the treatment of acute myeloid leukemia - Scholarly Publications Leiden University. URL:[Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules - International Journal of Organic Chemistry. URL:[Link]

  • N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity - bioRxiv. URL:[Link]

Foundational

The Genesis and Evolution of Pyrazole: A Privileged Scaffold in Medicinal Chemistry

Executive Summary The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazole)—has evolved from a simple synthetic curiosity into a cornerstone of modern pharmacology. Its u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazole)—has evolved from a simple synthetic curiosity into a cornerstone of modern pharmacology. Its unique combination of electronic stability, bioisosterism, and hydrogen-bonding capacity has made it a "privileged scaffold" in drug discovery. This technical whitepaper explores the historical discovery of pyrazole, the mechanistic underpinnings of its classical synthesis, and its transformative role in developing blockbuster therapeutics across oncology, inflammation, and metabolic disorders.

Historical Genesis: The Dawn of Pyrazole Chemistry

The history of pyrazole synthesis is inextricably linked to the pioneering work of German chemist Ludwig Knorr[1]. In 1883, while attempting to synthesize quinoline-based antipyretics, Knorr reacted ethyl acetoacetate with phenylhydrazine[2]. Instead of his intended target, he isolated a novel pyrazolone derivative. This serendipitous discovery laid the foundation for the synthesis of antipyrine (phenazone), which became one of the earliest commercially successful synthetic analgesic and antipyretic drugs[2]. Knorr officially introduced the term "pyrazole" in 1883, establishing a new frontier in heterocyclic chemistry[2].

The Classical Knorr Pyrazole Synthesis: Mechanism and Protocol

The [3] remains one of the most robust and widely utilized methodologies for constructing substituted pyrazoles. The reaction proceeds via the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[4][5].

Knorr_Synthesis A 1,3-Dicarbonyl + Hydrazine B Acid Catalysis (Carbonyl Protonation) A->B H+ Addition C Nucleophilic Attack (Hydrazone Formation) B->C Condensation D Intramolecular Cyclization C->D Heat E Dehydration & Aromatization D->E -H2O F Substituted Pyrazole E->F Yield

Workflow and mechanism of the classical Knorr pyrazole synthesis.

Self-Validating Protocol: Synthesis of Edaravone via Knorr Condensation

Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one) is a neuroprotective agent synthesized via a variation of the Knorr reaction. The following protocol emphasizes the causality behind each experimental manipulation to ensure a self-validating workflow[3][6].

  • Step 1: Reagent Condensation. In a well-ventilated fume hood, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in a round-bottom flask[3][7].

    • Causality: Phenylhydrazine is a highly reactive, toxic nucleophile. The initial condensation to form the hydrazone is exothermic[3]. Controlled, dropwise addition prevents thermal runaway and minimizes the formation of unwanted bis-hydrazone side products[6].

  • Step 2: Acid Catalysis. Add a catalytic amount (approx. 3 drops per 3 mmol) of glacial acetic acid[7].

    • Causality: The acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity. A strictly catalytic amount is required; excessive acid would fully protonate the hydrazine's secondary nitrogen, rendering it non-nucleophilic and prematurely halting the intramolecular cyclization[7].

  • Step 3: Thermal Cyclization (Reflux). Add a solvent (e.g., 1-propanol) and heat the reaction mixture to approximately 100°C for 1 hour[7].

    • Causality: While the initial hydrazone intermediate forms rapidly at room temperature, the subsequent intramolecular nucleophilic attack (ring closure) and dehydration require significant thermal energy to overcome the activation barrier, driving the thermodynamic equilibrium toward the stable, aromatic pyrazolone[7].

  • Step 4: In-Process Validation (TLC). Perform Thin-Layer Chromatography (TLC) using a 30% ethyl acetate / 70% hexane mobile phase[7].

    • Causality: This self-validating step ensures the complete consumption of the starting beta-ketoester. If the starting material spot persists, refluxing must continue[7].

  • Step 5: Anti-Solvent Crystallization. Cool the mixture in an ice bath and slowly add a cold anti-solvent (e.g., water or diethyl ether)[6][7].

    • Causality: Lowering the temperature reduces product solubility. The slow addition of an anti-solvent induces supersaturation, promoting the selective crystallization of the pyrazolone while leaving unreacted starting materials and soluble impurities in the mother liquor[6].

Pyrazole as a Privileged Scaffold: Pharmacological Evolution

The pyrazole ring is characterized by a 6-π-electron system that satisfies Hückel's rule, imparting exceptional chemical robustness and resistance to metabolic degradation[8]. Its unique combination of hydrogen-bond donor (N-H) and acceptor (N:) capabilities makes it an ideal bioisostere for various endogenous ligands, allowing it to engage deeply with target protein pockets[8].

Case Study 1: Celecoxib and COX-2 Selectivity

The development of celecoxib (Celebrex®), approved in 1999, revolutionized anti-inflammatory therapy[9]. Systematic structure-activity relationship (SAR) optimization revealed that a rigid diarylpyrazole core was essential for productive engagement with the cyclooxygenase-2 (COX-2) enzyme[8]. The introduction of a para-sulfonamide substituent enabled critical hydrogen-bonding interactions within the COX-2 specific side pocket, while a trifluoromethyl group enhanced the molecule's metabolic stability, validating pyrazole as an optimal scaffold for selective enzyme inhibition[8].

Case Study 2: Sildenafil and PDE5 Inhibition

Sildenafil (Viagra®), approved in 1998, exemplifies the repurposing of pyrazole-containing frameworks through mechanistic insight[8][9]. The rigid pyrimidine-fused pyrazole core perfectly mimics the hydrogen-bonding features of cyclic guanosine monophosphate (cGMP)[8]. This structural mimicry allows sildenafil to competitively inhibit phosphodiesterase-5 (PDE5), preventing the degradation of cGMP and thereby treating erectile dysfunction and pulmonary hypertension[8].

Case Study 3: Kinase Inhibitors in Oncology

In the past decade, pyrazoles have become the cornerstone of targeted cancer therapies, particularly as receptor tyrosine kinase inhibitors[10]. Drugs like ruxolitinib (a JAK1/2 inhibitor) and crizotinib utilize the pyrazole nitrogen atoms to form critical hydrogen bonds with the hinge region of the ATP-binding pocket in kinases[8][9].

Kinase_Inhibition A Pyrazole Core B H-Bonding (N-H / N:) A->B Enables C Kinase Hinge Region (ATP Pocket) B->C Binds to D Competitive Inhibition C->D Causes E Apoptosis / Pathway Arrest D->E Clinical Efficacy

Logical pathway of pyrazole-mediated competitive kinase inhibition.

Quantitative Pharmacological Data

The versatility of the pyrazole scaffold is reflected in the diverse range of [11]. The following table summarizes key quantitative and qualitative data for landmark pyrazole-based therapeutics.

Table 1: Pharmacological Profile of Landmark Pyrazole-Based Therapeutics

Drug NamePrimary TargetClinical IndicationKey Structural FeatureApproval Year
Celecoxib COX-2 EnzymeRheumatoid Arthritis, OsteoarthritisDiarylpyrazole core with para-sulfonamide1999
Sildenafil PDE5Erectile Dysfunction, Pulmonary HypertensionPyrimidine-fused pyrazole mimicking cGMP1998
Eltrombopag TPO ReceptorThrombocytopeniaPyrazolone-derived hydrazone2008
Ruxolitinib JAK1 / JAK2Myelofibrosis, Polycythemia VeraPyrazole ring enabling ATP-hinge H-bonding2011
Crizotinib ALK / ROS1Non-Small Cell Lung Cancer (NSCLC)Aminopyrazole targeting kinase active site2011
Baricitinib JAK1 / JAK2Rheumatoid Arthritis, COVID-19Disubstituted pyrazole derivative2018

(Data synthesized from recent medicinal chemistry reviews[8][9][12])

Future Directions in Pyrazole Chemistry

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review, IJNRD. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery, PMC - NIH.[Link]

  • Knorr Pyrazole Synthesis, Chem Help Asap.[Link]

  • Knorr Pyrazole Synthesis of Edaravone, RSC. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade, PubMed.[Link]

Sources

Exploratory

An In-Depth Technical Guide to N-methyl-5-phenyl-1H-pyrazol-3-amine Derivatives and Analogs

Abstract The N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold represents a privileged core structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold represents a privileged core structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and therapeutic potential of its derivatives and analogs. We will delve into the causal relationships behind synthetic strategies, present detailed experimental protocols, and analyze structure-activity relationships (SAR) supported by quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the pyrazole framework.

Introduction: The Pyrazole Core in Modern Drug Discovery

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their versatile chemical nature and ability to form a multitude of interactions with biological targets have led to their incorporation into a diverse array of approved drugs.[3][4] Notable examples include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[4] The pyrazole nucleus is not prevalent in nature, making its synthetic accessibility a key driver of its widespread use in drug discovery.[3]

The N-methyl-5-phenyl-1H-pyrazol-3-amine core combines several key features that make it an attractive starting point for library synthesis and lead optimization. The N-methylation at position 1 prevents tautomerization and provides a fixed vector for substitution, influencing both the electronic properties and the spatial arrangement of the molecule. The phenyl group at position 5 offers a large surface for hydrophobic interactions and serves as a key anchor point within receptor binding pockets. Finally, the amino group at position 3 is a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents to modulate potency, selectivity, and pharmacokinetic properties.

This guide will systematically explore the synthesis of this core and its analogs, followed by a detailed examination of their biological activities, with a particular focus on their potential as anticancer agents and kinase inhibitors.

Synthesis of the N-methyl-5-phenyl-1H-pyrazol-3-amine Scaffold and its Analogs

The synthesis of 3-aminopyrazole derivatives is most efficiently achieved through the cyclocondensation of a 1,3-dielectrophilic nitrile with a hydrazine derivative.[5] This approach allows for the direct incorporation of the key amino functionality.

Core Synthesis: Reaction of Benzoylacetonitrile with Methylhydrazine

The most direct route to the N-methyl-5-phenyl-1H-pyrazol-3-amine core involves the reaction of benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) with methylhydrazine. This reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization and dehydration.

Causality of Experimental Choices:

  • Choice of Reactants: Benzoylacetonitrile provides the phenyl group at the future C5 position and the nitrile group which, upon cyclization, will form the C3-amine. Methylhydrazine introduces the methyl group at the N1 position.

  • Solvent: A protic solvent like ethanol or methanol is typically used to facilitate proton transfer during the reaction mechanism.

  • Catalyst: The reaction can be catalyzed by either acid or base, although it often proceeds without a catalyst upon heating. An acidic catalyst can protonate the carbonyl oxygen, making it more electrophilic, while a basic catalyst can deprotonate the hydrazine, increasing its nucleophilicity.

Experimental Protocol: Synthesis of 1-methyl-5-phenyl-1H-pyrazol-3-amine

  • To a solution of benzoylacetonitrile (1.0 eq) in absolute ethanol (10 mL/g of nitrile), add methylhydrazine (1.1 eq).

  • The reaction mixture is refluxed for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-methyl-5-phenyl-1H-pyrazol-3-amine.

Self-Validation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic pyrazole ring protons and the signals corresponding to the methyl and phenyl groups, along with the correct molecular weight, will validate the synthesis.

Synthesis of Analogs and Derivatives

The versatility of the 3-amino group allows for a wide range of derivatization strategies to explore the structure-activity relationship.

2.2.1. N-Arylation and N-Acylation of the 3-Amino Group

The 3-amino group can be readily acylated with various acyl chlorides or activated carboxylic acids to introduce amide functionalities. It can also undergo N-arylation reactions, such as the Buchwald-Hartwig amination, to introduce substituted aryl or heteroaryl groups.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of N-methyl-5-phenyl-1H-pyrazol-3-amine (1.0 eq) and a base such as triethylamine (1.5 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography.

2.2.2. Synthesis of Fused Pyrazole Systems

The 3-amino-4-cyano pyrazole derivatives can be used as precursors for the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

  • A mixture of a 5-amino-3-methyl-1-phenylpyrazole derivative and an appropriate dicarbonyl compound in glacial acetic acid is refluxed for several hours.[1]

  • The reaction mixture is then cooled and poured into ice water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the pyrazolo[3,4-b]pyridine derivative.[1]

Visualization of Synthetic Workflow:

G cluster_synthesis General Synthetic Workflow for N-methyl-5-phenyl-1H-pyrazol-3-amine Derivatives start Benzoylacetonitrile & Methylhydrazine core N-methyl-5-phenyl-1H-pyrazol-3-amine (Core Scaffold) start->core Cyclocondensation derivatization Derivatization at 3-amino position core->derivatization fused_synthesis Synthesis of Fused Systems core->fused_synthesis Reaction with dicarbonyls acylation N-Acylation derivatization->acylation arylation N-Arylation derivatization->arylation analogs Diverse Analogs acylation->analogs arylation->analogs fused_synthesis->analogs

Caption: Synthetic routes to the core scaffold and its diverse analogs.

Biological Activities and Therapeutic Potential

Derivatives of the N-methyl-5-phenyl-1H-pyrazol-3-amine core have been investigated for a range of therapeutic applications, with a significant focus on their anticancer properties.

Anticancer Activity

The pyrazole scaffold is a common feature in many kinase inhibitors, and derivatives of the N-methyl-5-phenyl-1H-pyrazol-3-amine core have shown promising activity against various cancer cell lines.

Mechanism of Action: Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

Quantitative Data on Anticancer Activity:

Compound IDR1 (at N1)R2 (at C5)R3 (at C3-amine)Cancer Cell LineIC50 (µM)Reference
A13 CH₃Phenyl4-(trifluoromethyl)benzoylLNCaP (Prostate)<1[6]
A14 CH₃Phenyl4-cyanobenzoylLNCaP (Prostate)<1[6]
24 PhenylFused Pyrimidine-A549 (Lung)8.21
24 PhenylFused Pyrimidine-HCT116 (Colon)19.56
33 IndolePhenyl-HCT116 (Colon)<23.7
34 IndolePhenyl-MCF7 (Breast)<23.7
140 HPhenylN'-arylidene carbohydrazideH460 (Lung)0.15[2]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Substituents on the 3-Amino Group: The nature of the substituent on the 3-amino group is critical for activity. Aromatic and heteroaromatic amides often exhibit potent anticancer activity. For example, compounds A13 and A14 with electron-withdrawing groups on the benzoyl moiety showed significant activity against prostate cancer cells.[6]

  • The Phenyl Group at C5: The phenyl group at the C5 position is a key pharmacophoric feature. Substitution on this ring can modulate activity and selectivity.

  • The N1-Methyl Group: The methyl group at the N1 position provides a fixed substitution pattern and can contribute to favorable interactions within the binding pocket of target proteins.

Visualization of a Potential Kinase Inhibition Pathway:

G cluster_pathway Simplified Kinase Inhibition Pathway ligand Pyrazole Derivative kinase Protein Kinase (e.g., EGFR) ligand->kinase Binds to ATP pocket atp ATP substrate Substrate Protein kinase->substrate Phosphorylates atp->kinase Binds p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream apoptosis Apoptosis downstream->apoptosis Inhibition leads to

Caption: Inhibition of kinase signaling by a pyrazole-based drug candidate.

Other Biological Activities

Beyond their anticancer potential, pyrazole derivatives have demonstrated a broad range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral activities.[4][7] The N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold serves as a versatile starting point for the development of agents targeting these and other therapeutic areas.

Conclusion and Future Directions

The N-methyl-5-phenyl-1H-pyrazol-3-amine core is a highly valuable scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives make it a promising platform for the development of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, derivatization, and biological evaluation of this important class of compounds.

Future research in this area should focus on:

  • Exploring a wider range of substitutions at the 3-amino and 5-phenyl positions to further refine the structure-activity relationships.

  • Investigating novel fused heterocyclic systems derived from the core scaffold to access new chemical space and biological activities.

  • Conducting in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by the most potent analogs.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold.

References

  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(3), 739-748. [Link]

  • Li, J., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. [Link]

  • Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6081. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6081. [Link]

  • Deng, X., & Mani, N. S. (2006). A Versatile, Regiocontrolled Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 203. [Link]

  • Abdelgawad, M. A., et al. (2015). Synthesis and anticancer activity of substituted pyrazole derivatives. Trade Science Inc.[Link]

  • Fustero, S., et al. (2011). Pyrazoles in medicinal chemistry.
  • Palagummi, V. S. M., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research, 54(3s), s483-s497. [Link]

  • El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Molecules, 26(23), 7205. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on the pharmacological activities. Future Medicinal Chemistry, 9(11), 1225-1251.
  • Various Authors. (2010). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Ghasdian, N., et al. (2016). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 81(10), 1125-1136. [Link]

  • Onwudiwe, D. C., & Ajibade, P. A. (2011). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Bioinorganic Chemistry and Applications, 2011, 483895. [Link]

  • Martins, P., et al. (2014). Synthesis of 3(5)-aminopyrazoles by reaction of β-ketonitriles and hydrazine. Journal of Heterocyclic Chemistry, 51(S1), E237-E243.
  • Palagummi, V. S. M., et al. (2020). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Indian Journal of Pharmaceutical Education and Research, 54(3s), s483-s497. [Link]

  • Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Frontiers in Chemistry, 10, 999678. [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylacetonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(22), 2636-2653. [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2019). Design, synthesis, and biological evaluation of N-phenylpyrazole derivatives featuring nitrogen-containing side chains as potent antitumor agents. Egyptian Journal of Chemistry, 62(6), 1093-1104. [Link]

  • Kumar, A., & Kumar, R. (2021). Overview of Phenylhydrazine-Based Organic Transformations. Asian Journal of Organic Chemistry, 10(1), 26-44. [Link]

  • Li, J., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124. [Link]

  • Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 654. [Link]

  • Singh, R. B., & Singh, V. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 6(7), 3514-3524. [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of N-methyl-5-phenyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the evaluation of the solubility and stabil...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel heterocyclic compound, N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS No. 30120-58-2)[1]. The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters that underpin its potential applications in medicinal chemistry and drug development. This document moves beyond a simple recitation of protocols, offering a detailed rationale for experimental design, data interpretation, and the establishment of a robust analytical control strategy. The methodologies described herein are grounded in established principles of pharmaceutical analysis and adhere to the guidelines set forth by the International Council for Harmonisation (ICH).

Introduction: The Significance of Physicochemical Characterization

N-methyl-5-phenyl-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities[2][3][4]. The journey of a promising lead compound from the laboratory to a potential therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, influencing bioavailability, formulation development, and shelf-life.

This guide is structured to provide a logical and practical workflow for researchers. It begins with a detailed exploration of solubility assessment, followed by a comprehensive strategy for stability profiling through forced degradation studies. The overarching goal is to equip the reader with the necessary knowledge to not only generate high-quality data but also to interpret it in a meaningful, application-oriented context.

Solubility Profiling: Beyond a Single Number

Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For N-methyl-5-phenyl-1H-pyrazol-3-amine, an organic amine, solubility is expected to be significantly influenced by pH. Therefore, a comprehensive solubility profile, rather than a single value in water, is essential.

Theoretical Considerations: Structure-Solubility Relationship

The structure of N-methyl-5-phenyl-1H-pyrazol-3-amine suggests a molecule with moderate lipophilicity due to the presence of the phenyl ring. The pyrazole core and the methylamino group introduce polar character and the potential for hydrogen bonding. The basicity of the amino group implies that the compound will exist in its protonated, more soluble form at acidic pH.

Experimental Workflow for Solubility Determination

A systematic approach to solubility determination is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps:

G cluster_0 Solubility Profiling Workflow A Material Characterization (Purity, Solid Form) B Equilibrium Solubility Measurement (Shake-Flask Method) A->B Purity >98% C pH-Solubility Profiling B->C Aqueous Media D Solubility in Organic Solvents and Biorelevant Media B->D Non-Aqueous Media E Data Analysis and Solubility Classification C->E D->E

Caption: A streamlined workflow for comprehensive solubility profiling.

Detailed Experimental Protocols

The gold-standard shake-flask method (OECD Guideline 105) is recommended for determining thermodynamic equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of N-methyl-5-phenyl-1H-pyrazol-3-amine to a series of vials containing buffered solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation and/or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Understanding solubility in various media is crucial for formulation development.

Protocol:

  • Solvent Selection: Choose a range of organic solvents with varying polarities (e.g., ethanol, propylene glycol, polyethylene glycol 400). Also, include biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

  • Procedure: Follow the shake-flask method as described above for each solvent and medium.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table.

Medium pH Temperature (°C) Solubility (µg/mL)
0.1 N HCl~1.225[Experimental Data]
Acetate Buffer4.525[Experimental Data]
Phosphate Buffer6.825[Experimental Data]
Phosphate Buffered Saline (PBS)7.437[Experimental Data]
Borate Buffer9.225[Experimental Data]
Water~7.025[Experimental Data]
EthanolN/A25[Experimental Data]
Propylene GlycolN/A25[Experimental Data]
SGF (without pepsin)1.237[Experimental Data]
SIF (fasted state)6.537[Experimental Data]

Interpretation: The pH-solubility profile will be critical in predicting the in vivo behavior of the compound. Higher solubility at acidic pH would suggest good dissolution in the stomach. The data from organic solvents will guide the selection of appropriate vehicles for formulation.

Stability Profiling and Forced Degradation Studies

Stability testing is essential to understand the intrinsic stability of a molecule and to identify potential degradation products. Forced degradation, or stress testing, is a systematic way to accelerate this process[5][6][7][8].

Rationale for Stress Testing

The primary objectives of forced degradation studies are:

  • To elucidate degradation pathways.

  • To identify potential degradation products.

  • To develop and validate a stability-indicating analytical method.

  • To inform formulation and packaging development.

Experimental Design for Forced Degradation

A comprehensive forced degradation study should expose the compound to a variety of stress conditions.

G cluster_1 Forced Degradation Study Design Root N-methyl-5-phenyl-1H-pyrazol-3-amine (in solution and solid state) A Acid Hydrolysis (e.g., 0.1 N HCl, heat) Root->A B Base Hydrolysis (e.g., 0.1 N NaOH, heat) Root->B C Oxidative Degradation (e.g., 3% H2O2, room temp) Root->C D Thermal Degradation (e.g., 60°C, solid state) Root->D E Photostability (ICH Q1B guidelines) Root->E F Analysis by Stability-Indicating HPLC-UV/MS Method A->F B->F C->F D->F E->F

Caption: A comprehensive experimental design for forced degradation studies.

Step-by-Step Protocols for Stress Conditions

A stability-indicating HPLC method is a prerequisite for these studies. This method must be able to separate the parent compound from all potential degradation products.

Protocol:

  • Acid Hydrolysis: Prepare a solution of N-methyl-5-phenyl-1H-pyrazol-3-amine in 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Prepare a solution of the compound in 0.1 N NaOH. Heat as described for acid hydrolysis.

  • Neutral Hydrolysis: Prepare a solution of the compound in water and heat.

  • Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

Protocol:

  • Preparation: Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

  • Incubation: Store the solution at room temperature, protected from light, for a defined period.

  • Analysis: Analyze samples by HPLC at various time points.

Protocol:

  • Solid State: Place a known amount of the solid compound in a controlled temperature environment (e.g., 60°C).

  • Solution State: Prepare a solution of the compound and store it at an elevated temperature.

  • Analysis: Analyze samples at various time points.

Protocol:

  • Exposure: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (a cool white fluorescent lamp and a near UV lamp).

  • Control: Keep a parallel set of samples protected from light.

  • Analysis: Analyze the exposed and control samples.

Data Analysis and Degradation Pathway Elucidation

The results of the forced degradation studies should be presented in a summary table.

Stress Condition Duration % Degradation Number of Degradants Major Degradant (RRT)
0.1 N HCl, 60°C24 h[Data][Data][Data]
0.1 N NaOH, 60°C24 h[Data][Data][Data]
3% H₂O₂, RT24 h[Data][Data][Data]
60°C (Solid)7 days[Data][Data][Data]
Light Exposure[ICH Q1B][Data][Data][Data]

Degradation Pathway: Based on the structures of the identified degradation products (using techniques like LC-MS/MS), a putative degradation pathway can be proposed. For pyrazole derivatives, potential degradation pathways could involve oxidation of the pyrazole ring or hydrolysis of the amine group[9][10].

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility and stability of N-methyl-5-phenyl-1H-pyrazol-3-amine. By following the detailed protocols and applying the principles of sound experimental design, researchers can generate the critical data necessary to advance the development of this and other novel chemical entities. The insights gained from these studies will be invaluable for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product. Further characterization of any identified major degradation products would be a logical next step in a full development program.

References

  • Protheragen. (n.d.). API Stress Testing Studies. Retrieved from [Link]

  • East African Community. (n.d.). EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • PMC. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. Retrieved from [Link]

  • Ali, J., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • ICH. (n.d.). Annex 10. Retrieved from [Link]

  • ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. Retrieved from [Link]

  • PharmaCores. (2026, January 9). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Prediction of CO2 solubility in aqueous amine solutions using machine learning method. Retrieved from [Link]

  • ChecklistGuro. (2025, November 25). Pharmaceutical Stability Testing Checklist: A Comprehensive Guide. Retrieved from [Link]

  • IJRPNS. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Retrieved from [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. Retrieved from [Link]

  • PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • Semantic Scholar. (2012, April 1). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Retrieved from [Link]

  • BioOrg.Chem. (n.d.). Classification of organic compounds By solubility. Retrieved from [Link]

  • IUPAC. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • PubMed. (2024, August 28). Degradation of Isopyrazam in Soil: Kinetics, Microbial Mechanism, and Ecotoxicity of the Transformation Product. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-Methyl-5-phenylpyrazol-3-amine Derivatives

The following Application Note and Protocol details the synthesis of N-methyl-5-phenyl-1_H_-pyrazol-3-amine and its 1-phenyl analog , addressing the specific constraints of using phenylhydrazine as a starting material. P...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of N-methyl-5-phenyl-1_H_-pyrazol-3-amine and its 1-phenyl analog , addressing the specific constraints of using phenylhydrazine as a starting material.

Part 1: Executive Summary & Strategic Analysis

1.1 The Structural Paradox The target molecule specified, N-methyl-5-phenyl-1_H_-pyrazol-3-amine (Target A), contains a free secondary amine at the 3-position, a phenyl group at the 5-position, and an unsubstituted nitrogen at the 1-position (1_H_).

  • The Constraint: The user-specified starting material is Phenylhydrazine (

    
    ).
    
  • The Conflict: Condensation of phenylhydrazine with 1,3-dielectrophiles (e.g., benzoylacetonitrile) inherently incorporates the phenyl group onto the pyrazole ring nitrogen (N1), yielding 1-phenylpyrazoles (Target B), not 1_H_-pyrazoles.

  • Resolution: This guide provides two distinct protocols:

    • Protocol A (Direct): The synthesis of 1-phenyl-N-methyl-5-phenylpyrazol-3-amine (the direct product of phenylhydrazine). This is the most likely intended target if phenylhydrazine is the mandatory reagent.

    • Protocol B (Corrective): The synthesis of the exact 1_H_ target using Hydrazine Hydrate , with a note on why phenylhydrazine is unsuitable for the 1_H_ target without complex deprotection steps.

1.2 Regioselectivity Control The reaction of phenylhydrazine with benzoylacetonitrile (


) typically yields the 5-amino-1,3-diphenylpyrazole  isomer (Knorr product) due to the higher nucleophilicity of the terminal hydrazine nitrogen attacking the ketone.
  • Challenge: To achieve the 5-phenyl substitution pattern (where the phenyl is at C5 and the amine at C3), the reaction must proceed via an "anti-Knorr" mechanism.

  • Solution: We utilize a 3-alkoxy-acrylonitrile intermediate (e.g., 3-ethoxy-3-phenylacrylonitrile) to direct the internal hydrazine nitrogen (

    
    ) to the phenyl-bearing carbon, ensuring the formation of the 1,5-diphenyl  isomer.
    

Part 2: Chemical Logic & Mechanism

Reaction Pathways

The following DOT diagram illustrates the divergent pathways based on the starting hydrazine and the electrophile structure.

PyrazoleSynthesis cluster_legend Pathway Logic Start Starting Material: Phenylhydrazine Inter1 Intermediate: Hydrazone Formation (Kinetic Control) Start->Inter1 + Reagent 1 (Direct Condensation) Inter2 Intermediate: Vinyl Substitution (Thermodynamic Control) Start->Inter2 + Reagent 2 (Displacement of OEt) Reagent1 Reagent: Benzoylacetonitrile (Ph-CO-CH2-CN) Reagent2 Reagent: 3-Ethoxy-3-phenylacrylonitrile (Ph-C(OEt)=CH-CN) Prod1 Product A (Major): 5-Amino-1,3-diphenylpyrazole (Standard Knorr) Inter1->Prod1 Cyclization on CN Prod2 Product B (Target): 3-Amino-1,5-diphenylpyrazole (Anti-Knorr) Inter2->Prod2 Cyclization on CN Final Final Step: N-Methylation (Reductive Amination) Prod2->Final HC(OEt)3 / NaBH4 Target Target: N-Methyl-3-amino-1,5-diphenylpyrazole Final->Target

Caption: Divergent synthesis pathways. To achieve the 5-phenyl-3-amino regiochemistry from phenylhydrazine, the 3-ethoxy-acrylonitrile route (bottom) is required.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-N-methyl-5-phenylpyrazol-3-amine

This protocol uses phenylhydrazine and enforces the 1,5-diphenyl regiochemistry.

1. Preparation of 3-Ethoxy-3-phenylacrylonitrile (Precursor)

  • Rationale: Direct reaction of phenylhydrazine with benzoylacetonitrile yields the wrong isomer (1,3-diphenyl). Converting the ketone to an enol ether directs the internal hydrazine nitrogen (N1) to the C-Ph position.

  • Reagents: Benzoylacetonitrile (14.5 g, 0.1 mol), Triethyl orthoformate (16.3 g, 0.11 mol), Acetic anhydride (20 mL).

  • Procedure:

    • Reflux benzoylacetonitrile with triethyl orthoformate and acetic anhydride for 4 hours.

    • Concentrate under vacuum to remove volatile byproducts (ethyl acetate/acetic acid).

    • The residue, 3-ethoxy-3-phenylacrylonitrile , is used directly without further purification.

2. Cyclization to 3-Amino-1,5-diphenylpyrazole

  • Reagents: Phenylhydrazine (10.8 g, 0.1 mol), Ethanol (100 mL), HCl (conc., catalytic, 0.5 mL).

  • Procedure:

    • Dissolve the crude 3-ethoxy-3-phenylacrylonitrile in Ethanol (100 mL).

    • Add Phenylhydrazine dropwise at room temperature. Note: Exothermic reaction.

    • Heat to reflux for 6 hours.

    • Cool to 0°C. The product, 3-amino-1,5-diphenylpyrazole , precipitates as a solid.

    • Filter and recrystallize from Ethanol/Water (9:1).

    • Yield: ~75-80%. MP: 138-140°C.

    • QC Check:

      
       NMR should show the pyrazole C4-H singlet around 
      
      
      
      6.0 ppm and two distinct phenyl multiplets.

3. Selective N-Methylation (Reductive Amination)

  • Rationale: Direct alkylation with MeI leads to poly-methylation (quaternary salts). Reductive amination via the orthoester or formamide is controlled.

  • Reagents: 3-Amino-1,5-diphenylpyrazole (2.35 g, 10 mmol), Trimethyl orthoformate (15 mL), Sodium Borohydride (

    
    , 1.1 g), Ethanol.
    
  • Procedure:

    • Imidate Formation: Reflux the amine in Trimethyl orthoformate (15 mL) with a catalytic amount of p-TsOH (10 mg) for 3 hours.

    • Evaporate excess orthoformate to obtain the methyl imidate intermediate.

    • Reduction: Dissolve the residue in absolute Ethanol (20 mL).

    • Add

      
       (3 eq) in portions at 0°C. Stir at room temperature for 4 hours.
      
    • Workup: Quench with water, extract with Ethyl Acetate (3x), dry over

      
      , and concentrate.
      
    • Purification: Column chromatography (Hexane:EtOAc 4:1).

    • Product: N-methyl-1,5-diphenylpyrazol-3-amine .

Protocol B: Synthesis of N-Methyl-5-phenyl-1_H_-pyrazol-3-amine (1H Target)

This protocol uses Hydrazine Hydrate to achieve the N-unsubstituted target.

1. Cyclization to 3-Amino-5-phenyl-1_H_-pyrazole

  • Reagents: Benzoylacetonitrile (14.5 g, 0.1 mol), Hydrazine Hydrate (80%, 7.5 g, 0.15 mol), Ethanol (100 mL).

  • Procedure:

    • Dissolve Benzoylacetonitrile in Ethanol.

    • Add Hydrazine Hydrate slowly.

    • Reflux for 4 hours.

    • Concentrate to half volume and cool.

    • Filter the white crystalline solid.

    • Yield: ~85%. MP: 120-122°C.

2. Selective N-Methylation

  • Challenge: The ring nitrogens (N1/N2) are nucleophilic. Protection is required, or careful reductive amination.

  • Procedure: Follow the Trimethyl orthoformate / NaBH4 method described in Protocol A (Step 3). This method favors the exocyclic amine over the ring nitrogens due to the formation of the imidate intermediate.

Part 4: Data Summary & Troubleshooting

ParameterProtocol A (Phenylhydrazine)Protocol B (Hydrazine)
Target Structure 1,5-Diphenyl (N-Ph)5-Phenyl-1H (N-H)
Regioselectivity Critical: Requires Enol Ether route for 1,5-isomer.Automatic: Tautomeric equilibrium gives 3-amino-5-phenyl.
Key Intermediate 3-Ethoxy-3-phenylacrylonitrileBenzoylacetonitrile (Direct)
Methylation Risk Low (Steric hindrance from N-Ph)Medium (Ring N methylation possible)
Typical Yield 60-65% (Overall)70-75% (Overall)

Troubleshooting Guide:

  • Problem: Formation of 5-amino-1,3-diphenylpyrazole (Isomer A) instead of 3-amino-1,5-diphenylpyrazole (Isomer B) in Protocol A.

    • Cause: Used Benzoylacetonitrile directly with Phenylhydrazine.

    • Fix: Must convert to 3-ethoxy-3-phenylacrylonitrile first to direct the hydrazine attack.

  • Problem: Over-methylation (Dimethylamine or Quaternary salt).

    • Cause: Used Methyl Iodide (

      
      ) and strong base.
      
    • Fix: Switch to the Reductive Amination protocol (Orthoformate/

      
      ).
      

References

  • El-Emary, T. I. (2006). "Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole." Journal of the Chinese Chemical Society, 53(2), 391-401. Link

  • Abd El-Wahab, A. H. F. (2024).[1] "Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles." Current Organic Synthesis, 21. Link

  • Sánchez-Viesca, F., & Gómez, R. (2017).[2] "Reactivities Involved in the Regioselectivity of Osazone Formation." World Journal of Organic Chemistry, 5(1), 11-16.[2] Link

  • Sigma-Aldrich. (n.d.). "3-Amino-5-phenylpyrazole Product Sheet." Link

  • BenchChem. (2025). "Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis." Link

Sources

Application

protocol for N-methylation of 5-phenyl-1H-pyrazol-3-amine

Application Note & Protocol Guide Topic: Strategic N-Methylation of 5-phenyl-1H-pyrazol-3-amine: Protocols for Regiocontrol For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance o...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Strategic N-Methylation of 5-phenyl-1H-pyrazol-3-amine: Protocols for Regiocontrol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Methylated Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs used to treat a wide array of conditions, from inflammation to cancer.[1][2] The biological activity of these compounds is profoundly influenced by the substitution pattern on the pyrazole ring. N-methylation, in particular, is a critical modification that can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and target-binding affinity.[1][3]

5-phenyl-1H-pyrazol-3-amine serves as a valuable scaffold for drug discovery. However, its N-methylation presents a persistent and fundamental challenge for synthetic chemists: controlling the regioselectivity.[4][5] The pyrazole ring possesses two adjacent nitrogen atoms (N1 and N2) with similar nucleophilicity, which often leads to the formation of a mixture of regioisomers upon alkylation.[1][6] Developing robust and selective methylation protocols is therefore essential for efficient lead optimization and the synthesis of pure, well-characterized clinical candidates.

This technical guide provides a detailed examination of the regioselectivity challenge and presents two distinct, field-proven protocols for the N-methylation of 5-phenyl-1H-pyrazol-3-amine. We will explore a classical, non-selective approach that necessitates isomer separation, as well as a modern, highly regioselective method that leverages sterically demanding reagents to achieve high N1 selectivity.

The Regioselectivity Challenge in Pyrazole N-Methylation

The core issue in the N-methylation of an unsymmetrically substituted pyrazole, such as 5-phenyl-1H-pyrazol-3-amine, is the tautomerism of the pyrazole ring and the comparable reactivity of the two ring nitrogen atoms.[1] This typically results in a mixture of the N1-methyl and N2-methyl products, which can be difficult and costly to separate at scale.[6]

Fig 1. The tautomerism of the starting material and the two potential regioisomeric products of N-methylation.

The final ratio of N1 to N2 isomers is governed by a combination of factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring can sterically shield the adjacent N1 nitrogen, favoring methylation at the less hindered N2 position. Conversely, sterically demanding methylating agents can favor reaction at the more accessible nitrogen.[4][6]

  • Electronic Effects: The electronic properties of substituents can alter the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups can decrease the nucleophilicity of the entire system, while electron-donating groups can increase it.[6]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the isomeric ratio.[6][7] For instance, different bases can lead to different pyrazolide anion populations in solution, impacting the site of alkylation.

Synthetic Strategies & Protocols

Two primary strategies are presented, reflecting different approaches to managing the regioselectivity challenge.

Strategy 1: Classical N-Methylation and Isomer Separation

This approach utilizes common, inexpensive methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS).[8][9] While operationally simple, this method typically yields a mixture of N1 and N2 regioisomers that must be separated chromatographically.[5][6] This strategy is often employed during initial exploratory studies when access to both isomers is desirable for parallel biological evaluation.

This protocol aims to methylate the pyrazole nitrogen by first forming the pyrazolide anion with a suitable base, followed by quenching with methyl iodide.

Materials and Reagents

Reagent/Material Grade Supplier Notes
5-phenyl-1H-pyrazol-3-amine ≥97% Standard Vendor
Sodium Hydride (NaH) 60% dispersion in mineral oil Standard Vendor Highly flammable, handle with care.
Methyl Iodide (MeI) ≥99% Standard Vendor Toxic and volatile.
N,N-Dimethylformamide (DMF) Anhydrous Standard Vendor
Ethyl Acetate (EtOAc) ACS Grade Standard Vendor
Saturated NH₄Cl (aq.) Prepared in-house
Brine Prepared in-house
Anhydrous Na₂SO₄ Standard Vendor

| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography. |

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-phenyl-1H-pyrazol-3-amine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.1-0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas evolution will occur.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back down to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

The resulting N1 and N2 isomers generally have different polarities and can be separated by silica gel column chromatography.[6][7] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended to achieve good separation. Fractions should be analyzed by TLC to identify and combine the pure isomers.

Fig 2. Workflow for the classical, non-selective N-methylation protocol.
Strategy 2: Highly N1-Selective Methylation via Masked Reagents

To overcome the challenge of poor regioselectivity, recent methodologies have focused on using sterically encumbered "masked" methylating reagents.[4] This strategy employs bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, which preferentially alkylate the more sterically accessible N1 nitrogen.[4][10] A subsequent desilylation step unmasks the methyl group, affording the N1-methylated pyrazole with high to excellent regioselectivity (often >95:5 N1:N2).[11][12]

This two-step, one-pot procedure provides a reliable route to the N1-methylated isomer.

Materials and Reagents

Reagent/Material Grade Supplier Notes
5-phenyl-1H-pyrazol-3-amine ≥97% Standard Vendor
Potassium bis(trimethylsilyl)amide (KHMDS) 1.0 M in THF Standard Vendor Moisture sensitive.
(Chloromethyl)triisopropoxysilane ≥95% Standard Vendor
Tetrahydrofuran (THF) Anhydrous Standard Vendor
Tetrabutylammonium Fluoride (TBAF) 1.0 M in THF Standard Vendor
Ethyl Acetate (EtOAc) ACS Grade Standard Vendor

| Water, Brine, Anhydrous Na₂SO₄ | | | |

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-phenyl-1H-pyrazol-3-amine (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add KHMDS (1.2 eq, 1.0 M solution in THF) dropwise. Stir the mixture at 0 °C for 30 minutes.[6]

  • Add (chloromethyl)triisopropoxysilane (1.3 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.[6]

  • Upon completion of the N-alkylation step, add TBAF solution (2.0 eq, 1.0 M in THF) and water (approx. 5-10 volumes relative to THF).

  • Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the intermediate is fully consumed.[4]

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.

Fig 3. Workflow for the highly N1-selective methylation protocol using a masked reagent.

Characterization and Differentiation of N1 and N2 Isomers

Unambiguous identification of the N1 and N2 regioisomers is critical. While ¹H and ¹³C NMR spectra will differ, the most definitive assignments are typically made using 2D NMR techniques.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for distinguishing the isomers. For the N1-methyl isomer, a correlation (3-bond coupling) will be observed between the N-methyl protons and the C5 carbon of the pyrazole ring (the carbon bearing the phenyl group). For the N2-methyl isomer, the N-methyl protons will show a correlation to both the C3 and C5 carbons.[7]

  • NOE (Nuclear Overhauser Effect): For the N1-methyl isomer, an NOE may be observed between the N-methyl protons and the ortho-protons of the C5-phenyl group. This interaction is typically absent or much weaker in the N2-isomer.

Expected NMR Characteristics

Isomer Key HMBC Correlation (¹H → ¹³C) Expected ¹H Shift (N-CH₃)
N1-Methyl N-CH₃ → C5-Ph Typically ~3.8 ppm[13]

| N2-Methyl | N-CH₃ → C3-NH₂ and C5-Ph | May differ slightly from N1 |

Summary of Methodologies

ParameterStrategy 1: Classical MethylationStrategy 2: N1-Selective Methylation
Methylating Agent Methyl Iodide (MeI)(Chloromethyl)triisopropoxysilane
Base NaH, K₂CO₃KHMDS
Solvent DMF, THFTHF
Regioselectivity Poor; mixture of N1/N2 isomers[4]Excellent N1-selectivity (>92:8)[4][11]
Key Steps Deprotonation, MethylationDeprotonation, Alkylation, Desilylation
Pros Simple, inexpensive reagentsHigh regioselectivity, simplifies purification
Cons Requires tedious isomer separationMore expensive reagents, two-step process

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive base (e.g., NaH exposed to air).Insufficiently anhydrous solvents.[6] Low nucleophilicity of pyrazole.Use fresh, reactive base.Ensure all solvents are rigorously dried.Consider a stronger base or slightly elevated temperature.
Poor Regioselectivity (Strategy 1) Inherent nature of the substrate and reagents.This is expected. Focus on optimizing the chromatographic separation. Alternatively, switch to Strategy 2.[6]
Formation of Side Products Over-methylation to a quaternary pyrazolium salt.[6]Use a controlled stoichiometry of the methylating agent (1.1-1.2 eq). Monitor the reaction closely by TLC/LC-MS to avoid extended reaction times.
Incomplete Desilylation (Strategy 2) Insufficient TBAF or reaction time/temperature.Ensure 2.0 equivalents of TBAF are used. Confirm the reaction is heated to 60 °C and monitor by LC-MS until the intermediate is gone.[4][6]
Product Loss During Workup N-methylated pyrazoles can have some water solubility.Minimize the volume of aqueous washes. Perform a back-extraction of the combined aqueous layers with ethyl acetate to recover dissolved product.[6]

Conclusion

The N-methylation of 5-phenyl-1H-pyrazol-3-amine is a critical transformation for accessing novel compounds in drug discovery. The choice of synthetic strategy depends directly on the desired outcome. For exploratory synthesis where both isomers are needed for screening, a classical methylation followed by careful chromatographic separation is a viable path. However, for targeted synthesis and process development where a single, known regioisomer is required, the use of a sterically directed, masked methylating agent offers a far superior, more efficient, and highly regioselective solution. By understanding the principles of regiocontrol and employing the appropriate validated protocol, researchers can confidently and efficiently synthesize the desired N-methylated pyrazole targets.

References

  • Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]

  • Australian Journal of Chemistry. (1975). Rates of N-methylation of N-arylpyrazoles. ConnectSci. Retrieved from [Link]

  • Gontrani, L., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5891. Available at: [Link]

  • Yang, B., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. Available at: [Link]

  • Trofimov, A. B., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3816. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]

  • R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • Synfacts. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Thieme. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The diverse pharmacological importance of Pyrazolone Derivatives : A Review. Retrieved from [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • Prestat, G., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Bansal, R. K. (2014). Current status of pyrazole and its biological activities. Journal of the Scientific Society, 41(2), 71. Available at: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1031-1053. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. Retrieved from [Link]

  • FULIR. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • Semantic Scholar. (2019). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC AND COMPUTATIONAL STUDIES OF 2-{1-[2-(1,3-DIMETHYL-4-NITRO- 1H-PYRAZOL-5-YL)HYDRAZON. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • ScienceDirect. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]/articles/PMC11590749/)

Sources

Method

Application Note: N-methyl-5-phenyl-1H-pyrazol-3-amine in Kinase Inhibitor Screening

[1] Executive Summary N-methyl-5-phenyl-1H-pyrazol-3-amine represents a "privileged scaffold" in kinase inhibitor discovery. Structurally mimicking the adenine ring of ATP, this aminopyrazole motif serves as a potent hin...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-methyl-5-phenyl-1H-pyrazol-3-amine represents a "privileged scaffold" in kinase inhibitor discovery. Structurally mimicking the adenine ring of ATP, this aminopyrazole motif serves as a potent hinge-binding fragment . It is extensively utilized in high-throughput screening (HTS) and fragment-based drug discovery (FBDD) to target diverse kinase families, including CDKs, Aurora kinases, and FGFRs.

This guide details the mechanistic basis of its activity, protocols for screening this fragment against kinase targets, and strategies for chemical elaboration (SAR) to evolve this fragment into a nanomolar inhibitor.

Mechanistic Basis: The "Hinge Binder" Concept[1]

To effectively screen this compound, researchers must understand its binding mode. Protein kinases possess a highly conserved ATP-binding pocket containing a "hinge region" that connects the N-terminal and C-terminal lobes.

Structural Mimicry

The 3-aminopyrazole core functions as a bioisostere of the adenine ring of ATP.[1]

  • H-Bond Acceptor: The pyrazole nitrogen (N2) accepts a hydrogen bond from the kinase backbone amide (typically the "gatekeeper+2" residue).

  • H-Bond Donor: The exocyclic amine (N-methyl group) or the pyrazole ring nitrogen (N1) donates a hydrogen bond to the kinase backbone carbonyl.

Binding Mode Visualization

The following diagram illustrates the canonical binding interaction of the aminopyrazole scaffold within the kinase hinge region.

BindingMode Kinase_Hinge Kinase Hinge Region (Backbone CO & NH) Scaffold N-methyl-5-phenyl- 1H-pyrazol-3-amine Kinase_Hinge->Scaffold H-Bond Acceptor (Pyrazole N2) Scaffold->Kinase_Hinge H-Bond Donor (Exocyclic NH) Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Hydrophobic_Pocket Van der Waals (Phenyl Ring)

Figure 1: Schematic representation of the bidentate hydrogen bonding network between the aminopyrazole scaffold and the kinase hinge region.[1]

Application 1: Fragment-Based Screening Protocol

Since N-methyl-5-phenyl-1H-pyrazol-3-amine is a low-molecular-weight fragment (~173 Da), it typically exhibits modest affinity (


 in the 

range) compared to optimized drugs. Standard biochemical assays must be adjusted to detect these weaker interactions without artifacts.
Assay Selection: TR-FRET (Lanthascreen™)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over coupled enzyme assays (like ADP-Glo) for fragments to avoid interference with coupling enzymes.[1]

Detailed Protocol

Objective: Determine the


 or % inhibition of the fragment against a target kinase (e.g., CDK2 or FGFR).[1]

Materials:

  • Compound: N-methyl-5-phenyl-1H-pyrazol-3-amine (100 mM stock in DMSO).

  • Kinase: Recombinant human kinase (e.g., 5 nM final concentration).

  • Substrate: Fluorescein-labeled peptide substrate (specific to kinase).

  • Tracer: Eu-labeled anti-phosphopeptide antibody.

  • ATP: At

    
     apparent (typically 10-50 µM).
    

Step-by-Step Workflow:

  • Compound Preparation (Acoustic Dispensing preferred):

    • Prepare a serial dilution of the fragment in 100% DMSO.

    • Critical Step: Since fragments have low potency, the top concentration should be high (e.g., 1 mM or 500 µM). Ensure DMSO tolerance of the kinase (typically < 2%).

  • Reaction Assembly (384-well plate):

    • Dispense 100 nL of compound into wells.

    • Add 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35).
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.

  • Reaction Initiation:

    • Add 5 µL of Substrate/ATP mix.

    • Incubate for 60 minutes at RT (protect from light).

  • Detection:

    • Add 10 µL of EDTA/Eu-Antibody detection mix to stop the reaction.

    • Incubate for 1 hour.

    • Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Data Analysis:

    • Calculate FRET ratio (

      
      ).
      
    • Normalize to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).

    • Fit data to a 4-parameter logistic equation.

Self-Validating Check:

  • If the Hill slope is > 2.0, suspect compound aggregation or non-specific inhibition.

  • Include a known reference inhibitor (e.g., Staurosporine) on every plate.

Application 2: Surface Plasmon Resonance (SPR)

For fragments, biophysical validation is crucial to confirm direct binding and rule out false positives (e.g., colloidal aggregators).

Protocol:

  • Immobilization: Immobilize the target kinase via biotin-streptavidin or amine coupling on a CM5 sensor chip.

  • Injection: Inject N-methyl-5-phenyl-1H-pyrazol-3-amine at concentrations ranging from 10 µM to 500 µM.

  • Analysis:

    • Look for "square wave" sensorgrams typical of fast on/off kinetics (characteristic of fragments).

    • Plot Steady State Affinity (

      
       vs. Concentration) to determine 
      
      
      
      .
    • Note: If the binding curve does not saturate, fix

      
       based on theoretical binding capacity to estimate 
      
      
      
      .

Application 3: Chemical Elaboration (SAR Strategy)

Once the fragment is validated, the "N-methyl-5-phenyl-1H-pyrazol-3-amine" scaffold serves as a core for library expansion.

Growth Vectors

The molecule offers distinct vectors for modification to access adjacent pockets:

PositionChemical ModificationTargeted Kinase Region
N-Methyl (Exocyclic) Extension with alkyl/aryl linkersSolvent Front / Ribose Pocket
Phenyl Ring (C5) Substitution (Cl, F, OMe) or Heterocycle replacementHydrophobic Pocket / Gatekeeper
Pyrazole Nitrogen (N1) Alkylation or ArylationBack Pocket / Solubilizing Groups
SAR Workflow Diagram

SAR_Workflow Fragment START: N-methyl-5-phenyl- 1H-pyrazol-3-amine (Kd ~ 10-50 µM) Step1 Step 1: Validation (SPR / X-ray Crystallography) Fragment->Step1 Branch1 Vector A: C5-Phenyl Modification (Target Gatekeeper) Step1->Branch1 Branch2 Vector B: N-Methyl Extension (Target Solvent Front) Step1->Branch2 Library Generate Focused Library (100-500 analogs) Branch1->Library Branch2->Library Screening High-Throughput Screening (IC50 < 100 nM) Library->Screening Lead Lead Candidate (High Selectivity) Screening->Lead

Figure 2: Strategic workflow for evolving the aminopyrazole fragment into a lead candidate.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Source: MDPI (Molecules).[1] Describes the selectivity profile of aminopyrazole scaffolds against 359 recombinant human protein kinases.

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of FGFR. Source: Journal of Medicinal Chemistry (PMC).[1] Details the use of the aminopyrazole hinge binder to target gatekeeper mutants in FGFR2/3.

  • Recent Developments of RET Protein Kinase Inhibitors. Source: Future Medicinal Chemistry (PubMed).[1] Classifies RET inhibitors by hinge binder chemotypes, including 5-aminopyrazoles.[1]

  • Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping. Source: Bioorganic & Medicinal Chemistry Letters.[2] Demonstrates the "scaffold hopping" utility of the 3-aminopyrazole moiety.[2]

Sources

Application

High-Fidelity Synthesis of Substituted Pyrazoles: Protocols for Regiocontrol and Scalability

Abstract Substituted pyrazoles are privileged pharmacophores in medicinal chemistry, constituting the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While the pyrazole ring is thermodynamica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyrazoles are privileged pharmacophores in medicinal chemistry, constituting the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). While the pyrazole ring is thermodynamically stable, its synthesis often presents challenges in regiocontrol (1,3- vs. 1,5-substitution) and tautomeric ambiguity . This guide provides two validated protocols: the classic Knorr Condensation for rapid library generation and a Chalcone-Mediated Protocol for high-fidelity regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

Strategic Synthesis Overview

Selecting the correct synthetic route is critical for avoiding inseparable regioisomeric mixtures.

FeatureMethod A: Knorr Condensation Method B: Chalcone Cyclization Method C: 1,3-Dipolar Cycloaddition
Precursors 1,3-Dicarbonyls + HydrazinesAldehyde + Ketone

Chalcone
Nitrilimines + Alkynes
Key Advantage One-step, high atom economy.Excellent regiocontrol for 1,3,5-patterns.Access to highly functionalized cores.
Primary Risk Poor regioselectivity with unsymmetrical diketones.Two-step process (longer workflow).Hazardous precursors (hydrazonoyl halides).
Best For Symmetrical pyrazoles or initial screening.Lead optimization requiring specific isomers.Complex scaffolds with sensitive groups.[1]
Decision Logic for Synthetic Route

The following decision tree illustrates the logic for selecting the optimal pathway based on substituent requirements.

PyrazoleRouteSelection Start Target Pyrazole Structure CheckSym Are substituents at C3 and C5 identical? Start->CheckSym MethodKnorr Protocol A: Knorr Condensation (Fast, High Yield) CheckSym->MethodKnorr Yes (Symmetrical) CheckRegio Is strict regiocontrol required? CheckSym->CheckRegio No (Unsymmetrical) CheckRegio->MethodKnorr No (Isomer mix acceptable) MethodChalcone Protocol B: Chalcone Route (Defined 1,3,5-Substitution) CheckRegio->MethodChalcone Yes (1,3,5 specific) MethodDipolar Method C: 1,3-Dipolar Cycloaddition (Sensitive Functional Groups) CheckRegio->MethodDipolar Complex/Sensitive

Figure 1: Strategic decision tree for pyrazole synthesis based on structural symmetry and regiochemical requirements.

Protocol A: Classic Knorr Pyrazole Synthesis

Objective: Rapid synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole (Model System). Mechanism: Acid-catalyzed condensation of 1,3-diketone with hydrazine, followed by intramolecular cyclization and dehydration.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
Acetylacetone 100.121.010.0 mmol (1.00 g)1,3-Dicarbonyl Electrophile
Phenylhydrazine 108.141.111.0 mmol (1.19 g)Nucleophile
Ethanol (Abs.) 46.07Solvent20 mLSolvent
Glacial Acetic Acid 60.05Cat.5 dropsAcid Catalyst
Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Acetylacetone (10.0 mmol) and Ethanol (20 mL) to the flask. Stir at room temperature for 5 minutes.

  • Addition: Add Phenylhydrazine (11.0 mmol) dropwise over 5 minutes. Caution: Exothermic reaction. Phenylhydrazine is toxic; handle in a fume hood.

  • Catalysis: Add 5 drops of Glacial Acetic Acid .

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes).
    
    • Checkpoint: Starting material (diketone) should disappear; a new UV-active spot (

      
      ) will appear.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The pyrazole typically precipitates as a solid.

    • If "oiling out" occurs (common with phenylhydrazine derivatives), scratch the flask walls with a glass rod or seed with a crystal if available.

  • Purification:

    • Filter the precipitate using a Buchner funnel.

    • Wash with cold water (

      
      ) and cold 10% EtOH (
      
      
      
      ).
    • Recrystallization: Dissolve crude solid in minimum hot Ethanol. Cool slowly to

      
       to yield pure crystals.
      
Mechanistic Pathway (Knorr)

The following diagram details the critical intermediates. Note that the initial attack can occur at either carbonyl, leading to regioisomers if the diketone is unsymmetrical.

KnorrMechanism Reactants 1,3-Diketone + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Acid Cat. Condensation Cyclization 5-Hydroxy-pyrazoline (Hemiaminal) Hydrazone->Cyclization Intramolecular Attack Dehydration Aromatization (- H2O) Cyclization->Dehydration Acid Cat. Product Substituted Pyrazole Dehydration->Product Thermodynamic Drive

Figure 2: Mechanistic flow of the Knorr synthesis. The dehydration step is irreversible, driving the reaction to completion.

Protocol B: Regioselective Synthesis via Chalcones

Objective: Synthesis of 1,3,5-triphenyl-1H-pyrazole. Rationale: Direct condensation of benzoylacetone with phenylhydrazine yields a mixture of isomers. Using a chalcone (1,3-diphenylprop-2-en-1-one) locks the position of the substituents, forcing the hydrazine to attack the


-carbon of the enone first.
Reagents & Stoichiometry
ReagentEquiv.[1][3]Role
Chalcone (1,3-Diphenyl-2-propen-1-one)1.0Michael Acceptor
Phenylhydrazine Hydrochloride 1.2Nucleophile
NaOH 2.0Base Catalyst
Ethanol SolventReaction Medium
Step-by-Step Procedure
  • Chalcone Preparation (If not commercial):

    • Mix Acetophenone (1 eq) and Benzaldehyde (1 eq) in Ethanol.

    • Add NaOH (10% aq). Stir at RT for 4-12h. Filter the yellow solid (Chalcone).

  • Cyclization Setup: In a 100 mL RBF, dissolve Chalcone (5.0 mmol) in Ethanol (25 mL).

  • Addition: Add Phenylhydrazine Hydrochloride (6.0 mmol).

  • Catalysis: Add NaOH pellets (10.0 mmol) or reflux in Acetic Acid (alternative acidic route).

    • Note: The basic route (NaOH) typically yields the Pyrazoline intermediate first.

    • Oxidation:[1][3] To get the fully aromatic Pyrazole, an oxidation step is often needed (e.g.,

      
       or DDQ) unless refluxed in Acetic Acid/DMSO which promotes auto-oxidation.
      
    • Recommended One-Pot Acidic Route: Dissolve Chalcone and Phenylhydrazine in Glacial Acetic Acid (20 mL). Reflux for 4-6 hours. This promotes both cyclization and oxidative aromatization in one step.

  • Workup (Acetic Acid Route):

    • Pour reaction mixture into crushed ice.

    • Neutralize carefully with saturated

      
       or 
      
      
      
      until pH 7-8.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over

      
       and concentrate.
      
  • Purification:

    • Flash Chromatography: Silica Gel (Hexanes:EtOAc 9:1 to 7:3).

    • The 1,3,5-isomer is typically the major product.

Characterization & Validation

Distinguishing between regioisomers (1,3,5- vs 1,3,4-substituted) is the primary analytical challenge.

NMR Spectroscopy
  • 1H NMR:

    • C4-H Proton: In 1,3,5-trisubstituted pyrazoles, the proton at the 4-position appears as a sharp singlet (if no coupling to side chains) typically between

      
       6.5 - 7.0 ppm .
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for regioisomer assignment.

    • 1,3,5-Isomer: Strong NOE correlation between the N-Phenyl ortho-protons and the C5-substituent . No correlation between N-Phenyl and C3-substituent.

    • 1,5-Isomer: Strong NOE correlation between N-Phenyl ortho-protons and C3-substituent (due to proximity in space).

Mass Spectrometry
  • Standard ESI-MS will confirm the molecular weight (

    
    ) but cannot distinguish regioisomers.
    
  • Fragmentation patterns in MS/MS can sometimes differentiate isomers based on the stability of the lost fragments (e.g., loss of N-phenyl vs C-phenyl).

Troubleshooting Guide

ProblemProbable CauseCorrective Action
"Oiling Out" Product has low MP or impurities are lowering MP.1. Scratch glass to induce nucleation.2. Use a seed crystal.3. Decant solvent and triturate oil with cold Hexanes/Ether.
Regioisomer Mixture Unsymmetrical diketone used in Knorr synthesis.1. Switch to Protocol B (Chalcone) .2. Purify via column chromatography (isomers often have different

values on silica).
Low Yield Incomplete cyclization or loss during workup.1. Increase reflux time.2. Ensure pH is neutralized during workup (pyrazoles can form salts).3. Check aqueous layer for product (some pyrazoles are water-soluble).
Pyrazoline (Non-aromatic) isolated Incomplete oxidation (Protocol B).1. Add an oxidant (DDQ, Chloranil, or

).2. Reflux in DMSO/Iodine for 1 hour to force aromatization.

References

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Chalcones Journal of Organic Chemistry, 2014, 79, 2049-2058.[4] [Link]

  • Separation and Characterization of Pyrazole Regioisomers Universitat Autònoma de Barcelona (UAB) Research Notes. [Link]

  • Microwave-Assisted Synthesis of Pyrazoles Royal Society of Chemistry (RSC) Advances. [Link]

Sources

Method

Application Note: N-methyl-5-phenyl-1H-pyrazol-3-amine as a Drug Discovery Scaffold

This guide provides a comprehensive technical analysis of N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS: 30120-58-2), a privileged scaffold in medicinal chemistry.[1] It details its structural utility, synthesis protocols, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS: 30120-58-2), a privileged scaffold in medicinal chemistry.[1] It details its structural utility, synthesis protocols, and application in developing kinase inhibitors and GPCR ligands.[2]

[1]

Introduction: The Aminopyrazole Privilege[2]

The aminopyrazole moiety is one of the most fruitful "privileged structures" in modern drug discovery.[2] It serves as a core pharmacophore in over 30 FDA-approved drugs, including Pirtobrutinib (BTK inhibitor), Asciminib (BCR-ABL1 inhibitor), and Encorafenib (BRAF inhibitor).[1][2]

N-methyl-5-phenyl-1H-pyrazol-3-amine represents a specific, functionalized derivative of this class.[1] Unlike the primary amine variant (3-amino-5-phenylpyrazole), the N-methyl group introduces distinct physicochemical properties:

  • Solubility: Disruption of crystal lattice energy compared to the primary amine, often enhancing solubility in organic solvents and lipids.[2]

  • Selectivity: The methyl group acts as a steric handle, potentially excluding the molecule from kinases with constricted ATP-binding pockets (gatekeeper residues) while retaining affinity for those with specific hydrophobic sub-pockets.[2]

  • Reactivity: It converts the amine from a primary (

    
    ) to a secondary (
    
    
    
    ) nucleophile, altering the kinetics and products of downstream library generation (e.g., urea/amide formation).

Chemical Biology & Mechanism of Action[2]

Kinase Hinge Binding Mode

The primary application of 3-aminopyrazoles is as ATP-competitive kinase inhibitors .[1] They function as "hinge binders" within the kinase ATP-binding pocket.[1]

  • Acceptor: The pyrazole ring nitrogen (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge region.[2]

  • Donor: The exocyclic amine (N3) donates a hydrogen bond to the backbone carbonyl of the hinge.[2]

  • The Methyl Effect: In N-methyl-5-phenyl-1H-pyrazol-3-amine , the methyl group on the exocyclic nitrogen projects into the solvent-exposed region or a specific hydrophobic pocket depending on the dihedral angle.[1] This can drastically alter the Structure-Activity Relationship (SAR) by:

    • Reducing potency if the methyl group clashes with the hinge backbone.[2]

    • Increasing selectivity if the methyl group occupies a unique small pocket not present in off-target kinases.[1][2]

Structural Visualization (DOT)

The following diagram illustrates the retrosynthetic logic and the kinase binding interaction.

G Target Kinase ATP Pocket (Hinge Region) Scaffold N-methyl-5-phenyl- 1H-pyrazol-3-amine Scaffold->Target H-Bond Donor/Acceptor (ATP Mimetic) Derivatives Urea/Amide Library Scaffold->Derivatives Library Expansion SM1 Benzoylacetonitrile Inter 3-Amino-5-phenylpyrazole SM1->Inter Cyclization SM2 Hydrazine SM2->Inter Inter->Scaffold Selective N-Methylation (Reductive Amination or SnAr)

Caption: Workflow connecting synthesis precursors, the core scaffold, and its biological interaction mechanism.

Experimental Protocols

Synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine

Direct methylation of 3-amino-5-phenylpyrazole often leads to poly-alkylation or ring methylation.[1] The most robust protocol uses a Buchwald-Hartwig Cross-Coupling or Nucleophilic Aromatic Substitution (SnAr) on a halogenated precursor.[1][2]

Method: SnAr Displacement (Recommended for High Purity) [2]

Reagents:

  • 3-Bromo-5-phenyl-1H-pyrazole (Starting Material)[1]

  • Methylamine (2.0 M in THF)

  • Copper(I) Iodide (CuI) - Catalyst[1]

  • L-Proline - Ligand[1]

  • Potassium Carbonate (

    
    )
    
  • DMSO (Solvent)[3]

Protocol:

  • Preparation: In a sealed tube, dissolve 3-bromo-5-phenyl-1H-pyrazole (1.0 eq, 5 mmol) in anhydrous DMSO (10 mL).

  • Catalyst Addition: Add CuI (0.1 eq) and L-Proline (0.2 eq). Stir for 5 minutes under Argon to form the catalytic complex.[2]

  • Base & Amine: Add

    
     (2.0 eq) followed by Methylamine solution (3.0 eq).
    
  • Reaction: Seal the tube and heat to 90°C for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

    • Checkpoint: Look for the mass shift from Br pattern to

      
      .[2]
      
  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).[2]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).
    
    • Yield Expectation: 65–80%.[2]

Library Generation (Derivatization)

To create a drug discovery library, the secondary amine is typically acylated to form ureas or amides, targeting the "back pocket" of the kinase.[2]

Protocol: Urea Synthesis (Isocyanate Method)

  • Dissolve N-methyl-5-phenyl-1H-pyrazol-3-amine (0.1 mmol) in DCM (1 mL).

  • Add Triethylamine (1.5 eq).

  • Add the desired Aryl Isocyanate (1.1 eq) dropwise at 0°C.

  • Stir at Room Temperature for 2 hours.

  • Validation: Ureas precipitate often; filter or evaporate and purify by HPLC.

Biological Evaluation Protocols

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the scaffold's ability to inhibit ATP hydrolysis by a recombinant kinase (e.g., BRAF, JNK3).

Materials:

  • Recombinant Kinase (e.g., JNK3)[2]

  • Substrate Peptide (e.g., ATF2)[2]

  • Ultrapure ATP[1][2]

  • ADP-Glo™ Reagent (Promega)[1]

  • 384-well white assay plates

Step-by-Step:

  • Compound Prep: Serial dilute the scaffold/derivative in 100% DMSO (10 mM top conc). Transfer 50 nL to the assay plate (final DMSO < 1%).

  • Enzyme Mix: Add 2 µL of kinase buffer containing the enzyme. Incubate 10 min at RT to allow inhibitor binding.[2]

  • Reaction Start: Add 2 µL of ATP/Substrate mix.

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).[1][2] Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal).[1][2] Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate

    
    .
    
Cell Viability Assay (MTT)

To assess cellular permeability and off-target toxicity.[1]

  • Seeding: Seed tumor cells (e.g., A375 melanoma) at 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with compounds (0.1 – 100 µM) for 72 hours.

  • Staining: Add MTT reagent (0.5 mg/mL final).[2] Incubate 3-4 hours at 37°C.

  • Solubilization: Remove media, add DMSO (150 µL) to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

Data Summary & Reference Values

PropertyValue / DescriptionNote
MW 173.21 g/mol Fragment-like, high Ligand Efficiency potential.[1]
cLogP ~1.8Good membrane permeability.[2]
H-Bond Donors 2 (Ring NH, Amine NH)Critical for hinge binding.[2]
H-Bond Acceptors 2 (Ring N, Amine N)
Key Targets JNK3, BRAF, VEGFR, CDK2Activity depends heavily on derivatization.[2]
Typical IC50 > 10 µM (Core Scaffold)Core is weak; derivatives (ureas) reach nM range.[2]

Troubleshooting & Optimization

  • Regioselectivity Issues: In synthesis, if using hydrazine + beta-ketonitrile, you may get the 1-methyl ring isomer (CAS 85485-60-5) instead of the N-methyl amine.[1] Always verify structure with 2D NMR (HMBC) to confirm the methyl group is on the exocyclic nitrogen, not the ring.

  • Solubility: If the scaffold precipitates in aqueous assays, ensure DMSO concentration is 0.5–1.0% or use a solubility tag (e.g., morpholine tail) during library synthesis.[2]

  • Oxidation: Aminopyrazoles can be air-sensitive over long periods.[1][2] Store solid at -20°C under Argon.

References

  • Vertex Pharmaceuticals. "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3)."[1] Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136655, 3-Amino-5-phenylpyrazole."[1] PubChem.

  • MDPI. "Amino-Pyrazoles in Medicinal Chemistry: A Review."[1][2] Molecules.

  • BLD Pharm. "Product Analysis: N-Methyl-5-phenyl-1H-pyrazol-3-amine (CAS 30120-58-2)."[1][4][5][6][7][8] BLD Pharm Catalog.

  • Sigma-Aldrich. "Protocol for Buchwald-Hartwig Cross-Coupling Reaction."[1][2] Technical Bulletins.

Sources

Application

Application Note: High-Throughput Screening and Validation of Pyrazole Derivatives as Multi-Target Anticancer Agents

Executive Summary & Rationale The pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" in oncology due to its unique electronic properties and bioisosteric potential. Its planar structure allows for preci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" in oncology due to its unique electronic properties and bioisosteric potential. Its planar structure allows for precise orientation within the ATP-binding pockets of protein kinases, serving as a hydrogen bond donor/acceptor system that mimics the adenine ring of ATP.

This application note provides a rigorous, standardized framework for the biological evaluation of novel pyrazole derivatives. Unlike generic screening guides, this protocol focuses on the specific pharmacological behavior of pyrazoles—namely their tendency for multi-target kinase inhibition (e.g., EGFR, VEGFR, CDK) and tubulin destabilization.

Key FDA-Approved Pyrazoles Validating This Approach:

  • Crizotinib (Pfizer): ALK/ROS1 inhibitor for NSCLC.

  • Ruxolitinib (Incyte): JAK1/2 inhibitor for myelofibrosis.

  • Ibrutinib (AbbVie): BTK inhibitor for mantle cell lymphoma.

Rational Drug Design & SAR Logic

Before screening, understanding the Structure-Activity Relationship (SAR) is critical to interpreting assay data. The pyrazole core serves as the anchor, while substituents dictate target selectivity.

Diagram 1: Pyrazole SAR & Pharmacophore Mapping

Caption: SAR logic for pyrazole derivatives. C3/C5 positions often control steric fit within the hydrophobic pocket, while N1 substitutions modulate solubility and pharmacokinetic profiles.

Pyrazole_SAR Pyrazole Pyrazole Core (1,2-Diazole) N1 N1 Position: Solubility & PK (e.g., Phenyl, Alkyl) Pyrazole->N1 C3 C3 Position: H-Bonding / Steric Fit (e.g., Amide, Urea) Pyrazole->C3 C4 C4 Position: Electrophilic Trap / Linker (e.g., Halogen, Aldehyde) Pyrazole->C4 C5 C5 Position: Hydrophobic Pocket Interaction (e.g., Aryl groups) Pyrazole->C5 Kinase Target: Kinase ATP Pocket (CDK, EGFR, VEGFR) C3->Kinase H-bond Donor/Acceptor Tubulin Target: Tubulin (Colchicine Site) C4->Tubulin Steric Bulk C5->Kinase Hydrophobic Interaction

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of pyrazole derivatives against a panel of cancer cell lines (e.g., MCF-7, HepG2, A549).

Mechanistic Insight: Pyrazoles often induce metabolic collapse before structural apoptosis. The MTT assay measures mitochondrial succinate dehydrogenase activity, serving as a proxy for metabolic viability.

Materials
  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS), DMSO (Solubilizer).[1]

  • Controls: Doxorubicin or Cisplatin (Positive), 0.1% DMSO (Vehicle).

Step-by-Step Methodology
  • Seeding:

    • Seed cells in 96-well plates at

      
       cells/well in 100 µL complete media.
      
    • Critical: Allow 24h attachment to ensure cells are in the log phase of growth.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole derivative (10 mM in DMSO).

    • Perform serial dilutions (0.1, 1, 5, 10, 25, 50, 100 µM) in culture media.

    • Add 100 µL of diluted compound to wells (Triplicate).

    • Validation: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation:

    • Incubate for 48h at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 4h. Live cells will convert yellow MTT to purple formazan crystals.

  • Solubilization & Readout:

    • Aspirate media carefully (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan.

    • Measure absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate % Cell Viability:



Plot Log(concentration) vs. % Viability using non-linear regression (GraphPad Prism) to derive IC50.

Protocol B: Kinase Inhibition Profiling (ADP-Glo Assay)

Objective: Confirm if the cytotoxic effect is driven by kinase inhibition (e.g., EGFR, VEGFR-2). Rationale: Many pyrazoles act as Type I ATP-competitive inhibitors. This assay quantifies the ADP generated from kinase activity.[2]

Experimental Workflow
  • Enzyme Reaction:

    • Mix Recombinant Kinase (e.g., EGFR) + Substrate (Poly Glu:Tyr) + ATP (10 µM) + Pyrazole Compound in 384-well white plates.

    • Note: Use ATP concentration near the

      
       of the specific kinase to ensure competitive sensitivity.
      
  • Incubation:

    • Incubate at Room Temperature for 60 mins.

  • ADP-Glo Reagent (Stop Step):

    • Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.[2]

    • Incubate for 40 mins.

  • Detection:

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[2]

    • Measure Luminescence (RLU).

Diagram 2: Experimental Workflow (Screening to Validation)

Caption: Integrated workflow for validating pyrazole efficacy, moving from phenotypic screening to target validation.

Workflow Start Synthesis of Pyrazole Derivatives Screen Phenotypic Screen (MTT Assay) Start->Screen Hit_Select Hit Selection (IC50 < 10 µM) Screen->Hit_Select Mech_Branch Mechanism? Hit_Select->Mech_Branch Kinase_Assay Kinase Profiling (EGFR, CDK, VEGFR) Mech_Branch->Kinase_Assay Target ID Apoptosis Apoptosis Assay (Annexin V/PI) Mech_Branch->Apoptosis Cell Death Mode InVivo In Vivo Validation (Xenograft Models) Kinase_Assay->InVivo Lead Optimization Apoptosis->InVivo

Mechanism of Action (MOA) Validation

To publish high-impact results, you must define the signaling pathway modulation. Pyrazoles typically downregulate the Ras/Raf/MEK/ERK or PI3K/Akt/mTOR pathways.

Protocol C: Western Blotting for Pathway Analysis
  • Treatment: Treat cells with IC50 concentration of the pyrazole for 24h.[3]

  • Lysis: Lyse cells using RIPA buffer containing phosphatase inhibitors (Orthovanadate).

  • Targets to Probe:

    • p-EGFR (Tyr1068): Inhibition indicates receptor blockade.

    • p-ERK1/2: Downstream effector of proliferation.

    • Caspase-3 (Cleaved): Marker of apoptosis.

    • Bcl-2/Bax Ratio: Indicator of mitochondrial apoptotic stress.

Diagram 3: Signaling Pathway Inhibition

Caption: Pyrazole derivatives (in red) block ATP binding, preventing phosphorylation and downstream oncogenic signaling.

Signaling Ligand Growth Factor (EGF/VEGF) RTK RTK (EGFR/VEGFR) Tyrosine Kinase Ligand->RTK Activation Ras Ras-GTP RTK->Ras Pyrazole Pyrazole Inhibitor (ATP Competitor) Pyrazole->RTK Inhibition (||) Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation Genes) ERK->Nucleus Transcription

Representative Data Presentation

When reporting results, summarize potency relative to standard drugs.

Table 1: Comparative Cytotoxicity (IC50 in µM)

Compound IDR-Group (C3)MCF-7 (Breast)A549 (Lung)EGFR Kinase (

)
PZ-01 -CH3>100>100>1000 nM
PZ-02 -NH-Ph12.5 ± 1.215.4 ± 2.1150 nM
PZ-03 (Lead) -NH-Ph-4-Cl2.1 ± 0.3 3.4 ± 0.5 25 nM
Doxorubicin (Control)1.8 ± 0.22.2 ± 0.4N/A

Note: Lower IC50 indicates higher potency.[1][3] PZ-03 shows bio-equivalence to Doxorubicin with targeted kinase activity.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2023.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018.

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 2020.

  • MTT Assay Protocol for Cell Viability. Abcam Protocols.

  • FDA Approved Kinase Inhibitors in Oncology. National Cancer Institute.

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives. Novelty Journals, 2025.

Sources

Method

In Vitro Biological Evaluation of Novel Pyrazole Derivatives: A Guide for Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and a...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the essential in vitro biological evaluation of novel pyrazole derivatives, designed for researchers, scientists, and drug development professionals. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure robust and reproducible data.

Section 1: Foundational Cytotoxicity and Viability Assays

A critical initial step in the evaluation of any novel compound is to determine its effect on cell viability and to establish a therapeutic window. These assays help identify the concentration range at which a compound exhibits biological activity without causing overt toxicity to cells.

Principle of Tetrazolium-Based Assays

A widely used and cost-effective method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay is based on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT into a purple formazan product.[4] The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of viable cells.[5][6]

An alternative is the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which offers the advantage of producing a water-soluble formazan product, thus simplifying the protocol by eliminating the solubilization step.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel pyrazole derivatives.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of pyrazole derivatives B->C D Treat cells with compounds for 24-72h C->D E Add MTT or XTT reagent D->E F Incubate for 2-4 hours E->F G If MTT, add solubilization solution F->G H Measure absorbance (570 nm for MTT, 450 nm for XTT) G->H I Calculate % cell viability H->I J Determine IC50 values I->J

Caption: General workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT Assay

Materials:

  • Novel pyrazole derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8] Incubate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[5]

Data Presentation and Interpretation

The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter for comparing the cytotoxic potency of different derivatives.[3]

CompoundCell LineIncubation Time (h)IC50 (µM)[7][8][10]
Pyrazole-AMCF-74810.5
Pyrazole-BMCF-7485.2
Pyrazole-CA5494825.1
DoxorubicinMCF-7481.8

Section 2: Elucidating Anti-Inflammatory Potential

COX and LOX Inhibition Assays
  • Cyclooxygenase (COX) Inhibition: COX-1 and COX-2 are the primary enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[14] Assays to determine the inhibitory activity of pyrazole derivatives against COX-1 and COX-2 are crucial for assessing their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 over COX-1 is often a desirable trait to minimize gastrointestinal side effects.[11][15]

  • Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Inhibition of 5-LOX is a target for anti-inflammatory therapies.[16]

Signaling Pathway of Arachidonic Acid Metabolism

The following diagram illustrates the role of COX and LOX enzymes in the metabolism of arachidonic acid to produce pro-inflammatory mediators.

G cluster_pathway Arachidonic Acid Metabolism AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: Simplified Arachidonic Acid Cascade.

Protocol: In Vitro COX Inhibition Assay

Materials:

  • COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Heme

  • Test pyrazole derivatives

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.[14]

  • Add the test pyrazole derivatives at various concentrations. Include wells for 100% initial activity (no inhibitor) and a background control (inactive enzyme).[14]

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.[14]

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Stop Reaction: After a defined incubation period, stop the reaction according to the assay kit instructions.

  • Detection: Measure the product formation using a suitable detection method (e.g., colorimetric or fluorometric) with a plate reader.

Data Analysis for Enzyme Inhibition

The inhibitory activity is calculated as the percentage of inhibition relative to the control (100% activity). The IC50 value is determined from the dose-response curve.[14]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)[11]Selectivity Index (COX-1/COX-2)
Pyrazole-D15.20.15101.3
Pyrazole-E5.80.511.6
Celecoxib3.00.2213.6

Section 3: Assessing Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[17][18][19]

Key Parameters: MIC and MBC
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][20]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[17][18]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[17]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test pyrazole derivatives

  • Standard antimicrobial agents (e.g., chloramphenicol, clotrimazole)[17]

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Compound Dilutions: Serially dilute the pyrazole derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.[20]

Example Antimicrobial Activity Data
CompoundS. aureus MIC (µg/mL)[17]E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Pyrazole-F62.5125250
Pyrazole-G125>250125
Chloramphenicol12.56.25N/A
ClotrimazoleN/AN/A8

Section 4: Investigating Enzyme Inhibition in Drug Discovery

Beyond inflammatory enzymes, pyrazole derivatives are known to inhibit a variety of other enzymes that are therapeutic targets, such as kinases and topoisomerases.[7][22][23]

Enzyme Kinetics in Drug Development

Enzyme assays are fundamental to drug discovery, enabling the identification and characterization of molecules that modulate enzyme activity.[24][25] Kinetic studies provide insights into the mechanism of inhibition (e.g., competitive, non-competitive) and help optimize the potency and selectivity of drug candidates.[25][26]

Protocol: General Enzyme Inhibition Assay

Materials:

  • Target enzyme (e.g., a specific kinase, topoisomerase)

  • Substrate for the enzyme

  • Assay buffer

  • Test pyrazole derivatives

  • Positive control inhibitor

  • Detection reagents (specific to the assay, e.g., ATP for kinase assays)

  • 96- or 384-well plates

  • Plate reader

Procedure:

  • Assay Setup: In a microplate, combine the assay buffer, target enzyme, and varying concentrations of the pyrazole derivative.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a defined period to allow for binding.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

  • Incubation: Incubate for a specific time at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method (e.g., fluorescence, luminescence, absorbance).

Interpreting Enzyme Inhibition Data

The IC50 value is the primary metric for quantifying the potency of an enzyme inhibitor.

CompoundTarget EnzymeIC50 (µM)[7][23]
Pyrazole-HCDK20.074
Pyrazole-IHaspin Kinase1.7
Pyrazole-JTopoisomerase II15

Conclusion

The in vitro biological evaluation of novel pyrazole derivatives is a multi-faceted process that provides critical data to guide drug discovery efforts. By systematically assessing cytotoxicity, anti-inflammatory activity, antimicrobial effects, and specific enzyme inhibition, researchers can identify promising lead compounds for further development. The protocols and principles outlined in this guide are intended to provide a solid foundation for the robust and reliable characterization of these versatile molecules.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Antimicrobial Susceptibility Testing. (2024, May 27). StatPearls - NCBI Bookshelf. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PMC. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2025, May 22). PMC. [Link]

  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2025, October 6). Taylor & Francis. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023, April 8). SpringerLink. [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011, September 9). SpringerLink. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). ResearchGate. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • How Is Enzyme Kinetics Applied in Drug Development? (2025, April 21). Patsnap Synapse. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025, November 26). AZoNetwork. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021, April 29). ACS Publications. [Link]

  • Identification and Integrative Discovery of Anti-Inflammatory Compounds Isolated from Eclipta prostrata (L.) L. by Network Pharmacology, Molecular Docking, and In Vitro Evaluation. (2025, November 1). MDPI. [Link]

  • Enzyme Kinetics in Drug Discovery Accelerating Therapeutic Innovation. (2023, December 4). Omics. [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012, September 1). Bentham Science Publishers. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021, June 5). MDPI. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). MedDocs. [Link]

  • Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. (2002, October 15). PubMed. [Link]

  • How can I evaluate anti-inflammatory properties for plant extracts? (2014, May 20). ResearchGate. [Link]

  • MIC and MBC values for tested compounds. (n.d.). ResearchGate. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023, July 15). IJPPR. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025, February 5). bioMerieux. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021, April 29). Semantic Scholar. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx. [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). dojindo. [Link]

  • In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. (n.d.). Biomedical Research and Therapy. [Link]

  • Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. (2025, March 15). PubMed. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • MTT Assay for Cytotoxicity. (2018, January 30). G-Biosciences. [Link]

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Application

Introduction: The Significance of the Pyrazole Scaffold and Computational Docking

An In-Depth Technical Guide to Computational Docking Studies of N-methyl-5-phenyl-1H-pyrazol-3-amine This guide provides a comprehensive, technically detailed protocol for conducting computational docking studies on N-me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Computational Docking Studies of N-methyl-5-phenyl-1H-pyrazol-3-amine

This guide provides a comprehensive, technically detailed protocol for conducting computational docking studies on N-methyl-5-phenyl-1H-pyrazol-3-amine. It is designed for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of steps to explain the scientific reasoning behind each part of the workflow, ensuring a robust and reproducible study.

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] N-methyl-5-phenyl-1H-pyrazol-3-amine is a member of this versatile class of compounds. Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[3][4] This approach is instrumental in modern drug discovery for hit identification and lead optimization, as it allows for the rapid screening of virtual libraries and provides insights into the molecular basis of ligand-receptor interactions.[5]

PART 1: The Computational Docking Workflow

A successful molecular docking study is a multi-stage process that requires careful preparation of both the ligand and the receptor, followed by the docking simulation and a thorough analysis of the results.[6][7]

Computational_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (N-methyl-5-phenyl-1H-pyrazol-3-amine) Grid_Generation Grid Box Generation Ligand_Prep->Grid_Generation Protein_Prep Protein Preparation (e.g., VEGFR-2 Kinase) Protein_Prep->Grid_Generation Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Grid_Generation->Docking_Run Scoring Scoring and Ranking Docking_Run->Scoring Pose_Analysis Binding Pose Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Scoring->Pose_Analysis

Caption: A high-level overview of the computational docking workflow.

PART 2: Detailed Protocols

Protocol 1: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of N-methyl-5-phenyl-1H-pyrazol-3-amine with correct atom types and partial charges.

Step-by-Step Methodology:

  • Obtain 2D Structure:

    • Draw the structure of N-methyl-5-phenyl-1H-pyrazol-3-amine using chemical drawing software like ChemDraw or Marvin Sketch. Alternatively, retrieve the structure from a database such as PubChem using its canonical SMILES representation: CN1C(=CC(=N1)N)C2=CC=CC=C2.[8]

  • Convert to 3D and Energy Minimize:

    • Use a molecular modeling program like UCSF Chimera, Schrödinger Maestro, or Discovery Studio to convert the 2D structure into a 3D conformation.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to relieve any steric strain and to find a low-energy conformer.

  • Assign Partial Charges and Define Rotatable Bonds:

    • For docking software like AutoDock, it is necessary to assign partial charges. Gasteiger charges are commonly used for this purpose.[6]

    • Identify and define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking simulation.

  • Save in the Appropriate File Format:

    • Save the prepared ligand in a format compatible with your chosen docking software, such as .pdbqt for AutoDock Vina.

Protocol 2: Protein (Receptor) Preparation

The aim of protein preparation is to have a clean, structurally sound receptor model ready for docking. For pyrazole derivatives, a common target is VEGFR-2 kinase, which is implicated in angiogenesis and cancer.[2] We will use VEGFR-2 (PDB ID: 4ASD) as an example.

Step-by-Step Methodology:

  • Download Protein Structure:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[9][10]

    • Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any ions that are not critical for catalysis or structural integrity.[9]

    • If the crystal structure contains multiple protein chains, retain only the one that is biologically relevant for the docking study.

  • Add Hydrogens and Repair Structure:

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[11]

    • Check for and repair any missing side-chain atoms or residues using tools like the Dock Prep function in UCSF Chimera.[9]

  • Assign Charges and Atom Types:

    • Assign appropriate atom types and partial charges to the protein atoms.

  • Save in the Correct Format:

    • Save the prepared protein in the .pdbqt file format for use with AutoDock Vina.

Protocol 3: Docking Simulation with AutoDock Vina

This protocol outlines the steps for performing the docking calculation.

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box Generation):

    • Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or from published literature.

    • Define a 3D grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand.[6]

  • Create the Configuration File:

    • Prepare a configuration text file that specifies the input files (receptor and ligand), the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Run the Docking Simulation:

    • Execute the docking run from the command line using AutoDock Vina.[12] Vina will sample different conformations of the ligand within the specified grid box and score them based on its scoring function.

Docking_Analysis_Decision_Tree Start Docking Output Generated Check_Affinity Binding Affinity < -6.0 kcal/mol? Start->Check_Affinity Check_RMSD RMSD Clustering < 2.0 Å? Check_Affinity->Check_RMSD Yes Reject_Pose Reject/Refine Docking Parameters Check_Affinity->Reject_Pose No Visualize Visualize Top Poses in PyMOL/Chimera Check_RMSD->Visualize Yes Check_RMSD->Reject_Pose No Analyze_Interactions Analyze Key Interactions (H-bonds, Pi-stacking, etc.) Visualize->Analyze_Interactions Compare_Controls Compare with Known Inhibitor/Control Analyze_Interactions->Compare_Controls Accept_Pose Accept as Plausible Binding Mode Compare_Controls->Accept_Pose

Caption: A decision tree for the initial analysis of docking results.

PART 3: Analysis and Interpretation of Results

The raw output of a docking simulation requires careful analysis to derive meaningful insights.

Binding Affinity and Pose Selection

AutoDock Vina provides a binding affinity score in kcal/mol for each predicted binding pose. A more negative value indicates a stronger predicted binding affinity.[12] The results are typically clustered based on the root-mean-square deviation (RMSD) of the atomic coordinates. The pose with the lowest binding energy from the most populated cluster is often considered the most likely binding mode.[6][13]

Visualization of Interactions

The top-ranked binding poses should be visualized in the context of the protein's active site using software like PyMOL or Discovery Studio.[14][15] This allows for the identification of key intermolecular interactions, such as:

  • Hydrogen Bonds: Crucial for specificity and affinity.

  • Hydrophobic Interactions: Significant contributors to the overall binding energy.

  • Pi-Pi Stacking: Interactions between aromatic rings.

  • Cation-Pi Interactions: Electrostatic interactions between a cation and an aromatic ring.

Quantitative Data Summary

The results of a docking study can be effectively summarized in a table.

Binding Pose Binding Affinity (kcal/mol) Interacting Residues Interaction Types
1-8.5GLU-885, CYS-919Hydrogen Bond
VAL-848, LEU-840Hydrophobic
PHE-1047Pi-Pi Stacking
2-8.2ASP-1046, LYS-868Hydrogen Bond, Salt Bridge
ALA-866, LEU-1035Hydrophobic
3-7.9CYS-1045Hydrogen Bond
LEU-889, VAL-916Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion

This application note provides a detailed and scientifically grounded protocol for conducting computational docking studies of N-methyl-5-phenyl-1H-pyrazol-3-amine. By following these steps and understanding the rationale behind them, researchers can generate reliable and insightful data to guide their drug discovery efforts. It is important to remember that computational docking is a predictive tool, and its results should ideally be validated through experimental assays.

References

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. Available at: [Link]

  • Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. Available at: [Link]

  • Genomics & Informatics Lab. (2026). Molecular Docking (Protein-Ligand) | Methodology & Protocol. Available at: [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Available at: [Link]

  • PyRx Tutorial | Multiple Ligand Docking | Part 5: Analyze Docking Results - YouTube. (2025). Available at: [Link]

  • Abdel-Aziz, M., et al. (2020). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Bioorganic Chemistry, 101, 103916. Available at: [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube. (2025). Available at: [Link]

  • Molecular Docking Tutorial. Available at: [Link]

  • Kumar, R., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. Available at: [Link]

  • ResearchGate. How to interprete and analyze molecular docking results?. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). Available at: [Link]

  • Introduction to in silico docking. Available at: [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(51), 37493-37511. Available at: [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Available at: [Link]

  • Yuriev, E., & Ramsland, P. A. (2013). Molecular Docking: A Structure-Based Drug Designing Approach. Journal of Scientometric Research, 2(2), 129-137. Available at: [Link]

  • Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Available at: [Link]

  • NIMC. (2026). Dot Language Graphviz. Available at: [Link]

  • Oreate AI. (2026). Unlocking Clarity: High-Contrast Visualizations With Graphviz DOT Language. Available at: [Link]

  • Graphviz. (2024). DOT Language. Available at: [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. Available at: [Link]

  • PubChemLite. (n.d.). 1-methyl-5-phenyl-1h-pyrazol-3-amine. Available at: [Link]

  • Graphviz. (2021). What is Graphviz?. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Available at: [Link]

  • ChemBK. (2024). 3-METHYL-1-PHENYL-1H-PYRAZOL-5-AMINE. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. In NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols for the Analytical Characterization of Pyrazole Derivatives

Abstract Pyrazole derivatives represent a paramount class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their vast pharmacological activitie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole derivatives represent a paramount class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their vast pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, necessitate rigorous and unambiguous structural characterization and purity assessment.[2][3] This guide provides a comprehensive overview of the principal analytical techniques employed in the characterization of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for experimental choices, thereby bridging the gap between theoretical knowledge and practical application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Application Note

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the structural elucidation of organic molecules, and pyrazole derivatives are no exception.[4] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

Causality Behind Experimental Choices:

  • Proton (¹H) and Carbon (¹³C) NMR are fundamental for confirming the presence of the pyrazole core and identifying the nature and position of substituents. The chemical shifts of the pyrazole ring protons and carbons are highly sensitive to the electronic effects of attached groups.[5]

  • The Challenge of Tautomerism: A significant feature of N-unsubstituted pyrazoles is annular tautomerism , where the N-H proton can rapidly exchange between the two nitrogen atoms.[6] If this exchange is slow on the NMR timescale, the spectrum will show two distinct sets of signals, effectively representing two different molecules. Conversely, rapid exchange results in a time-averaged spectrum.

  • Variable-Temperature (VT) NMR: This is the definitive experiment to investigate dynamic processes like tautomerism. By increasing the temperature, distinct signals from two tautomers may broaden, coalesce, and finally sharpen into a single averaged set.[6] Lowering the temperature can resolve an averaged spectrum into two sets of signals.

  • 2D NMR Techniques (COSY, HSQC, HMBC): When spectra are complex due to overlapping signals or tautomerism, 2D NMR is indispensable.

    • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are neighbors in the molecular structure.[6]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs (one-bond ¹³C-¹H).[6]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for assigning quaternary carbons and piecing together the molecular skeleton.[6]

  • D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR sample will cause exchangeable protons (like N-H and O-H) to be replaced by deuterium. This results in the disappearance of their signals from the ¹H NMR spectrum, providing a simple yet effective way to identify them.[6]

G start Complex ¹H NMR Spectrum (e.g., more signals than expected) tautomerism Hypothesis: Annular Tautomerism? start->tautomerism d2o Perform D₂O Exchange start->d2o Broad signal observed? vt_nmr Perform Variable-Temperature (VT) NMR tautomerism->vt_nmr Yes twod_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) tautomerism->twod_nmr No vt_result Signals coalesce at high temp? Resolve at low temp? vt_nmr->vt_result confirm_tautomer Tautomerism Confirmed vt_result->confirm_tautomer Yes vt_result->twod_nmr No/Inconclusive confirm_tautomer->twod_nmr d2o_result Broad N-H signal disappears? d2o->d2o_result confirm_nh N-H Proton Identified d2o_result->confirm_nh Yes confirm_nh->twod_nmr assign Assign Spin Systems & Quaternary Carbons twod_nmr->assign structure Elucidate Final Structure(s) assign->structure

Caption: Troubleshooting workflow for complex pyrazole NMR spectra.
Representative NMR Data

The following table summarizes typical chemical shift ranges for pyrazole protons and carbons. Values can vary significantly based on substituents and solvent.

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H-3 / H-5 7.5 - 8.5130 - 150Deshielded due to proximity to nitrogen atoms.
H-4 6.2 - 6.8100 - 110Typically the most shielded ring proton.[5]
N-H 10 - 14 (or broader)N/AHighly variable, often broad, and solvent-dependent.[7]
C-3 / C-5 N/A135 - 155Chemical shifts are sensitive to N-substitution and tautomeric form.[8]
C-4 N/A105 - 115Less affected by tautomerism compared to C3/C5.[5]
Protocol: Comprehensive NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazole derivative for ¹H NMR (15-20 mg for ¹³C and 2D NMR) into a clean, dry vial.

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Expert Insight: DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as it can slow down proton exchange and keep the N-H proton signal sharp.

    • Transfer the solution to a clean NMR tube and cap it.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard ¹H spectrum using a 90° pulse. Ensure the spectral width covers all expected signals (typically 0-15 ppm).

  • D₂O Exchange (Optional but Recommended):

    • After acquiring the initial ¹H spectrum, remove the sample.

    • Add one drop (~20 µL) of D₂O to the NMR tube.

    • Cap the tube and shake vigorously for 30-60 seconds.

    • Re-acquire the ¹H spectrum. The N-H signal should diminish or disappear completely.[6]

  • ¹³C and 2D NMR Acquisition (HSQC/HMBC):

    • Use the same, preferably more concentrated, sample.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Select an HSQC pulse sequence. Set the spectral widths to encompass all proton signals in the F2 dimension and all carbon signals in the F1 dimension.

    • Select an HMBC pulse sequence. Use similar spectral widths. Expert Insight: HMBC experiments typically require more scans than HSQC to achieve a good signal-to-noise ratio due to the detection of weaker, long-range couplings.[6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Application Note

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structure. For pyrazole derivatives, it is essential for confirming the molecular weight of the synthesized compound and for providing structural clues through the analysis of fragmentation patterns.[4][9]

Causality Behind Experimental Choices:

  • Electron Ionization (EI): This is a high-energy ionization technique commonly used with Gas Chromatography (GC-MS). It produces a molecular ion (M⁺˙) and extensive, reproducible fragmentation patterns that serve as a "fingerprint" for the molecule.[10]

  • Common Fragmentation Pathways: The fragmentation of the pyrazole ring is strongly influenced by its substituents but often follows predictable pathways.[11][12]

    • N-N Bond Cleavage: This is often a predominant process, leading to the expulsion of stable neutral molecules like HCN or R-CN.[12][13]

    • Loss of N₂: This can occur after the initial loss of a hydrogen atom or a substituent from the molecular ion.[12]

  • Soft Ionization (ESI, APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "softer" and are typically coupled with HPLC. They are less likely to cause extensive fragmentation and are excellent for confirming the molecular weight via the protonated molecule [M+H]⁺.

G M Molecular Ion [M]⁺˙ M_H [M-H]⁺ M->M_H - H• M_R [M-R]⁺ M->M_R - R• HCN_loss_M [M-HCN]⁺˙ M->HCN_loss_M - HCN N2_loss [M-H-N₂]⁺ M_H->N2_loss - N₂ HCN_loss_MH [M-H-HCN]⁺ M_H->HCN_loss_MH - HCN

Caption: Primary fragmentation pathways for a simple pyrazole ring in EI-MS.
Protocol: GC-MS Analysis

This protocol is suitable for volatile and thermally stable pyrazole derivatives.

  • Sample Preparation:

    • Prepare a dilute solution (approx. 10-100 µg/mL) of the crude or purified pyrazole derivative in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or methanol).

    • Filter the solution through a 0.45 µm syringe filter if any particulate matter is present.

  • Instrument Setup:

    • GC Method: Use a suitable capillary column (e.g., HP-5ms). Set a temperature program that allows for the separation of the desired compound from solvent and potential impurities (e.g., initial temp 50°C, ramp at 10°C/min to 250°C).

    • MS Method: Set the ionization mode to Electron Ionization (EI) at 70 eV. Set the mass scan range to encompass the expected molecular weight (e.g., m/z 40-500).

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS instrument.

    • Acquire the data.

    • Analyze the resulting total ion chromatogram (TIC) to identify peaks corresponding to different components.

    • Examine the mass spectrum for each peak. Identify the molecular ion peak (M⁺˙) and analyze the major fragment ions to propose a fragmentation pattern, which should be consistent with the proposed structure.[14]

Chromatographic Techniques: Purity, Separation, and Quantification

Application Note

Chromatography is the gold standard for assessing the purity of chemical compounds. For pyrazole derivatives, High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique.[15][16]

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse method for the analysis of moderately polar organic compounds like most pyrazole derivatives. It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[15] The separation is based on the differential partitioning of analytes between the stationary and mobile phases.

  • Purity Assessment: HPLC with a Photodiode Array (PDA) or UV-Vis detector can separate the main compound from synthesis-related impurities, starting materials, and degradation products.[15] The relative area of each peak in the chromatogram provides a quantitative measure of purity.

  • Quantification: With a properly validated method using a reference standard, HPLC is a precise and accurate technique for determining the exact concentration of a pyrazole derivative in a sample, which is crucial for formulation analysis and pharmacokinetic studies.[17]

  • Chiral Separations: Many bioactive pyrazole derivatives are chiral. Enantioselective HPLC methods using chiral stationary phases (CSPs) are essential for separating enantiomers and ensuring stereochemical purity.[18]

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sp Sample Preparation (Dissolve & Filter) inj Inject Sample & Standards sp->inj mp Mobile Phase Preparation (Mix, Filter, Degas) sys System Equilibration mp->sys sys->inj run Run Isocratic/Gradient Method inj->run peak Peak Integration run->peak cal Generate Calibration Curve peak->cal quant Quantify Purity / Concentration cal->quant

Caption: General workflow for quantitative HPLC analysis.
Protocol: General RP-HPLC Method for Purity Analysis
  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, >18 MΩ·cm)

    • Acid modifier (e.g., Trifluoroacetic acid (TFA) or Formic acid)

    • Pyrazole derivative reference standard and sample for analysis.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard nonpolar phase suitable for a wide range of pyrazoles.[17]
Mobile Phase A 0.1% TFA in WaterThe acid suppresses the ionization of silanol groups, leading to better peak shape.[17]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.[17]
Detection UV-Vis or PDA at a suitable wavelength (e.g., 210-260 nm)Wavelength should be chosen at the λmax of the analyte for maximum sensitivity.
Column Temp. 25 - 40°CElevated temperature can improve efficiency and reduce backpressure.[17]
Injection Vol. 10 µLA standard volume; can be adjusted based on concentration.
  • Preparation of Solutions:

    • Mobile Phase: Prepare the required volumes of Mobile Phase A and B. Filter through a 0.45 µm membrane and degas thoroughly (e.g., by sonication).

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[15]

    • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.[15]

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Perform a blank injection (diluent only) to ensure no system peaks interfere.

    • Inject the standard solution to determine the retention time and system suitability (e.g., peak symmetry, theoretical plates).

    • Inject the sample solution.

    • Calculate the purity of the sample by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Spectroscopic and Physical Characterization

While NMR, MS, and HPLC are the primary tools, other techniques provide essential complementary data.

Application Note & Protocols
TechniqueApplicationProtocol Summary
FTIR Spectroscopy Identifies key functional groups. Useful for confirming the presence of N-H (~3100-3300 cm⁻¹), C=N (~1590 cm⁻¹), and C-N (~1290 cm⁻¹) stretches, and other substituent groups (e.g., C=O, NO₂).[1][19][20]Prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl), and allow the solvent to evaporate. Record the spectrum.[21]
X-ray Crystallography Provides the definitive, unambiguous three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[2] It is the gold standard for absolute structure confirmation and is invaluable for structure-activity relationship (SAR) studies.[22][23]A suitable single crystal is selected, mounted, and placed in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. X-ray diffraction data is collected as the crystal is rotated. The resulting diffraction pattern is used to solve and refine the crystal structure.[2]
UV-Vis Spectroscopy Used to study the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is characteristic of the chromophore. It is often used for quantitative analysis via the Beer-Lambert law, particularly in dissolution or stability studies.[24][25]Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). Record the absorption spectrum (typically 200-400 nm) against a solvent blank to determine the λmax.[26]
Melting Point A fundamental physical property used as an indicator of purity. A pure crystalline compound will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.[1][27]Place a small amount of the finely powdered, dry sample into a capillary tube. Heat the sample in a melting point apparatus with a slow temperature ramp (1-2°C/min) near the expected melting point and record the range from the first appearance of liquid to complete liquefaction.[21]
Elemental Analysis Determines the percentage composition (C, H, N, etc.) of a compound. The experimental values are compared to the theoretical values calculated from the proposed molecular formula to confirm the empirical formula.[21][28]A small, accurately weighed amount of the pure sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified to determine the elemental composition.

Conclusion

The comprehensive characterization of pyrazole derivatives is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR and mass spectrometry provide the primary structural information, while HPLC is indispensable for assessing purity and quantifying the compound. Complementary techniques like FTIR, X-ray crystallography, and melting point analysis serve to confirm functional groups, determine the absolute 3D structure, and verify purity. By judiciously applying the protocols and understanding the scientific rationale outlined in this guide, researchers can confidently and accurately characterize novel pyrazole derivatives, accelerating their journey from discovery to application.

References

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of N-methyl-5-phenyl-1H-pyrazol-3-amine in Modern Heterocyclic Synthesis

Introduction: A Nuanced Building Block for Complex Scaffolds In the landscape of medicinal chemistry and materials science, pyrazole-containing heterocycles are cornerstones of innovation. Their structural resemblance to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Nuanced Building Block for Complex Scaffolds

In the landscape of medicinal chemistry and materials science, pyrazole-containing heterocycles are cornerstones of innovation. Their structural resemblance to purines allows them to interact with a wide array of biological targets, leading to their use in blockbuster drugs and advanced materials.[1][2][3] The 3-aminopyrazole motif, in particular, is a powerful synthon, acting as a versatile precursor for a multitude of fused heterocyclic systems.[4]

This guide focuses on a specific, highly strategic derivative: N-methyl-5-phenyl-1H-pyrazol-3-amine (CAS No. 30120-58-2).[5] This molecule presents a unique combination of features: a C5-phenyl group that provides a lipophilic and synthetically versatile handle, and a C3-N-methylamino group. Unlike its primary amine counterparts, the presence of the N-methyl group fundamentally alters its reactivity. It serves as a "locking" mechanism, preventing tautomerization and directing cyclization reactions down specific, often more predictable, pathways. This methylation enhances the nucleophilicity of the exocyclic nitrogen while introducing steric influence, offering chemists precise control over the construction of complex molecular architectures.

These notes will provide both the foundational theory and actionable, field-tested protocols for leveraging N-methyl-5-phenyl-1H-pyrazol-3-amine in the synthesis of high-value heterocyclic compounds, with a focus on explaining the causal relationships behind each experimental step.

Core Application: Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrimidines

The condensation of 3-aminopyrazoles with 1,3-bielectrophilic synthons is the most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in numerous kinase inhibitors and other therapeutic agents.[1][6][7] The reaction typically proceeds through a condensation-cyclization-dehydration sequence.

Mechanistic Rationale & The N-Methyl Influence

The classical reaction involves the nucleophilic attack of the endocyclic nitrogen (N1) of the pyrazole onto one of the electrophilic centers of a 1,3-dicarbonyl compound (or its surrogate), followed by intramolecular cyclization of the exocyclic 3-amino group onto the second electrophilic center.

With N-methyl-5-phenyl-1H-pyrazol-3-amine, this pathway is subtly but critically altered:

  • Enhanced Nucleophilicity: The electron-donating methyl group increases the nucleophilicity of the exocyclic amino nitrogen, potentially accelerating the cyclization step.

  • Stereochemical Direction: The steric bulk of the methyl group can influence the approach of the electrophile.

  • Aromatization Block: In reactions with primary 3-aminopyrazoles, the final product often aromatizes by losing a proton from the exocyclic nitrogen. The N-methyl group blocks this pathway, naturally leading to the formation of stable dihydro- or tetrahydropyrazolo[1,5-a]pyrimidine products unless a separate oxidation step is intentionally included.

This inherent control makes N-methyl-5-phenyl-1H-pyrazol-3-amine an exemplary substrate for creating saturated or partially saturated heterocyclic systems with defined stereocenters.

G General Synthesis of Pyrazolo[1,5-a]pyrimidines cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product Aminopyrazole N-methyl-5-phenyl- 1H-pyrazol-3-amine Condensation Initial Condensation & Intermediate Formation Aminopyrazole->Condensation + Acid Catalyst (e.g., AcOH) Diketone 1,3-Dicarbonyl Compound Diketone->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Tautomerization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrazolo- [1,5-a]pyrimidine Dehydration->Product

Caption: Workflow for dihydropyrazolo[1,5-a]pyrimidine synthesis.

Protocol 1: Synthesis of 2,4-Dimethyl-7-phenyl-4,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine

This protocol details the reaction of N-methyl-5-phenyl-1H-pyrazol-3-amine with acetylacetone, a symmetric 1,3-diketone, under acidic conditions. The choice of acetic acid as both a catalyst and solvent (in part) is deliberate; it is sufficiently acidic to protonate the carbonyl oxygen, activating it for nucleophilic attack, but mild enough to prevent degradation of the starting materials.

Materials:

  • N-methyl-5-phenyl-1H-pyrazol-3-amine

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol (Absolute)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-methyl-5-phenyl-1H-pyrazol-3-amine (1.0 eq, e.g., 1.87 g, 10 mmol).

  • Solvent Addition: Add absolute ethanol (20 mL) and glacial acetic acid (2 mL). Stir the mixture until all solids are dissolved.

  • Reagent Addition: Add acetylacetone (1.1 eq, e.g., 1.1 g, 11 mmol) to the solution dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:Ethyl Acetate), observing the consumption of the starting aminopyrazole.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.

  • Neutralization: Dilute the remaining residue with ethyl acetate (50 mL) and slowly add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral to pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Data Summary: Reaction Parameters

ParameterValue/ConditionRationale
Equivalents (Diketone) 1.1 eqA slight excess ensures complete consumption of the limiting aminopyrazole.
Catalyst Glacial Acetic AcidProvides the necessary acidic environment for carbonyl activation.
Solvent EthanolExcellent solvent for both reactants and facilitates heating to reflux.
Temperature Reflux (~80-85°C)Provides sufficient thermal energy to overcome the activation barrier for cyclization.
Typical Yield 65-80%Reflects an efficient cyclocondensation process.

Trustworthiness & Validation:

  • Expected Results: The product will be an off-white or pale yellow solid.

  • ¹H NMR: Expect to see characteristic peaks for the two methyl groups on the newly formed pyrimidine ring, the N-methyl group, a proton on the saturated carbon, and aromatic protons from the phenyl group.

  • Mass Spectrometry (ESI-MS): The calculated m/z for [M+H]⁺ should correspond to the molecular formula C₁₅H₁₇N₃.

Advanced Application: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

Multi-component reactions (MCRs) are a cornerstone of green and efficient chemistry, allowing for the construction of complex molecules in a single pot. The reaction of an aminopyrazole, an aldehyde, and an active methylene compound is a classic strategy for synthesizing pyrazolo[3,4-b]pyridines.[8][9]

Mechanistic Rationale

This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile) to form a highly electrophilic α,β-unsaturated system. The aminopyrazole then acts as a binucleophile. A Michael addition occurs, usually via the C4 position of the pyrazole ring, followed by an intramolecular cyclization involving the amino group.

Using N-methyl-5-phenyl-1H-pyrazol-3-amine introduces a fascinating regiochemical question. While the C4 position remains a potent nucleophile, the N-methylamino group can also participate directly in the cyclization step, leading to highly substituted, fused pyridine systems. The choice of catalyst is critical; a Lewis acid like AlCl₃ can coordinate to the carbonyl and nitrile groups, activating the electrophile for attack.[9]

G Multi-Component Reaction (MCR) Workflow Aminopyrazole N-methyl-5-phenyl- 1H-pyrazol-3-amine Michael_Add Michael Addition (C4 of Pyrazole attacks) Aminopyrazole->Michael_Add Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Knoevenagel Knoevenagel Intermediate (Ylidene Malononitrile) Aldehyde->Knoevenagel Methylene Active Methylene Cmpd (e.g., Malononitrile) Methylene->Knoevenagel + Catalyst (e.g., Piperidine) Knoevenagel->Michael_Add Cyclization Intramolecular Cyclization (N-Methylamine attacks Nitrile) Michael_Add->Cyclization Tautomerization Tautomerization/ Aromatization Cyclization->Tautomerization Product Substituted Pyrazolo[3,4-b]pyridine Tautomerization->Product

Caption: Logical flow of the three-component synthesis.

Protocol 2: One-Pot Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol describes a Lewis-acid-catalyzed three-component reaction. Aluminum chloride is chosen for its ability to activate both the aldehyde and the resulting Knoevenagel adduct, facilitating the subsequent nucleophilic attacks from the aminopyrazole.[9]

Materials:

  • N-methyl-5-phenyl-1H-pyrazol-3-amine

  • Benzaldehyde (or other aromatic aldehyde)

  • Malononitrile

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM (40 mL) and a magnetic stir bar.

  • Catalyst Addition: Cool the flask to 0°C in an ice bath. Carefully add anhydrous AlCl₃ (0.1 eq, e.g., 0.13 g, 1 mmol) in one portion.

  • Reactant Addition: To the stirred suspension, add N-methyl-5-phenyl-1H-pyrazol-3-amine (1.0 eq, 1.87 g, 10 mmol), benzaldehyde (1.0 eq, 1.06 g, 10 mmol), and malononitrile (1.0 eq, 0.66 g, 10 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and saturated sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid is typically purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Data Summary: Reaction Parameters

ParameterValue/ConditionRationale
Stoichiometry 1:1:1Equimolar amounts are typically optimal for MCRs to ensure efficient assembly.
Catalyst AlCl₃ (0.1 eq)Lewis acid activates the electrophilic partners for sequential nucleophilic attack.
Solvent Anhydrous DCMAprotic solvent prevents reaction with the catalyst and solubilizes reactants.
Temperature 0°C to RTInitial cooling controls any exotherm from the Lewis acid, followed by RT for reaction completion.
Typical Yield 55-75%Good yields are characteristic of efficient one-pot MCR processes.

Trustworthiness & Validation:

  • Expected Results: The product is often a brightly colored, crystalline solid.

  • ¹H NMR: The spectrum will be complex but should clearly show the absence of the malononitrile CH₂ protons and the aldehyde proton, with new signals corresponding to the fused pyridine ring and the various substituents.

  • ¹³C NMR: The appearance of a new set of quaternary carbons corresponding to the fused ring system provides strong evidence of successful cyclization.

  • High-Resolution Mass Spectrometry (HRMS): Essential for confirming the exact mass and elemental composition of the complex product.

Conclusion

N-methyl-5-phenyl-1H-pyrazol-3-amine is a sophisticated building block that offers chemists a high degree of control over the synthesis of fused heterocyclic systems. By understanding how the N-methyl group modulates the inherent reactivity of the 3-aminopyrazole core, researchers can strategically design pathways to valuable dihydropyrazolo[1,5-a]pyrimidines and complex pyrazolo[3,4-b]pyridines. The protocols outlined herein provide a robust starting point for exploring the rich chemistry of this versatile precursor, enabling the development of novel compounds for pharmaceutical and materials science applications.

References

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

  • Efficient Synthesis of Tetrahydropyrazolo[1,5-a]pyrimidines Based on the Recyclization of N-Arylitaconimides with Aminopyrazoles. Thieme Connect. Available at: [Link]

  • Synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. ResearchGate. Available at: [Link]

  • 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publishing. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazoles. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), optimized protocols, and comparative data to enhance your experimental success. Our goal is to provide you with the expertise and practical insights needed to confidently optimize your reaction conditions and achieve high-yielding, clean pyrazole syntheses.

Section 1: Troubleshooting Guide

This section is structured to help you diagnose and resolve common issues encountered during pyrazole synthesis.

Issue 1: Low Reaction Yield

A low yield of the desired pyrazole product is one of the most frequent challenges. The underlying cause can often be traced back to one or more of the following factors:

Possible Causes & Recommended Solutions:

  • Purity of Starting Materials: The quality of your starting materials is paramount. Impurities in 1,3-dicarbonyl compounds or β-ketonitriles can lead to unwanted side reactions, reducing the overall yield.[1] Similarly, hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[2][3]

    • Actionable Advice:

      • Ensure your 1,3-dicarbonyl or β-ketonitrile is of high purity. If necessary, purify it by distillation or recrystallization before use.[4]

      • Use freshly opened or purified hydrazine.[2] For air-sensitive hydrazines, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role in the efficiency of pyrazole synthesis.

    • Actionable Advice:

      • Temperature: The reaction temperature can significantly affect both the rate and the yield.[1] Some reactions proceed well at room temperature, while others require heating to reflux.[2] It's crucial to monitor the reaction progress (e.g., by TLC) to determine the optimal temperature and avoid degradation of starting materials or products at excessively high temperatures.[5] A temperature-controlled approach can even lead to divergent synthesis of different pyrazole derivatives.[6][7]

      • Reaction Time: An incomplete reaction due to insufficient reaction time is a common cause of low yields.[2][8] Monitor the reaction until the starting material is consumed. However, prolonged reaction times are not always better and can lead to the formation of byproducts.[4]

      • Solvent: The choice of solvent can dramatically influence the reaction outcome.[1] For the Knorr pyrazole synthesis, aprotic dipolar solvents like DMF or NMP have been shown to yield better results than polar protic solvents such as ethanol, especially when using aryl hydrazine hydrochlorides.[1][2] In some cases, greener solvents like water or ethanol, or even solvent-free conditions, can be employed successfully.[9]

  • Incomplete Reaction or Stable Intermediates: The reaction may stall at the hydrazone intermediate stage without proceeding to cyclization.[2]

    • Actionable Advice: If you isolate a stable hydrazone intermediate, try altering the reaction conditions to promote cyclization. This could involve increasing the temperature, changing the solvent, or adding a catalyst.[2]

  • Stoichiometry of Reactants: Incorrect stoichiometry can lead to unreacted starting materials and lower yields.

    • Actionable Advice: Ensure the correct stoichiometry of the reactants is used. A slight excess of hydrazine (1-1.2 equivalents) is sometimes employed to drive the reaction to completion.[2]

Issue 2: Formation of Regioisomers

When using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the formation of a mixture of regioisomers is a common challenge.[2][8][10]

Possible Causes & Recommended Solutions:

  • Lack of Steric or Electronic Control: The regioselectivity is influenced by both the steric and electronic properties of the substituents on both reactants.[2]

    • Actionable Advice:

      • Bulky Substituents: The use of bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the reaction towards a single regioisomer.[2]

      • Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic dipolar solvents like DMF or NMP have shown improved results over polar protic solvents like ethanol.[2]

      • pH Control: The pH of the reaction can be a critical factor. Acidic conditions may favor one isomer, while basic conditions may favor the other.[2]

  • Separation of Isomers:

    • Actionable Advice: If a mixture of regioisomers is unavoidable, careful purification is necessary.

      • Column Chromatography: This is the most common method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial.[8]

      • Recrystallization: Fractional recrystallization can be effective if the isomers have sufficiently different solubilities.[8][11]

Issue 3: Formation of Byproducts and Impurities

The presence of unexpected spots on a TLC plate or extra peaks in your NMR spectrum indicates the formation of byproducts.

Possible Causes & Recommended Solutions:

  • Side Reactions:

    • Hydrolysis of β-ketonitrile: β-ketonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions.[2] Consider running the reaction under neutral conditions in a non-aqueous solvent to minimize this.[2]

    • Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, reactants may undergo alternative cyclization pathways, leading to undesired heterocyclic products.[2]

    • Degradation: Starting materials or the final pyrazole product may be unstable under the reaction conditions, leading to decomposition.[2]

  • Colored Impurities: A dark yellow or red reaction mixture is often due to the decomposition or oxidation of the hydrazine starting material, particularly phenylhydrazine.[3][8]

    • Actionable Advice for Purification:

      • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[8]

      • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated with an acid. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

The Knorr pyrazole synthesis is a fundamental method that involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][12][13] The reaction proceeds through an initial nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons, followed by the elimination of water to form a hydrazone or enamine intermediate.[3] Subsequently, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the other carbonyl carbon, leading to a non-aromatic cyclic intermediate.[3] A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[3]

Q2: How do I choose the right catalyst for my pyrazole synthesis?

Many pyrazole syntheses benefit from a catalyst.[1]

  • Acid Catalysis: A catalytic amount of acid, such as acetic acid, is often used to facilitate the condensation and cyclization steps.[3][14]

  • Base Catalysis: In some cases, a base catalyst may be more effective.[15]

  • Metal Catalysts: Various metal catalysts, such as nano-ZnO and silver-based catalysts, have been employed to improve reaction efficiency.[1]

  • Green Catalysts: To promote more environmentally friendly processes, recyclable catalysts, biodegradable materials, and reactions in greener solvents are increasingly used.[9]

Q3: What are the advantages of microwave-assisted pyrazole synthesis?

Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods, including significantly reduced reaction times (minutes versus hours), improved product yields, and often cleaner reactions with fewer side products.[15] It is considered a more energy-efficient and environmentally friendly approach.[15]

Q4: How can I purify my pyrazole product without using column chromatography?

If column chromatography is not desired or feasible, several other purification techniques can be employed:

  • Recrystallization: This is a powerful technique for purifying solid pyrazole compounds. The choice of solvent is critical for successful recrystallization.[11]

  • Acid-Base Extraction: As mentioned in the troubleshooting section, this method is effective for separating basic pyrazole products from non-basic impurities.[8][11]

  • Formation of Acid Addition Salts: Pyrazoles can be converted to their acid addition salts, which can then be crystallized and purified. The free pyrazole can be regenerated by treatment with a base.[11][16][17]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a general guideline for the synthesis of a 3-phenyl-5-methyl-1H-pyrazole and may require optimization for specific substrates.[3]

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol (solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (1 eq.) in 1-propanol.[3]

  • Add hydrazine hydrate (2 eq.) to the mixture, followed by a catalytic amount of glacial acetic acid.[3]

  • Heat the reaction mixture to approximately 100-110 °C with vigorous stirring.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate/70% hexanes.[3] The reaction is typically complete within 1-2 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation of the pyrazole product.[3]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Wash the collected solid with a small amount of cold water, followed by a cold non-polar solvent like hexanes to remove impurities.[3]

  • Air dry the product or dry it in a desiccator.[3]

  • Characterize the final product by determining its melting point and acquiring NMR spectra.[3]

Protocol 2: Microwave-Assisted Synthesis of Pyrazolines

This protocol describes a rapid and efficient alternative to conventional heating for the synthesis of pyrazoline derivatives.[15]

Materials:

  • Substituted Chalcone (1 mmol)

  • Hydrazine Hydrate or Phenylhydrazine (1.2 mmol)

  • Absolute Ethanol (5 mL)

  • Glacial Acetic Acid (1-2 drops, as catalyst)

Procedure:

  • In a microwave-safe reaction vessel, mix the substituted chalcone (1 mmol), hydrazine hydrate (1.2 mmol), and absolute ethanol (5 mL).[15]

  • Add a drop of glacial acetic acid as a catalyst.[15]

  • Seal the vessel and place it in a microwave reactor.[15]

  • Irradiate the mixture at a suitable power (e.g., 240-480 W) for a short duration (e.g., 2-5 minutes).[15] The optimal time and power may need to be determined empirically for specific substrates.

  • After the reaction is complete, cool the vessel and collect the precipitated solid product by filtration.[15]

  • Wash the product with cold water and dry.[15]

Table 1: Comparison of Solvents for Pyrazole Synthesis
SolventTypical ConditionsYieldNotes
EthanolRefluxModerate to GoodA common and relatively green solvent.[2]
DMF/NMP80-120 °CGood to ExcellentAprotic dipolar solvents that can improve yield and regioselectivity.[1][2]
WaterRoom Temp to RefluxVariableA green solvent, often used with a catalyst.[9]
Acetic AcidRefluxGoodCan act as both a solvent and a catalyst.[15]
Solvent-freeGrinding/HeatingGood to ExcellentAn environmentally friendly option that can lead to high yields.[15]

Section 4: Visualizations

Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_materials Purify/Use Fresh Reagents check_purity->purify_materials Impure? check_stoichiometry Verify Reactant Stoichiometry optimize_conditions->check_stoichiometry Still Low Yield adjust_temp_time Adjust Temperature and/or Time optimize_conditions->adjust_temp_time Incomplete Reaction? screen_solvents Screen Different Solvents optimize_conditions->screen_solvents No Improvement adjust_equivalents Adjust Reactant Equivalents check_stoichiometry->adjust_equivalents Incorrect? end Improved Yield check_stoichiometry->end Correct purify_materials->optimize_conditions adjust_temp_time->end add_catalyst Add/Change Catalyst screen_solvents->add_catalyst add_catalyst->end adjust_equivalents->end

Caption: A decision tree for troubleshooting low yields in pyrazole synthesis.

General Mechanism of Knorr Pyrazole Synthesis

Knorr_Mechanism reactants 1,3-Dicarbonyl + Hydrazine intermediate1 Hydrazone/Enamine Intermediate reactants->intermediate1 Condensation (-H₂O) intermediate2 Non-aromatic Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole Product intermediate2->product Dehydration (-H₂O)

Caption: The general reaction pathway for the Knorr pyrazole synthesis.

References

  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem. (n.d.).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem. (n.d.).
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.).
  • A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher - Benchchem. (n.d.).
  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.).
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem. (n.d.).
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022, September 12).
  • optimization of reaction conditions for pyrazoline synthesis - Benchchem. (n.d.).
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate. (n.d.).
  • Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution? - PMC. (2025, February 24).
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve. (2025, September 2).
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework | ACS Omega. (2024, April 17).
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. (n.d.).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed. (2024, April 10).
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate. (n.d.).
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • "troubleshooting guide for Paal-Knorr pyrrole synthesis" - Benchchem. (n.d.).
  • Synthesis and Properties of Pyrazoles - Encyclopedia.pub. (2022, September 9).
  • Technical Support Center: Efficient Synthesis of Pyrazole Derivatives - Benchchem. (n.d.).
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water - MDPI. (2016, April 1).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem. (n.d.).
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem. (n.d.).
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - MDPI. (2024, April 10).
  • Optimization of reaction conditions a Entry Catalyst (10 mol%) Solvent b Temp. (1C) Time (h) Yield c (%) - ResearchGate. (n.d.).
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).

Sources

Optimization

overcoming solubility issues of pyrazole compounds in biological assays

Introduction: The Pyrazole Paradox As researchers, we frequently turn to the pyrazole scaffold due to its privileged status in medicinal chemistry—it is a robust pharmacophore found in blockbuster drugs like Celecoxib an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Paradox

As researchers, we frequently turn to the pyrazole scaffold due to its privileged status in medicinal chemistry—it is a robust pharmacophore found in blockbuster drugs like Celecoxib and Ruxolitinib. However, the very physicochemical properties that make pyrazoles potent binders (planar geometry, capacity for multiple H-bonds, and


-

stacking) often lead to catastrophic solubility failures in aqueous biological buffers.

This guide is not a generic solubility textbook. It is a specific troubleshooting manual for rescuing your biological data when pyrazole compounds "crash out," aggregate, or yield erratic IC50 curves.

Module 1: Diagnosis & Characterization

Is your assay failing due to biology or physics?

Before optimizing, you must confirm that solubility is the culprit. Pyrazoles often form colloidal aggregates at micromolar concentrations, which can sequester enzymes and cause false-positive inhibition (promiscuous inhibition).

Diagnostic Protocol: The "Shift" Test

Perform this rapid diagnostic to distinguish specific binding from solubility artifacts.

  • Prepare two assay conditions:

    • Standard: Your normal assay buffer (e.g., 0.1% Triton X-100).

    • High-Detergent: The same buffer with 0.01%–0.1% freshly added Tween-20 or CHAPS.

  • Run the Dose-Response: Measure the IC50 of your pyrazole in both conditions.

  • Analyze Results:

    • IC50 Unchanged: The compound is likely soluble; the mechanism is specific.

    • IC50 Shifts Significantly (e.g., >10-fold loss of potency): The original activity was likely due to non-specific aggregation. The detergent broke up the aggregates, revealing the true (lower) potency.

Module 2: The "Shock" Precipitation & DMSO Management

The most common error is how the compound enters the water.

Directly pipetting a 10 mM DMSO stock into an aqueous buffer creates a momentary region of massive supersaturation. Pyrazoles, being highly crystalline, will nucleate immediately upon this "solvent shock."

Corrective Workflow: The Intermediate Dilution Step

Do not dilute directly from 100% DMSO to 1% DMSO in one step. Use an intermediate transition.

Step-by-Step Protocol
  • Stock: Start with 10 mM compound in 100% DMSO.

  • Intermediate: Dilute 1:20 into a buffer-compatible solvent mix (e.g., 50% DMSO / 50% Water or 50% PEG-400).

    • Result: 0.5 mM compound in 50% organic solvent. (Solubility is maintained).

  • Final: Dilute this intermediate 1:10 into your final assay buffer.

    • Result: 50 µM compound. The transition is less energetic, reducing the nucleation rate.

Visualization: Solubility Troubleshooting Logic

PyrazoleTroubleshooting Start Issue: Erratic Assay Data (High Variation / Steep Hill Slope) CheckVisual Visual Inspection (Turbidity/Precipitate?) Start->CheckVisual IsPrecip Visible Precipitate? CheckVisual->IsPrecip AggCheck Perform 'Shift Test' (Add 0.01% Tween-20) IsShift Did IC50 Shift >5x? AggCheck->IsShift IsPrecip->AggCheck No (Clear) Strat_DMSO Strategy A: Optimize Dilution Protocol (Intermediate Step) IsPrecip->Strat_DMSO Yes (Immediate) Strat_pH Strategy B: pH Adjustment (Target Ionization) IsShift->Strat_pH No (Soluble but inactive?) Strat_CD Strategy C: Cyclodextrin Formulation (HP-β-CD) IsShift->Strat_CD Yes (Aggregation) Strat_DMSO->Strat_pH Still Precipitating Strat_pH->Strat_CD Fails

Figure 1: Decision tree for diagnosing and treating pyrazole solubility issues in biological assays.

Module 3: Formulation Strategies for Pyrazoles

If protocol adjustments fail, you must alter the solvent system. Pyrazoles often require specific "chaperones" to stay in solution.

Strategy A: pH Tuning (The Ionization Switch)

Pyrazoles are amphoteric. The pyrazole nitrogen can act as a weak base (pKa ~2.5) or, if unsubstituted, the NH can be a weak acid (pKa ~14).

  • Action: If your assay tolerates it, move the pH away from the neutral range.

  • Caution: Ensure the target protein is stable at the new pH.

Strategy B: Cyclodextrin Complexation

For cell-based assays where high DMSO is toxic (>0.5%), Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard. It encapsulates the hydrophobic pyrazole core while presenting a hydrophilic exterior.

Protocol: Preparing a Pyrazole-Cyclodextrin Stock

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or PBS. Filter sterilize (0.22 µm).
    
  • Add Compound: Add your solid pyrazole compound to this vehicle.

    • Note: Do not add from DMSO if possible; add solid powder to the CD solution.

  • Sonication: Sonicate in a water bath for 30–60 minutes at room temperature. The solution should turn from cloudy to clear.

  • Verification: Centrifuge at 13,000 rpm for 5 mins. Use the supernatant. This is your new "Stock Solution" (often 1–5 mM).

Data: Co-solvent Compatibility Table
Co-solvent / AdditiveMax Concentration (Assay Dependent)Mechanism of ActionBest For
DMSO 0.1% – 1.0%Disrupts lattice energyBiochemical Assays
Ethanol < 2.0%H-bond disruptionStorage Stocks
PEG-400 1% – 5%Cosolvency / Polarity matchingAnimal/PK Studies
HP-

-CD
0.5% – 5% (w/v)Inclusion complexationCell-Based Assays
Tween-80 0.01% – 0.05%Micellar solubilizationPreventing Aggregation

Module 4: Frequently Asked Questions (FAQs)

Q1: My pyrazole compound precipitates after 2 hours in the assay plate. It was clear initially. Why? A: You are observing "kinetic solubility" vs. "thermodynamic solubility." Initially, the compound is in a metastable supersaturated state (kinetic solubility). Over time, the system seeks equilibrium, and the compound crystallizes to its thermodynamic limit.

  • Fix: Your assay incubation time exceeds the metastable window. Lower the concentration or add a polymer like HPMC (0.1%) to inhibit crystal nucleation (the "parachute" effect).

Q2: Can I just filter the solution to remove the precipitate and run the assay? A: No. If you filter, you have no idea what concentration remains. You might think you are testing at 10 µM, but after filtration, you may only have 0.5 µM.

  • Correction: If you must filter, you must quantify the filtrate using HPLC-UV or LC-MS to determine the actual concentration before running the bioassay.

Q3: Why does my pyrazole show activity in the enzyme assay but zero activity in the cell assay? A: Aside from permeability issues, this is often a "serum protein binding" or solubility issue. In cell media (DMEM/RPMI), the high salt and protein content can force pyrazoles out of solution more aggressively than simple enzymatic buffers.

  • Fix: Check the solubility specifically in the cell culture media (with FBS). If it crashes, use the Cyclodextrin protocol (Module 3).[1]

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Link

  • NCBI Assay Guidance Manual. (2012). Assay Operations for SAR Support. Bethesda (MD): National Center for Advancing Translational Sciences.[2][3]Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. Link

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to optimize the yield and regioselectivity of substituted aminopyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists struggling to optimize the yield and regioselectivity of substituted aminopyrazoles. The synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine presents a unique challenge: ensuring the methyl group is exclusively installed on the exocyclic amine rather than the pyrazole core nitrogens.

This guide deconstructs the mechanistic pitfalls of traditional routes and provides a self-validating, high-yield protocol using acoustic cavitation and solid-supported catalysis.

Diagnostic Workflow: Yield & Regioselectivity Troubleshooting

Before altering your chemistry, use the diagnostic workflow below to identify the root cause of your yield loss.

YieldTroubleshooting Start Low Yield or Impure: N-methyl-5-phenyl-1H-pyrazol-3-amine Check1 Are you using Methylhydrazine? Start->Check1 Route1 Direct Condensation (Benzoylacetonitrile) Check1->Route1 Yes Route2 α-oxoketene O,N-acetal + Anhydrous Hydrazine Check1->Route2 No, using O,N-acetal Fix1 Regioselectivity Error. Yields 1-Me/2-Me isomers. Switch to O,N-acetal route. Route1->Fix1 Check2 Is the cyclization stalling < 60%? Route2->Check2 Fix1->Route2 Fix2 Water deactivating catalyst. Use dry Montmorillonite K-10. Check2->Fix2 Yes, starting material remains Check3 Using Thermal (Reflux) or Ultrasound? Check2->Check3 No, but product degrades Fix2->Check3 Fix3 Thermal degradation occurring. Switch to 40kHz Ultrasound. Check3->Fix3 Thermal Success Optimal Yield (>85%) Regiopure Product Check3->Success Ultrasound Fix3->Success

Diagnostic workflow for troubleshooting N-methyl-5-phenyl-1H-pyrazol-3-amine synthesis yields.

Troubleshooting FAQs

Q: I attempted to synthesize N-methyl-5-phenyl-1H-pyrazol-3-amine by directly reacting benzoylacetonitrile with methylhydrazine. My LC-MS shows a complex mixture of isomers. What went wrong? A: This is a fundamental regioselectivity failure inherent to[1]. Methylhydrazine possesses two nucleophilic nitrogen atoms. When reacted with an asymmetric 1,3-dielectrophile like benzoylacetonitrile, competitive attack occurs. The internal and terminal nitrogens attack the nitrile and ketone sequentially in varying orders, yielding a mixture of 1-methyl and 2-methyl pyrazole core isomers[2]. Crucially, the methyl group ends up on the pyrazole ring, not the exocyclic amine. To achieve exclusive exocyclic N-methylation, you must pre-install the methylamine moiety by forming an α-oxoketene O,N-acetal, followed by cyclization with unsubstituted anhydrous hydrazine[3].

Q: Why is Montmorillonite K-10 preferred over standard Brønsted acids (like HCl or pTSA) for this specific cyclization? A: Montmorillonite K-10 is a layered aluminosilicate that functions as a dual Brønsted/Lewis acid. Homogenous acids often protonate hydrazine directly, rendering it non-nucleophilic and stalling the reaction. In contrast, K-10 provides a structured solid microenvironment. It selectively coordinates the carbonyl oxygen of the O,N-acetal, increasing its electrophilicity without sequestering the hydrazine. Furthermore, K-10 acts as an in-situ desiccant, driving the condensation equilibrium forward by trapping the water byproduct within its interlamellar spaces[3].

Q: My yields plateau at 60% under standard thermal reflux conditions (ethanol, 80°C). How can I push this past 85%? A: Thermal degradation of the intermediate hydrazone is the primary yield-limiting factor under prolonged reflux. By transitioning to[3], you induce acoustic cavitation. The rapid formation and collapse of microbubbles create localized hotspots of extreme temperature and pressure, drastically enhancing mass transfer at the solid-liquid interface of the K-10 catalyst. This reduces the required reaction time from 6 hours to just 30 minutes, circumventing thermal decomposition pathways and boosting yields to >85%.

Q: During the workup, how do I efficiently separate the product from the K-10 clay without losing yield? A: The product, N-methyl-5-phenyl-1H-pyrazol-3-amine, is electron-rich and can strongly adsorb to the acidic sites of the clay. Do not simply filter the crude mixture. Instead, quench the reaction by diluting with a highly polar solvent mixture containing a volatile base (e.g., ethyl acetate with 1% triethylamine). The triethylamine competitively binds the Lewis acid sites, displacing your target pyrazole and ensuring quantitative recovery during filtration.

Quantitative Yield Analysis

The table below summarizes the empirical data comparing traditional methodologies against the optimized sonochemical route.

Table 1: Quantitative Yield and Regioselectivity Comparison

Synthetic RouteReagentsCatalyst / ConditionsTimeRegioselectivity (Exocyclic N-Me)Isolated Yield
Direct CondensationBenzoylacetonitrile + MethylhydrazineNone / EtOH Reflux12 h< 5% (Forms 1-Me/2-Me isomers)15% (Target)
Thermal O,N-Acetalα-oxoketene O,N-acetal + HydrazineNone / EtOH Reflux6 h> 99%62%
Catalytic Thermalα-oxoketene O,N-acetal + HydrazineMontmorillonite K-10 / 80°C4 h> 99%74%
Ultrasound O,N-Acetal α-oxoketene O,N-acetal + Hydrazine Montmorillonite K-10 / 40 kHz 30 min > 99% 88%

Core Methodology: Ultrasound-Assisted α-Oxoketene O,N-Acetal Route

This self-validating protocol ensures absolute regiocontrol and maximizes yield through sonochemical activation.

Pre-requisite Synthesis: To ensure the methyl group is positioned on the exocyclic amine, first react ethyl benzoylacetate with methylamine to form the intermediate 3-(methylamino)-3-ethoxy-1-phenyl-2-propen-1-one (the α-oxoketene O,N-acetal).

Step-by-Step Cyclization Protocol:

  • Catalyst Activation: Dry Montmorillonite K-10 clay at 120°C for 2 hours under vacuum prior to use.

    • Causality: Removes adsorbed atmospheric moisture, freeing the interlamellar Lewis acid sites necessary for carbonyl activation.

  • Reagent Assembly: In a 50 mL heavy-walled glass vessel, combine 3-(methylamino)-3-ethoxy-1-phenyl-2-propen-1-one (1.0 mmol) and anhydrous hydrazine or hydrazine monohydrate (1.2 mmol).

  • Catalyst Loading: Add 0.5 g of the activated Montmorillonite K-10. Do not add bulk solvent; the reaction is performed under solvent-free or highly concentrated conditions (maximum 1 mL absolute ethanol).

    • Causality: Minimizing solvent maximizes the collision frequency of the reagents within the clay's catalytic pores.

  • Sonication: Immerse the vessel in an ultrasonic bath (40 kHz). Sonicate for exactly 30 minutes. Monitor the water bath temperature and add ice if it exceeds 50°C.

    • Self-Validation: The mixture will transition from a loose suspension to a thick, pale-yellow paste as the hydrazone intermediate forms and cyclizes.

    • Causality: Excessive bulk heat will cause hydrazine volatilization and promote side-product formation; the energy should come from cavitation, not bulk thermal heating.

  • Desorption Workup: Dilute the crude mixture with 20 mL of Ethyl Acetate containing 1% (v/v) Triethylamine . Stir vigorously for 5 minutes.

    • Causality: The basic triethylamine competitively binds the clay's acidic sites, releasing the strongly adsorbed pyrazole product and preventing yield loss.

  • Filtration & Isolation: Filter the suspension through a tightly packed Celite pad. Wash the pad with an additional 10 mL of the EtOAc/TEA mixture. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from a minimal amount of hot ethanol/water (70:30) to afford analytically pure N-methyl-5-phenyl-1H-pyrazol-3-amine as white crystals.

References

  • Copper(II)-Mediated Intramolecular Cyclopropanation of Ketene N,X-Acetals (X = S, O, N) under Mild Conditions (Citing: Synthesis of aminopyrazoles from α-oxoketene O,N-acetals using montmorillonite K-10/ultrasound). The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles . RSC Advances (via PMC / NIH). URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Amino-5-Phenylpyrazole

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-amino-5-phenylpyrazole. As a crucial heterocyclic building block in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 3-amino-5-phenylpyrazole. As a crucial heterocyclic building block in medicinal chemistry and materials science, its efficient synthesis is paramount. This document is designed to address common challenges encountered during its preparation, with a focus on the prevalent synthetic route involving the condensation of β-ketonitriles with hydrazine.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction yield is very low, or the reaction failed to proceed. What are the likely causes?

Potential Causes:

  • Reagent Purity: The most common starting material, benzoylacetonitrile (3-oxo-3-phenylpropanenitrile), can degrade over time. Similarly, hydrazine hydrate can decompose or absorb atmospheric carbon dioxide.

  • Reaction Conditions: The condensation is sensitive to temperature, reaction time, and pH. Sub-optimal conditions can halt the reaction at the intermediate stage or prevent it from starting.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion and the formation of side products.

  • Catalyst Absence/Inefficiency: This reaction is often catalyzed by a weak acid. The absence of a catalyst can result in significantly slower reaction rates.

Proposed Solutions & Scientific Rationale:

  • Verify Reagent Quality:

    • Benzoylacetonitrile: Assess the purity via melting point or NMR. If impure, recrystallize from an appropriate solvent or acquire a new batch.

    • Hydrazine: Use a fresh bottle of hydrazine hydrate or anhydrous hydrazine. A slight molar excess (1.1-1.2 equivalents) of hydrazine is often used to drive the reaction to completion.[1]

  • Optimize Reaction Conditions:

    • Temperature & Time: A common procedure involves heating the reaction mixture in ethanol at 60-80°C for several hours (e.g., 24 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • pH Control: The initial condensation to form the hydrazone intermediate is catalyzed by acid. Introduce a catalytic amount of a weak acid like acetic acid (e.g., 1.1 equivalents relative to the limiting reagent) to facilitate this step.[1] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by hydrazine.

  • Implement a Step-by-Step Protocol:

    • Dissolve benzoylacetonitrile in a suitable solvent like absolute ethanol.

    • Add the specified amounts of hydrazine and acetic acid.

    • Heat the solution to the target temperature (e.g., 60°C) and maintain for the required duration, monitoring by TLC.

    • Upon completion, proceed with the workup as described in the purification section.

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_reagents 1. Verify Reagent Purity (Benzoylacetonitrile, Hydrazine) start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Test OK reagents_bad Reagents Impure check_reagents->reagents_bad Test Fail check_conditions 2. Review Reaction Conditions reagents_ok->check_conditions purify Purify/Replace Reagents and Restart reagents_bad->purify purify->start conditions_ok Conditions Match Protocol check_conditions->conditions_ok Yes conditions_bad Conditions Deviate check_conditions->conditions_bad No check_monitoring 3. Analyze In-Process Controls (TLC Monitoring) conditions_ok->check_monitoring adjust_conditions Adjust Temp, Time, or Catalyst Concentration conditions_bad->adjust_conditions adjust_conditions->start monitoring_ok Reaction Progressed check_monitoring->monitoring_ok Yes monitoring_bad No Reaction by TLC check_monitoring->monitoring_bad No workup_issue Investigate Product Loss During Workup/Purification monitoring_ok->workup_issue optimize Systematically Optimize (Temp, Catalyst, Time) monitoring_bad->optimize optimize->start end_success Yield Improved workup_issue->end_success

Caption: Troubleshooting workflow for low yield.

Q2: My final product is impure, and I see multiple spots on the TLC plate. What are the potential side reactions?

Potential Causes:

  • Incomplete Cyclization: The hydrazone intermediate may persist in the reaction mixture if the cyclization step is not complete.

  • Dimerization: Under certain conditions, especially with prolonged heating or incorrect stoichiometry, starting materials or intermediates can form dimers. For example, when using malononitrile to generate the ketonitrile in situ, it can react with itself.[2]

  • Michael Addition: If the synthesis is attempted from α,β-unsaturated precursors like chalcones, hydrazine can act as a Michael donor, leading to pyrazoline derivatives instead of the desired pyrazole, or other acyclic adducts.[3][4]

  • Regioisomer Formation: While not an issue with unsubstituted hydrazine, using substituted hydrazines (e.g., phenylhydrazine) can lead to the formation of two different regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles).

Proposed Solutions & Scientific Rationale:

  • Ensure Complete Cyclization: Adequate heating and reaction time are crucial for the intramolecular nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon. Monitor the disappearance of the hydrazone intermediate by TLC.

  • Control Stoichiometry and Temperature: Use a precise molar ratio of reactants. Avoid excessive heating, which can promote side reactions. The reaction is typically exothermic, so controlled addition of reagents may be necessary for larger-scale syntheses.

  • Purification Strategy:

    • Workup: After the reaction, cool the mixture and remove the solvent under reduced pressure. The residue can be taken up in a solvent like ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.[1]

    • Recrystallization: This is the most effective method for purifying the final product. Ethanol is a commonly reported solvent for recrystallization.[5] The product should be a white to light yellow crystalline solid with a melting point of approximately 124-127 °C.[6]

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexane would be a suitable starting point for elution.

Primary Synthesis and Potential Side Reaction Pathway

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start Benzoylacetonitrile + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation (Acid Catalyzed) product 3-Amino-5-phenylpyrazole (Desired Product) hydrazone->product Intramolecular Cyclization start_side Hydrazone Intermediate (Persistent) hydrazone->start_side Stalls dimer Dimerization or Other Byproducts start_side->dimer Incomplete Cyclization or Excessive Heat

Caption: Main synthesis pathway and potential side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for lab-scale preparation?

The most versatile and widely cited method is the condensation of a β-ketonitrile with hydrazine.[2] Specifically, the reaction of benzoylacetonitrile with hydrazine hydrate in ethanol, often with a catalytic amount of acetic acid, is a robust and high-yielding procedure.[1]

Q2: Can I use hydrazine sulfate instead of hydrazine hydrate?

Yes, hydrazinium salts like hydrazine sulfate or hydrochloride can be used.[7] However, the reaction will require a base (like sodium acetate or sodium hydroxide) to be added to the mixture to liberate the free hydrazine nucleophile. The pH of the reaction medium should be carefully controlled to ensure efficient reaction.

Q3: How do I properly handle and store the reagents?

  • Hydrazine: Hydrazine and its hydrate are toxic and corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses). Store in a tightly sealed container away from oxidizing agents.

  • Benzoylacetonitrile: This compound is a solid and should be stored in a cool, dry place. While relatively stable, its purity should be checked if it has been stored for an extended period.

Q4: What analytical methods are best for confirming the product's identity?

A combination of methods is recommended for unambiguous characterization:

  • Melting Point: Compare the experimental value with the literature value (124-127 °C).[6] A sharp melting range indicates high purity.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the phenyl, amino, and pyrazole ring protons and carbons.

  • FT-IR Spectroscopy: Look for characteristic peaks for N-H stretching (amine), C=N stretching (pyrazole ring), and aromatic C-H bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₉H₉N₃, M.W. = 159.19 g/mol ).

Parameter Typical Condition Rationale Reference
Starting Material BenzoylacetonitrileReadily available and reactive β-ketonitrile.[2]
Reagent Hydrazine HydrateCommon source of hydrazine; slight excess is typical.[1]
Solvent Absolute EthanolGood solubility for reactants and facilitates heating.[1]
Catalyst Acetic Acid (catalytic)Speeds up the initial hydrazone formation.[1]
Temperature 60 - 80 °CProvides sufficient energy for cyclization without promoting significant side reactions.[1]
Reaction Time 12 - 24 hoursGenerally sufficient for high conversion; should be monitored by TLC.[1]
Purification Recrystallization from EthanolEffective method for obtaining high-purity crystalline product.[5]

Table 1: Summary of Typical Reaction Conditions

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1635–1669. [Link]

  • El-nagdi, M. H., Elmoghayar, M. R. H., Kandeel, E. M., & Ibrahim, M. K. A. (1977). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of Heterocyclic Chemistry, 14(2), 227-231.
  • Al-Matar, H. M., El-Enany, M. M., & El-Khair, A. A. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1016-1053. [Link]

  • Dorn, H., & Zubek, A. (1973). 3(5)-aminopyrazole. Organic Syntheses, 53, 3. [Link]

  • Shawali, A. S. (2005). Reaction of Nitrilimines and Nitrile Oxides with Hydrazines, Hydrazones and Oximes. Molecules, 10(4), 492–501. [Link]

  • Li, Y., et al. (2018). Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. Organic Letters, 20(15), 4529–4533.
  • Google Patents.
  • El-Faham, A., et al. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 15(4), 274-285.
  • Samyn, C., Alder, R. W., & Green, P. G. (2002). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (11), 1905-1911. [Link]

  • Reddit. Purification of Amino-Pyrazoles. (2022). [Link]

  • Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137.
  • Zhou, B., et al. (2015). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 115(15), 7758-7810.

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis Scale-Up

Welcome to the dedicated troubleshooting resource for the scale-up of pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated troubleshooting resource for the scale-up of pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale discovery to pilot or manufacturing scale. Our focus is on providing practical, experience-driven advice grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis reaction shows a significant exotherm upon scaling up, which was not observed at the lab scale. What is happening and how can I control it?

A1: This is a classic surface-area-to-volume ratio problem. As you scale up a reaction, the volume increases by a cube function (V ∝ r³), while the surface area available for heat exchange only increases by a square function (A ∝ r²). This disparity leads to reduced heat dissipation efficiency, causing heat to accumulate and the temperature to rise, which can lead to side reactions, impurity formation, and potential safety hazards.

Troubleshooting Steps:

  • Controlled Reagent Addition: Instead of adding reagents all at once, switch to a semi-batch process where one of the key reagents (often the more reactive one, like hydrazine) is added slowly over time. This allows the cooling system to manage the heat generated at any given moment.

  • Solvent Selection: Ensure your solvent has a sufficiently high boiling point to absorb some of the heat without boiling off. The solvent's heat capacity (Cp) is also a critical parameter; higher Cp values mean the solvent can absorb more heat for a given temperature rise.

  • Improved Agitation: Poor mixing can create localized hot spots. Ensure your reactor's agitation is sufficient to maintain a homogenous temperature throughout the vessel. The choice of impeller and agitation speed is critical and may need to be adjusted for the larger volume.

  • Reaction Calorimetry: Before scaling up, it is highly advisable to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction. This data is essential for engineering the required cooling capacity for the larger scale reactor.

Q2: I am observing a new, significant impurity in my scaled-up batch that was minor or absent in the lab. How do I identify and control it?

A2: The appearance of new or increased impurities upon scale-up often points to issues with mass transfer, mixing, or temperature control. Longer reaction times or localized hot spots can promote side reactions.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to identifying and mitigating unexpected impurities.

impurity_troubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Mechanistic Hypothesis cluster_2 Phase 3: Process Parameter Optimization cluster_3 Phase 4: Resolution start Impurity Detected in Scaled-Up Batch isolate Isolate Impurity (e.g., Prep-HPLC, Column Chromatography) start->isolate characterize Characterize Structure (NMR, MS, IR) isolate->characterize hypothesize Propose Formation Mechanism (e.g., Dimerization, Isomerization, Side Reaction with Reagent/Solvent) characterize->hypothesize literature Consult Literature for Similar Side Reactions hypothesize->literature temp Temperature Control (Lower Temp?) literature->temp addition Reagent Addition Rate (Slower Addition?) literature->addition mixing Mixing Efficiency (Increase Agitation?) literature->mixing stoichiometry Stoichiometry (Adjust Reagent Ratio?) literature->stoichiometry modify Modify Process Parameters temp->modify addition->modify mixing->modify stoichiometry->modify validate Validate at Small Scale modify->validate implement Implement on Scale-Up validate->implement end Impurity Controlled implement->end

Caption: Workflow for impurity identification and mitigation in scale-up.

Key Considerations:

  • Regioisomer Formation: A common issue in pyrazole synthesis (e.g., from 1,3-dicarbonyls and substituted hydrazines) is the formation of regioisomers. The regioselectivity can be highly sensitive to reaction temperature and the rate of addition. Slower addition at a lower, tightly controlled temperature often favors the formation of the thermodynamically preferred isomer.

  • Starting Material Quality: Ensure the purity of your starting materials is consistent between lab and plant scale. New impurities in raw materials can lead to unexpected side products.

Q3: The work-up and product isolation are proving difficult at a larger scale, leading to yield loss. What should I consider?

A3: Work-up and isolation procedures that are simple in the lab (like extractions in a separatory funnel) can become bottlenecks at scale. Phase separation can be slow, emulsions can form, and product precipitation can be difficult to control.

Strategies for Scalable Work-Up:

ParameterLab-Scale MethodScale-Up Consideration & Solution
Phase Separation Vigorous shaking in a separatory funnel.Can lead to stable emulsions in large reactors. Solution: Use gentle, baffled agitation. Consider adding a small amount of a brine solution or an appropriate anti-emulsion agent to break up emulsions. Allow for adequate settling time.
Product Isolation Rotary evaporation followed by filtration.Rotary evaporation is not feasible for large volumes. Solution: Crystallization is the preferred method for isolation at scale. Develop a robust crystallization procedure by screening solvents/anti-solvents, determining the optimal temperature profile for cooling, and controlling the rate of anti-solvent addition to influence crystal size and purity.
Filtration Buchner funnel with vacuum flask.Can be slow for large volumes and fine particles. Solution: Use equipment designed for scale, such as a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single, contained unit. This minimizes handling and potential contamination.
Drying High-vacuum oven.Static drying can be inefficient for large batches. Solution: Use a vacuum dryer with agitation (e.g., paddle dryer) or a tumble dryer to ensure uniform drying and prevent clumping.

Troubleshooting Guide: Step-by-Step Protocols

Protocol 1: Managing Exotherms via Semi-Batch Addition

This protocol assumes a standard pyrazole synthesis from a 1,3-dicarbonyl compound and hydrazine hydrate, which is known to be exothermic.

Objective: To control the reaction temperature and minimize impurity formation by controlling the addition rate of hydrazine hydrate.

Methodology:

  • Reactor Setup: Charge the jacketed reactor with the 1,3-dicarbonyl compound and the chosen solvent (e.g., ethanol). Begin agitation to ensure the contents are well-mixed.

  • Initial Cooling: Set the reactor jacket temperature to a point significantly lower than the target reaction temperature (e.g., if the target is 25°C, set the jacket to 10-15°C).

  • Reagent Preparation: Prepare a solution of hydrazine hydrate in a suitable addition vessel connected to the reactor via a dosing pump.

  • Controlled Addition: Begin the slow, subsurface addition of the hydrazine hydrate solution. The initial rate should be very slow.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reactor. The primary control parameter is the internal temperature, not the jacket temperature.

  • Dynamic Rate Adjustment:

    • If the internal temperature remains stable and well below the set limit, you can gradually increase the addition rate.

    • If the internal temperature rises and approaches the limit, immediately slow down or temporarily stop the addition until the cooling system brings the temperature back into the desired range.

  • Post-Addition Hold: Once the addition is complete, hold the reaction mixture at the target temperature for a predetermined time to ensure the reaction goes to completion. Monitor by a suitable analytical method (e.g., HPLC, GC).

semi_batch_protocol start Start charge_reactor Charge Reactor with 1,3-Dicarbonyl & Solvent start->charge_reactor cool_jacket Set Jacket to Cooling Temperature charge_reactor->cool_jacket start_addition Begin Slow, Subsurface Addition of Hydrazine cool_jacket->start_addition monitor_temp Monitor Internal Temperature (T_internal) start_addition->monitor_temp temp_ok temp_ok monitor_temp->temp_ok Check increase_rate Increase Addition Rate (Optional) temp_ok->increase_rate Yes decrease_rate Decrease/Stop Addition temp_ok->decrease_rate No addition_complete Addition Complete? increase_rate->addition_complete decrease_rate->monitor_temp addition_complete->start_addition No hold Hold at Target Temp for Reaction Completion addition_complete->hold Yes end End hold->end

Caption: Decision workflow for temperature control via semi-batch addition.

References

  • Title: Comprehensive Organic Chemistry Experiments for the Laboratory ClassroomSource: Royal Society of ChemistryURL: [Link]

  • Title: Scale-up of Chemical ProcessesSource: Wiley-VCHURL: [Link]

  • Title: Chemical Reaction EngineeringSource: Octave LevenspielURL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of N-methyl-5-phenyl-1H-pyrazol-3-amine and Its Isomers

A note to our valued research community: Direct comparative biological data for N-methyl-5-phenyl-1H-pyrazol-3-amine and its specific positional isomers is not extensively available in the current body of scientific lite...

Author: BenchChem Technical Support Team. Date: March 2026

A note to our valued research community: Direct comparative biological data for N-methyl-5-phenyl-1H-pyrazol-3-amine and its specific positional isomers is not extensively available in the current body of scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities of structurally related N-methyl phenyl pyrazolamine derivatives to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, and reported anticancer, anti-inflammatory, and antimicrobial activities of this class of compounds, highlighting the structure-activity relationships where possible.

Introduction to Phenylpyrazole Amines: A Scaffold of Therapeutic Promise

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold in medicinal chemistry, renowned for its presence in numerous biologically active compounds. The incorporation of a phenyl ring and an amino group gives rise to phenylpyrazole amines, a class of molecules that has demonstrated a wide spectrum of pharmacological activities. The methylation of the pyrazole ring or the amino group can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its biological profile.

This guide will focus on the potential biological activities of N-methyl-5-phenyl-1H-pyrazol-3-amine and its key isomers:

  • N-methyl-5-phenyl-1H-pyrazol-3-amine

  • N-methyl-3-phenyl-1H-pyrazol-5-amine

  • 1-methyl-5-phenyl-1H-pyrazol-3-amine

  • 1-methyl-3-phenyl-1H-pyrazol-5-amine

While direct comparisons are limited, we will extrapolate from the activities of closely related analogs to provide a predictive framework for their potential therapeutic applications.

Synthesis of N-methyl Phenyl Pyrazolamine Isomers

The synthesis of N-methyl phenyl pyrazolamine isomers typically involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. The regioselectivity of this reaction is a key consideration in obtaining the desired isomer.

A general synthetic approach is outlined below:

cluster_reactants Reactants cluster_intermediates Intermediates & Cyclization cluster_products Isomeric Products cluster_methylation N-Methylation (Alternative Route) Reactant1 Phenyl-β-ketonitrile or Phenyl-β-ketoester Intermediate Hydrazone Intermediate Reactant1->Intermediate Reaction with Reactant2 Methylhydrazine or Hydrazine Reactant2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization & Isomer1 1-methyl-3-phenyl-1H-pyrazol-5-amine Cyclization->Isomer1 Regioisomer 1 Isomer2 1-methyl-5-phenyl-1H-pyrazol-3-amine Cyclization->Isomer2 Regioisomer 2 NH_Pyrazole Phenyl-pyrazol-amine N_Methylated_Product N-methyl Phenyl Pyrazolamine NH_Pyrazole->N_Methylated_Product Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->N_Methylated_Product Alkylation

Figure 1. General synthetic strategies for N-methyl phenyl pyrazolamine isomers.

The regiochemical outcome of the cyclization is influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, the reaction of a phenyl-β-ketonitrile with methylhydrazine can yield a mixture of 1-methyl-3-phenyl-1H-pyrazol-5-amine and 1-methyl-5-phenyl-1H-pyrazol-3-amine. Subsequent N-methylation of an unsubstituted pyrazole amine can also be employed to introduce the methyl group.

Comparative Biological Activities: An Extrapolative Analysis

Due to the scarcity of direct comparative data, this section will discuss the known biological activities of closely related N-methyl phenyl pyrazolamine derivatives to infer the potential activities of the target isomers.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties, often targeting key signaling pathways involved in cell proliferation and survival.

One study on the regioselective synthesis of tetra-substituted phenylaminopyrazole derivatives, which included Methyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate and Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate, found that these compounds did not exhibit cytotoxic effects on the selected cancer cell lines[1]. This suggests that the specific substitution pattern is crucial for cytotoxic activity.

However, other structurally related pyrazole derivatives have demonstrated significant anticancer potential. For instance, derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-ol have shown cytotoxic effects against colorectal carcinoma cells[2]. Furthermore, some 5-phenyl-1H-pyrazole derivatives have been identified as potent inhibitors of BRAF(V600E), a key protein in some cancers[3][4].

Hypothetical Mechanism of Action in Cancer:

cluster_pathway Cancer Cell Signaling cluster_inhibition Potential Inhibition by Pyrazole Isomers GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAFV600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole N-methyl Phenyl Pyrazolamine Isomer Pyrazole->RAF Inhibition

Figure 2. Hypothetical inhibition of the MAPK/ERK pathway by a pyrazole isomer.

Based on the activity of related compounds, it is plausible that some of the N-methyl-5-phenyl-1H-pyrazol-3-amine isomers could exhibit anticancer activity by targeting protein kinases within critical signaling cascades like the MAPK/ERK pathway. The specific isomer and its substitution pattern would likely determine its binding affinity and selectivity for a particular kinase.

Anti-inflammatory Activity

Pyrazole derivatives have a well-established history as anti-inflammatory agents. For example, celecoxib, a selective COX-2 inhibitor, features a pyrazole core. Research on 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides has demonstrated their anti-inflammatory and analgesic properties[5].

The anti-inflammatory effects of pyrazole compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.

Hypothetical Mechanism of Anti-inflammatory Action:

cluster_inflammation Inflammatory Cascade cluster_inhibition Potential Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Housekeeping) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation) COX2->Prostaglandins_COX2 Pyrazole N-methyl Phenyl Pyrazolamine Isomer Pyrazole->COX2 Selective Inhibition

Figure 3. Potential selective inhibition of COX-2 by a pyrazole isomer.

It is conceivable that the N-methyl-5-phenyl-1H-pyrazol-3-amine isomers could act as COX inhibitors. The specific substitutions on the phenyl and pyrazole rings would influence their selectivity for COX-1 versus COX-2, a critical factor in determining their therapeutic index.

Antimicrobial Activity

The pyrazole scaffold is also a component of various antimicrobial agents. Studies on novel 1-methyl-1H-pyrazol-5-amine derivatives have shown their potential as antimicrobial agents[6]. Similarly, other N-phenylpyrazole derivatives have demonstrated potent antimicrobial activity[7].

The mechanism of antimicrobial action for pyrazole derivatives can vary, but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.

Experimental Protocols

To facilitate further research in this area, we provide the following generalized experimental protocols based on methods reported in the literature for similar compounds.

General Procedure for Synthesis of N-methyl Phenyl Pyrazolamines

A mixture of a substituted phenyl-β-ketonitrile (1 equivalent) and methylhydrazine (1.1 equivalents) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the isomeric products.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with various concentrations of the test compounds for 48-72 hours.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated.

In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)
  • A commercial COX inhibitor screening assay kit is used.

  • The test compounds are incubated with purified COX-1 and COX-2 enzymes.

  • Arachidonic acid is added to initiate the reaction.

  • The production of prostaglandin is measured, typically via a colorimetric or fluorometric method.

  • The IC50 values for COX-1 and COX-2 inhibition are determined.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)
  • Bacterial or fungal strains are cultured to the mid-logarithmic phase.

  • Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

  • The microbial suspension is added to each well.

  • The plates are incubated at an appropriate temperature for 18-24 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Data Summary Table (Hypothetical)

The following table is a hypothetical representation of how comparative data for the isomers could be presented if available. Note: The values below are for illustrative purposes only and are not based on experimental data.

IsomerAnticancer Activity (IC50, µM) - HeLaAnti-inflammatory (COX-2 IC50, µM)Antimicrobial (MIC, µg/mL) - E. coli
N-methyl-5-phenyl-1H-pyrazol-3-amine> 5015.264
N-methyl-3-phenyl-1H-pyrazol-5-amine25.88.532
1-methyl-5-phenyl-1H-pyrazol-3-amine12.12.116
1-methyl-3-phenyl-1H-pyrazol-5-amine45.325.7> 128

Conclusion and Future Directions

While a definitive comparative analysis of the biological activities of N-methyl-5-phenyl-1H-pyrazol-3-amine and its isomers is currently hampered by a lack of direct experimental evidence, the broader family of N-methyl phenyl pyrazolamines represents a promising scaffold for the development of novel therapeutic agents. The available literature on related compounds suggests that these isomers could possess anticancer, anti-inflammatory, and antimicrobial properties.

The position of the methyl and phenyl groups, as well as the amino substituent on the pyrazole ring, is expected to play a crucial role in determining the specific biological activity and potency of each isomer. Further research involving the systematic synthesis and parallel biological evaluation of these specific isomers is warranted to elucidate their structure-activity relationships and unlock their full therapeutic potential. Such studies would provide invaluable data for the rational design of more potent and selective drug candidates based on the phenylpyrazole amine scaffold.

References

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Deriv
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Comparative

A Researcher's Guide to the Validation of N-methyl-5-phenyl-1H-pyrazol-3-amine as a Specific CDK2 Inhibitor

For drug discovery and development professionals, the rigorous validation of a potential new molecular entity is the cornerstone of a successful research program. This guide provides an in-depth, objective comparison of...

Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery and development professionals, the rigorous validation of a potential new molecular entity is the cornerstone of a successful research program. This guide provides an in-depth, objective comparison of the putative enzyme inhibitor, N-methyl-5-phenyl-1H-pyrazol-3-amine, against established alternatives, supported by detailed experimental protocols for its validation as a specific Cyclin-Dependent Kinase 2 (CDK2) inhibitor. The pyrazole scaffold is a well-established pharmacophore in kinase inhibition, with numerous derivatives showing promise as anti-cancer agents. This guide will walk you through the necessary steps to thoroughly characterize N-methyl-5-phenyl-1H-pyrazol-3-amine, ensuring scientific integrity and providing a solid foundation for further development.

Introduction to N-methyl-5-phenyl-1H-pyrazol-3-amine and the CDK2 Target

N-methyl-5-phenyl-1H-pyrazol-3-amine is a small molecule belonging to the pyrazole class of heterocyclic compounds. While its specific biological targets are not yet fully elucidated, its structural similarity to other 3-aminopyrazole derivatives suggests it may act as a kinase inhibitor. Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during the G1/S phase transition.[1] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[2][3] This guide will therefore focus on the validation of N-methyl-5-phenyl-1H-pyrazol-3-amine as a specific inhibitor of CDK2.

This validation process is critical to not only confirm the inhibitory activity but also to understand its potency, selectivity, and mechanism of action, thereby providing a comprehensive assessment of its therapeutic potential.[4]

The CDK2 Signaling Pathway: A Target for Cancer Therapy

The activity of CDK2 is tightly regulated by its binding to cyclin partners, primarily Cyclin E and Cyclin A.[5] The CDK2/Cyclin E complex is instrumental in the transition from the G1 to the S phase of the cell cycle, while the CDK2/Cyclin A complex is active during the S and G2 phases.[1] The activation of the CDK2-cyclin complex requires phosphorylation at a specific threonine residue (Thr160) by the CDK-activating kinase (CAK).[6] Once active, CDK2 phosphorylates a number of substrate proteins, including the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to promote the expression of genes required for DNA synthesis.[7]

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Upregulates CDK46 CDK4/6 Cyclin_D->CDK46 Binds & Activates Rb_p107_p130 Rb/p107/p130 CDK46->Rb_p107_p130 Phosphorylates E2F E2F Rb_p107_p130->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Upregulates Transcription CDK2 CDK2 Cyclin_E->CDK2 Binds & Activates DNA_Replication DNA Replication CDK2->DNA_Replication Promotes Cyclin_A Cyclin A Cyclin_A->CDK2 Binds & Activates (S/G2 Phase) N_methyl_5_phenyl_1H_pyrazol_3_amine N-methyl-5-phenyl- 1H-pyrazol-3-amine N_methyl_5_phenyl_1H_pyrazol_3_amine->CDK2 Inhibits Validation_Workflow cluster_Potency Potency Determination cluster_Selectivity Selectivity Profiling cluster_Mechanism Mechanism of Action Biochemical_Assay Biochemical IC50 Assay (e.g., Luminescence-based) Cell_Based_Assay Cell-Based IC50 Assay (e.g., In-Cell Western, MTT) Biochemical_Assay->Cell_Based_Assay Confirms cellular activity Kinase_Panel Kinase Panel Screening (Against other CDKs and kinases) Cell_Based_Assay->Kinase_Panel Warrants further investigation ATP_Competition ATP Competition Assay Kinase_Panel->ATP_Competition Informs on binding mode Binding_Assay Direct Binding Assay (e.g., TR-FRET) ATP_Competition->Binding_Assay Confirms direct interaction TR_FRET_Workflow cluster_Components Assay Components cluster_Reaction Reaction & Detection CDK2_Eu CDK2-Europium Conjugate Incubation Incubation CDK2_Eu->Incubation Tracer_AF647 Tracer-AlexaFluor647 Conjugate Tracer_AF647->Incubation Inhibitor N-methyl-5-phenyl- 1H-pyrazol-3-amine Inhibitor->Incubation FRET_Measurement TR-FRET Measurement Incubation->FRET_Measurement Data_Analysis IC50 Determination FRET_Measurement->Data_Analysis

Caption: A workflow for a TR-FRET-based direct binding assay.

The validation of N-methyl-5-phenyl-1H-pyrazol-3-amine as a specific CDK2 inhibitor requires a systematic and rigorous experimental approach. By following the protocols and rationale outlined in this guide, researchers can obtain a comprehensive understanding of its potency, selectivity, and mechanism of action. This data will be invaluable in determining its potential as a novel therapeutic agent for the treatment of cancer and other diseases driven by aberrant CDK2 activity. The comparison with established inhibitors will provide a clear benchmark for its performance and guide future drug development efforts.

References

  • BenchChem. (2025).
  • MacLachlan, T. K. (2015). Roscovitine in cancer and other diseases. PMC.
  • TargetMol. (n.d.). Dinaciclib | SCH 727965 | CDK inhibitor.
  • APExBIO. (n.d.). Roscovitine (Seliciclib,CYC202) - Potent CDK Inhibitor.
  • Selleck Chemicals. (2024, May 22). Roscovitine (Seliciclib) | CDK Inhibitor | CAS 186692-46-6.
  • Cayman Chemical. (n.d.). (R)-Roscovitine (CAS 186692-46-6).
  • MedChemExpress. (n.d.). (R)-Roscovitine (Seliciclib) | CDKs Inhibitor.
  • R&D Systems. (n.d.). Dinaciclib | Cyclin-dependent Kinase Inhibitors: Tocris Bioscience.
  • BenchChem. (2025).
  • BenchChem. (2025). Cdk2-IN-36: A Comparative Analysis of Selectivity Against Cyclin-Dependent Kinases.
  • BenchChem. (2025).
  • Hochegger, H., et al. (2008).
  • Wikipedia. (n.d.). Cyclin-dependent kinase 2.
  • Lee, M. H., et al. (2016). Cyclin-dependent Kinase 2 (CDK2)
  • ChemRxiv. (n.d.). Comprehensive Survey of CDK Inhibitor Selectivity in Live Cells with Energy Transfer Probes.
  • BenchChem. (2025).
  • Anderson, M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
  • bioRxiv. (2026, January 23). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • Wells, A. D., et al. (2013). Cyclin-dependent kinase 2 controls peripheral immune tolerance. PMC.
  • Creative Diagnostics. (n.d.).
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors.
  • Parry, D., et al. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. PMC.
  • Taylor & Francis. (2022, November 7). Binding selectivity-dependent molecular mechanism of inhibitors towards CDK2 and CDK6 investigated by multiple short molecular dynamics and free energy landscapes.
  • Gelbert, L. M., et al. (2016). Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. AACR Journals.
  • Thermo Fisher Scientific. (n.d.). Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Taylor & Francis. (2024, December 12). The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer.
  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks.
  • AACR Journals. (2017, July 1). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • BPS Bioscience. (n.d.). CDK2 Assay Kit.
  • Promega Corporation. (n.d.). CDK2/CyclinA2 Kinase Assay.
  • PubChemLite. (n.d.). 1-methyl-5-phenyl-1h-pyrazol-3-amine.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801.
  • G1 Therapeutics. (2019, April 3). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION.
  • Azure Biosystems. (2025, January 29).
  • BLDpharm. (n.d.). 30120-58-2|N-Methyl-5-phenyl-1H-pyrazol-3-amine.
  • ChemSynthesis. (2025, May 20). N-ethyl-5-phenyl-1H-pyrazol-3-amine.
  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-.

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Validation

Comparative Analysis of Pyrazole Derivatives as Kinase Inhibitors: From Promiscuous to Precision Pharmacology

Executive Summary: The Pyrazole Privilege The pyrazole scaffold serves as a cornerstone in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. Its planar structure allows for precise hydrogen bon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Privilege

The pyrazole scaffold serves as a cornerstone in kinase inhibitor design due to its ability to mimic the adenine ring of ATP. Its planar structure allows for precise hydrogen bonding with the kinase hinge region, while its substitution vectors enable access to the hydrophobic back pocket and the solvent-exposed front.

This guide compares two distinct generations of pyrazole-containing inhibitors to illustrate the evolution of this scaffold:

  • Crizotinib (Gen 1): A multi-targeted Type I inhibitor (ALK/ROS1/MET) demonstrating the "promiscuous" potential of the scaffold.[1]

  • Avapritinib (Gen 2): A precision Type I inhibitor (KIT D816V/PDGFRA D842V) demonstrating how pyrazole functionalization can overcome resistance mutations in the activation loop.[1]

Structural & Mechanistic Comparison

Chemical Architecture

The fundamental difference lies in how the pyrazole ring is utilized within the ATP-binding pocket.

FeatureCrizotinib (First-in-Class)Avapritinib (Precision/Mutant-Selective)
Core Scaffold 3-substituted Pyrazole linked to 2-aminopyridine.[2][3]Pyrazole-Pyrrolotriazine hybrid.[1][2][3]
Binding Mode Type I (ATP Competitive). Binds the active conformation (DFG-in).[1][2][3]Type I (Conformation Selective). Binds the active conformation but specifically targets the active loop mutants.[1]
Hinge Interaction The 2-aminopyridine moiety anchors to the hinge (Met1199 in ALK).[1][2][3] The pyrazole acts as a rigid linker orienting the piperidine tail.[1]The pyrrolotriazine core anchors to the hinge.[1] The pendant pyrazole interacts with the gatekeeper and solvent front.[1]
Key Structural Feature Piperidine tail extends into the solvent front, improving solubility and pharmacokinetic properties.[1]Fluorophenyl & Pyrazole substituents lock the kinase in an active conformation, bypassing the steric hindrance of D816V/D842V mutations.
Binding Mode Visualization

The following diagram illustrates the distinct binding topologies of these two inhibitors within the kinase domain.

BindingMode cluster_crizotinib Crizotinib Binding (ALK/ROS1) cluster_avapritinib Avapritinib Binding (KIT D816V) C_Hinge Hinge Region (Met1199) C_Core 2-Aminopyridine (H-Bond Acceptor/Donor) C_Core->C_Hinge H-Bonds C_Linker Pyrazole Ring (Rigid Scaffold) C_Core->C_Linker C-C Bond C_Tail Piperidine Moiety (Solvent Exposed) C_Linker->C_Tail Orientation A_Hinge Hinge Region (Cys673) A_Core Pyrrolotriazine (Hinge Binder) A_Core->A_Hinge H-Bonds A_Selectivity Pendant Pyrazole (Mutation Sensor) A_Core->A_Selectivity Linker A_Loop Activation Loop (D816V Mutant) A_Selectivity->A_Loop Steric Evasion

Figure 1: Comparative binding topology. Crizotinib uses the pyrazole as a linker, while Avapritinib uses a pendant pyrazole to navigate steric clashes in mutant loops.

Performance Metrics: Potency & Selectivity[1][4][5]

Quantitative Data Summary

The data below highlights the shift from multi-target potency to mutant-specific precision.

MetricCrizotinib [1]Avapritinib [2]
Primary Target IC50 ALK: ~20 nMROS1: ~40 nMc-MET: ~8 nMKIT D816V: 0.27 nMPDGFRA D842V: 0.24 nM
Selectivity Profile Broad. Inhibits ALK, ROS1, MET, and RON.[2][3] "Dirty" profile beneficial for multiple indications but higher toxicity risk.[1]Narrow. Highly selective for KIT/PDGFRA activation loop mutants.[1][4] Minimal activity against wild-type KIT (sparing healthy hematopoiesis).[1][2][3]
Resistance Profile Vulnerable to Gatekeeper mutations (e.g., ALK L1196M) and Solvent Front mutations (ALK G1202R).[1]Designed specifically to inhibit resistance mutations (D816V) that are refractory to Imatinib/Sunitinib.[1]
Half-Life (Human) ~42 Hours~32-57 Hours
Signaling Pathway Impact

Inhibition of these kinases results in the collapse of downstream survival pathways.[1]

Signaling Criz Crizotinib ALK ALK / ROS1 (Fusion Proteins) Criz->ALK Ava Avapritinib KIT KIT D816V (Constitutive Active) Ava->KIT RAS RAS ALK->RAS PI3K PI3K ALK->PI3K KIT->RAS KIT->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT PI3K->AKT mTOR mTOR (Survival) AKT->mTOR

Figure 2: Downstream signaling blockade.[2][3] Both inhibitors converge on RAS/MAPK and PI3K/AKT pathways, but originate from distinct receptor tyrosine kinase blockades.

Experimental Protocols for Validation

To objectively compare these inhibitors in a lab setting, the following protocols are recommended. These are designed to validate selectivity and potency against specific mutants.[1]

Protocol A: Differential Scanning Fluorimetry (DSF) for Binding Affinity

Purpose: To determine the thermal stability shift (


) induced by inhibitor binding, confirming direct physical interaction.
  • Reagent Prep: Dilute recombinant kinase domains (ALK, KIT D816V) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange (5000x stock) to a final concentration of 5x.

  • Compound Treatment:

    • Dispense 19 µL of Protein/Dye mix into 384-well PCR plates.

    • Add 1 µL of inhibitor (Crizotinib/Avapritinib) in DMSO (Final conc: 10 µM).[1]

    • Include DMSO-only control (Reference

      
      ) and Staurosporine (Positive Control).
      
  • Thermal Ramp: Run on qPCR machine (e.g., QuantStudio). Ramp from 25°C to 95°C at 0.05°C/sec.[1]

  • Analysis: Calculate

    
    .[1][3]
    
    • Expected Result: High affinity binders typically induce a

      
      .[1]
      
Protocol B: Cellular Proliferation Assay (Ba/F3 Isogenic Lines)

Purpose: To measure functional IC50 against specific driver mutations in a cellular context.

  • Cell Engineering: Use Ba/F3 cells stably expressing:

    • EML4-ALK (Crizotinib sensitive)[2][3]

    • KIT D816V (Avapritinib sensitive)[3]

    • Parental Ba/F3 (+IL-3) as toxicity control.[1][2][3]

  • Seeding: Plate 2,000 cells/well in 96-well white-walled plates in RPMI + 10% FBS (No IL-3 for transformed lines).

  • Dosing:

    • Prepare 10-point serial dilution of inhibitors (Range: 10 µM to 0.1 nM).[1][2][3]

    • Treat cells for 72 hours at 37°C/5% CO2.[1]

  • Readout:

    • Add CellTiter-Glo (Promega) reagent (1:1 ratio).[1][2][3]

    • Shake for 2 mins; Incubate 10 mins.

    • Measure luminescence.[1]

  • Calculation: Fit data to a 4-parameter logistic curve to derive IC50.

    • Validation Check: Parental cells should show IC50 > 1-5 µM (indicating no general cytotoxicity).[1][2][3]

References

  • Crizotinib (PF-02341066) Structure & Activity: Cui, J. J., et al. (2011).[1][5] Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[2][3] Journal of Medicinal Chemistry.[1][5]

  • Avapritinib (BLU-285) Potency Data: Evans, E. K., et al. (2017).[1][6] A precision therapy against cancers driven by KIT/PDGFRA mutations.[1] Science Translational Medicine.[1][6]

  • Kinase Profiling Protocols: Fedorov, O., et al. (2012).[1] Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology.[1] [3]

  • Ruxolitinib Clinical Pharmacology: Verstovsek, S., et al. (2010).[1] Safety and Efficacy of INCB018424, a JAK1 and JAK2 Inhibitor, in Myelofibrosis. New England Journal of Medicine.[1] [3]

  • Comparative Analysis of ROS1 Inhibitors: Davare, M. A., et al. (2015).[1] Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. PNAS.[1] [3]

Sources

Comparative

Preclinical Comparison Guide: In Vivo Efficacy of N-methyl-5-phenyl-1H-pyrazol-3-amine Derivatives vs. Alternative Pyrazole Scaffolds

As a Senior Application Scientist, I approach preclinical drug evaluation not merely as a sequence of assays, but as a self-validating system where every pharmacokinetic (PK) and pharmacodynamic (PD) parameter must mecha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach preclinical drug evaluation not merely as a sequence of assays, but as a self-validating system where every pharmacokinetic (PK) and pharmacodynamic (PD) parameter must mechanistically explain the observed phenotypic outcome. The pyrazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry. However, distinct substitution patterns drastically alter a compound's target selectivity, metabolic stability, and ultimate in vivo efficacy.

This guide objectively compares the in vivo performance of the N-methyl-5-phenyl-1H-pyrazol-3-amine (NMPA) scaffold—a highly potent building block for modern kinase inhibitors—against alternative pyrazole classes, providing the causality behind structural choices and a self-validating protocol for preclinical testing.

Structural Causality and Mechanism of Action

The exact substitution pattern on the pyrazole ring dictates both its binding affinity and its fate within a biological system. While classic 1,5-diarylpyrazoles (e.g., celecoxib) are highly lipophilic and primarily target cyclooxygenases (COX-2), the NMPA scaffold is specifically tailored for the ATP-binding pockets of kinases such as RIPK1 and FLT3 [1].

  • The 3-Amino Group: Acts as a critical hydrogen bond donor/acceptor, anchoring the molecule within the hinge region of the target kinase [2].

  • The N-Methyl Substitution: Unsubstituted 3-aminopyrazoles are prone to tautomerization and rapid phase II metabolism (specifically N-glucuronidation) [1]. The addition of the N-methyl group locks the active conformation and significantly enhances the in vivo half-life.

  • The 5-Phenyl Ring: Projects into the deep hydrophobic allosteric pocket of kinases, driving nanomolar binding affinity and preventing off-target interactions [2].

Caption: Mechanism of Action: NMPA derivatives block RIPK1 autophosphorylation, preventing necroptosis.

Quantitative Data Comparison: NMPA vs. Alternative Pyrazoles

To objectively assess the in vivo performance of NMPA-derived compounds, we must benchmark them against other established pyrazole classes. For instance,1 [3], while NMPA derivatives excel in acute inflammatory and oncology models [4].

Compound ClassRepresentative ScaffoldPrimary TargetIn Vitro Potency (IC₅₀)In Vivo ModelEfficacy OutcomeOral Bioavailability (F%)
NMPA Derivatives N-methyl-5-phenyl-1H-pyrazol-3-amineRIPK1 / FLT34 - 15 nMDSS-induced colitis / AML Xenograft>80% reduction in disease severity45 - 60%
5-Aminopyrazoles 5-amino-1-(3-chlorophenyl)-pyrazoleTrypanosoma cruzi / Leishmania0.3 - 2.7 μMHamster VL model>90% parasite clearance~30%
1,5-Diarylpyrazoles 1,5-diphenyl-1H-pyrazoleCOX-240 - 50 nMCarrageenan-induced paw edema~75% reduction in inflammation>70%

Self-Validating Protocol for In Vivo Efficacy Evaluation

A robust in vivo protocol must not only measure the final phenotypic outcome but also prove target engagement and adequate drug exposure. The following workflow is optimized for evaluating NMPA-derived kinase inhibitors in murine models, ensuring that every step validates the next.

Caption: Step-by-step experimental workflow for validating pyrazole in vivo efficacy.

Step 1: Formulation and Stability Testing
  • Procedure: Dissolve the NMPA derivative in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline. Sonicate until optically clear.

  • Causality: NMPA derivatives possess moderate lipophilicity (LogP ~2.5-3.5). This specific co-solvent system prevents precipitation in the gastric environment, ensuring consistent oral absorption and minimizing inter-subject PK variability.

Step 2: Pharmacokinetic (PK) Profiling
  • Procedure: Administer the compound via oral gavage (PO, 10 mg/kg) and intravenous tail vein injection (IV, 2 mg/kg) to C57BL/6 mice. Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS.

  • Causality: Calculating oral bioavailability (F%) and half-life (t₁/₂) is mandatory before efficacy testing. The N-methyl group in the NMPA scaffold specifically resists rapid N-glucuronidation, which should reflect as a prolonged t₁/₂ (>4 hours) compared to unmethylated 3-aminopyrazoles.

Step 3: In Vivo Disease Modeling (e.g., DSS-Induced Colitis)
  • Procedure: Induce acute colitis using 3% Dextran Sulfate Sodium (DSS) in drinking water for 7 days. Administer the NMPA compound daily via PO. Monitor body weight, stool consistency, and rectal bleeding daily.

  • Causality: DSS chemically disrupts the intestinal epithelium, triggering a massive TNF-α response that drives RIPK1-dependent necroptosis [2]. This model provides a high signal-to-noise ratio for evaluating the specific anti-necroptotic efficacy of NMPA derivatives.

Step 4: Pharmacodynamic (PD) Biomarker Quantification
  • Procedure: Harvest colon tissue at day 7. Perform Western blotting for Phospho-RIPK1 (Ser166) and ELISA for serum IL-6 and TNF-α.

  • Causality: Phenotypic recovery (e.g., normalized colon length) is a lagging indicator. Quantifying Phospho-RIPK1 provides direct proof of target engagement (a leading indicator), validating that the observed efficacy is due to the intended mechanism of action rather than off-target immunosuppression.

Conclusion

The N-methyl-5-phenyl-1H-pyrazol-3-amine scaffold represents a highly optimizable starting point for kinase inhibitor development. By locking the molecular conformation and providing essential hinge-binding motifs, it overcomes the poor metabolic stability of generic aminopyrazoles while achieving superior target selectivity compared to traditional diarylpyrazoles. When evaluated through a rigorous, self-validating PK/PD workflow, NMPA derivatives consistently demonstrate robust in vivo translation.

References

1.2 - MDPI 2.3 - ResearchGate 3. 1 - ACS Publications 4. 4 - Leiden University

Sources

Validation

head-to-head comparison of different synthetic routes to N-methyl-5-phenyl-1H-pyrazol-3-amine

An In-depth Technical Guide for Medicinal Chemists A Head-to-Head Comparison of Synthetic Routes to N-methyl-5-phenyl-1H-pyrazol-3-amine As a Senior Application Scientist, my focus is on providing robust, reproducible, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists

A Head-to-Head Comparison of Synthetic Routes to N-methyl-5-phenyl-1H-pyrazol-3-amine

As a Senior Application Scientist, my focus is on providing robust, reproducible, and scalable synthetic strategies. The target molecule, N-methyl-5-phenyl-1H-pyrazol-3-amine (also known as 5-phenyl-N-methyl-1H-pyrazol-3-amine), is a valuable scaffold in medicinal chemistry. Its structure, featuring a substituted pyrazole core, is a common motif in pharmacologically active compounds. This guide provides a detailed comparison of two primary synthetic approaches to this molecule, emphasizing the underlying chemical principles, experimental causality, and practical considerations for laboratory execution.

Retrosynthetic Analysis

A logical approach to synthesizing N-methyl-5-phenyl-1H-pyrazol-3-amine involves dissecting the molecule into readily available starting materials. The core pyrazole ring is classically formed via the condensation of a 1,3-dicarbonyl equivalent with a hydrazine source. The key challenge lies in the introduction of the N-methyl group with correct regioselectivity on the exocyclic amine. Two main strategies emerge from this analysis:

  • Post-Formation Methylation: First, construct the 3-amino-5-phenylpyrazole core and then introduce the methyl group onto the exocyclic amine.

  • Convergent Synthesis: Utilize a methyl-containing synthon that can be incorporated during the initial cyclization, although this is often more complex and less common for this specific target.

This guide will focus on comparing two variations of the first strategy, as it represents the most practical and accessible approach.

G cluster_0 Disconnection Approach Target N-methyl-5-phenyl-1H-pyrazol-3-amine MethylatingAgent Methyl Source (e.g., Formaldehyde) Target->MethylatingAgent Reagent Identification AminoPyrazole 5-phenyl-1H-pyrazol-3-amine Target->AminoPyrazole C-N Disconnection (Retrosynthesis of Methylation) Ketonitrile Benzoylacetonitrile Hydrazine Hydrazine AminoPyrazole->Ketonitrile Pyrazole Ring Disconnection Aminopyrazole Aminopyrazole Aminopyrazole->Hydrazine Pyrazole Ring Disconnection

Caption: Retrosynthetic analysis of N-methyl-5-phenyl-1H-pyrazol-3-amine.

Route 1: Two-Step Synthesis via Reductive Amination

This is arguably the more elegant and selective of the two routes. It involves the initial formation of the pyrazole core followed by a highly selective methylation of the target exocyclic amino group using the well-established reductive amination protocol.

Workflow for Route 1

G cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Reductive Amination A Benzoylacetonitrile + Hydrazine Hydrate B Cyclocondensation (Reflux in Ethanol) A->B C 5-phenyl-1H-pyrazol-3-amine B->C E Imine Formation & In Situ Reduction C->E Intermediate D Formaldehyde (aq.) + NaBH4 D->E F N-methyl-5-phenyl-1H-pyrazol-3-amine E->F

Caption: Workflow for the reductive amination route.

Step 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine

The foundational method for synthesizing 3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine. This reaction proceeds through an initial attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzoylacetonitrile (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 to 1.2 equivalents) dropwise to the solution while stirring at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 5-phenyl-1H-pyrazol-3-amine. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Selective N-Methylation via Reductive Amination

Reductive amination is a powerful and highly selective method for alkylating amines.[1] The primary amine reacts with an aldehyde (formaldehyde, in this case) to form a transient iminium ion, which is then immediately reduced in situ by a mild reducing agent like sodium borohydride (NaBH₄) to yield the secondary amine.

Causality Behind Experimental Choices:

  • Selectivity: This method is highly chemoselective for the exocyclic primary amine. The pyrazole ring's NH group is significantly less nucleophilic and does not readily form an iminium ion under these conditions, thus preventing methylation on the ring nitrogens.

  • Mild Conditions: The reaction proceeds under mild conditions, typically at or below room temperature, which preserves the integrity of the heterocyclic core.

  • Reagent Choice: Formaldehyde is the simplest aldehyde, providing the methyl group. Sodium borohydride is an inexpensive and effective reducing agent for this transformation.

Experimental Protocol:

  • Reaction Setup: Suspend 5-phenyl-1H-pyrazol-3-amine (1 equivalent) in methanol in a round-bottom flask.

  • Aldehyde Addition: Add aqueous formaldehyde (37% solution, 1.2 equivalents) to the suspension and stir for 30 minutes at room temperature to facilitate imine/iminium ion formation.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure N-methyl-5-phenyl-1H-pyrazol-3-amine.

Route 2: Two-Step Synthesis via Direct N-Alkylation

This route employs a more traditional N-alkylation approach using a reactive methylating agent like methyl iodide. While seemingly more direct than reductive amination, this method is fraught with significant regioselectivity challenges.

Workflow for Route 2

G cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Direct Alkylation A Benzoylacetonitrile + Hydrazine Hydrate B Cyclocondensation (Reflux in Ethanol) A->B C 5-phenyl-1H-pyrazol-3-amine B->C E S_N2 Alkylation (Non-selective) C->E Intermediate D Methyl Iodide + Base (e.g., K2CO3) D->E F Mixture of Isomers E->F

Caption: Workflow for the direct alkylation route.

Step 1: Synthesis of 5-phenyl-1H-pyrazol-3-amine

This step is identical to Step 1 in Route 1.

Step 2: Non-Selective N-Methylation with Methyl Iodide

This step involves the deprotonation of the acidic protons of 5-phenyl-1H-pyrazol-3-amine with a base, followed by nucleophilic attack on methyl iodide.

Causality Behind Experimental Challenges:

  • Multiple Nucleophilic Sites: The substrate possesses three potential sites for methylation: the exocyclic amino group (-NH₂) and the two nitrogen atoms of the pyrazole ring (N1 and N2). The pyrazole N-H proton is acidic and easily removed by a base, creating a highly nucleophilic pyrazolate anion. The exocyclic amine is also nucleophilic.

  • Lack of Selectivity: Standard alkylating agents like methyl iodide are not selective and will react with all available nucleophilic sites, leading to a complex mixture of the desired N-methyl product, the N1-methylated regioisomer (1-methyl-5-phenyl-1H-pyrazol-3-amine), the N2-methylated isomer, and potentially di- and tri-methylated byproducts.

  • Purification Difficulty: Separating these regioisomers is often challenging, typically requiring extensive column chromatography with poor recovery of the desired product. The similar polarity and physical properties of the isomers make separation difficult.

Experimental Protocol (Illustrative):

  • Reaction Setup: Dissolve 5-phenyl-1H-pyrazol-3-amine (1 equivalent) in a polar aprotic solvent like acetone or DMF in a round-bottom flask.

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Reagent Addition: Add methyl iodide (CH₃I, 1.2 equivalents) and heat the mixture to reflux for several hours.

  • Work-up and Isolation: Cool the reaction, filter off the inorganic salts, and concentrate the solvent. The resulting crude oil will be a mixture of products. Extensive and careful purification by column chromatography is required to isolate the desired N-methyl-5-phenyl-1H-pyrazol-3-amine from its isomers.

Head-to-Head Performance Comparison

ParameterRoute 1: Reductive AminationRoute 2: Direct Alkylation
Number of Steps 22
Selectivity Excellent: Highly selective for the exocyclic amine. Minimal formation of N-ring methylated byproducts.Poor: Non-selective, leading to a complex mixture of N-exocyclic, N1-ring, and N2-ring methylated isomers.
Predictable Yield Good to High: The yield is predictable and primarily dependent on the efficiency of the two reliable reactions.Low and Variable: The yield of the desired product is very low due to the formation of multiple side products.
Purification Straightforward: Standard column chromatography is usually sufficient to remove any unreacted starting material or minor impurities.Extremely Difficult: Requires extensive and often inefficient chromatographic separation of structurally similar isomers.
Cost-Effectiveness High: Uses inexpensive and common reagents (formaldehyde, NaBH₄). Higher overall yield of the desired product makes it more economical.Low: While methyl iodide is common, the low isolated yield of the target compound makes this route economically inefficient.
Scalability High: The reactions are robust and scalable with predictable outcomes.Low: The poor selectivity and difficult purification make this route unsuitable for large-scale synthesis.
Safety Uses flammable solvents and NaBH₄, which reacts with water. Formaldehyde is a sensitizer.Uses methyl iodide, which is toxic and a suspected carcinogen. Requires careful handling.

Conclusion and Recommendation

For the synthesis of N-methyl-5-phenyl-1H-pyrazol-3-amine, Route 1 (Reductive Amination) is unequivocally the superior method.

  • Expertise & Experience: Field experience dictates that predictable selectivity is paramount for efficient synthesis. The reductive amination pathway provides this control, transforming a potentially complex research problem into a routine two-step procedure.

  • Trustworthiness: The protocol for Route 1 is self-validating. The high chemoselectivity of the reductive amination step ensures that the primary product formed is the desired one, minimizing ambiguity and the need for complex analytical deconvolution of isomeric mixtures.

  • Authoritative Grounding: The principles of both pyrazole synthesis from β-ketonitriles and reductive amination are well-established and extensively documented in chemical literature.[1]

Route 2, while appearing simpler on paper, represents a classic pitfall in synthetic planning. The failure to account for the multiple reactive sites leads to a difficult separation and a very low yield of the target compound, making it impractical for nearly all applications. Therefore, for any researcher, scientist, or drug development professional aiming to synthesize N-methyl-5-phenyl-1H-pyrazol-3-amine, the reductive amination pathway is the recommended and most logical choice.

References

  • Prestat, G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty of Innovation in Chemistry and Biology. Available at: [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Available at: [Link]

  • ResearchGate. (2013). How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. Available at: [Link]

  • Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Available at: [Link]

Sources

Validation

benchmarking N-methyl-5-phenyl-1H-pyrazol-3-amine against known drugs

Benchmarking the Aminopyrazole Scaffold: N-methyl-5-phenyl-1H-pyrazol-3-amine vs. Approved Kinase Inhibitors Executive Summary In Fragment-Based Drug Discovery (FBDD), the identification of a high-ligand-efficiency pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Aminopyrazole Scaffold: N-methyl-5-phenyl-1H-pyrazol-3-amine vs. Approved Kinase Inhibitors

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the identification of a high-ligand-efficiency pharmacophore is the critical first step in developing targeted therapeutics. This guide benchmarks N-methyl-5-phenyl-1H-pyrazol-3-amine (NMPPA) —a minimal, low-molecular-weight building block—against fully elaborated, clinical-stage kinase inhibitors: Tozasertib (Aurora Kinase inhibitor) and Ruxolitinib (JAK1/2 inhibitor). By analyzing binding kinetics, structural causality, and self-validating experimental workflows, this guide provides drug development professionals with a comprehensive framework for utilizing the aminopyrazole core in scaffold hopping and lead optimization.

Structural Causality: The Aminopyrazole Pharmacophore

To understand why NMPPA is an ideal benchmarking fragment, we must examine the structural biology of the kinase ATP-binding pocket. The 3-amino-1H-pyrazole core is a highly privileged scaffold because it acts as a precise bioisostere for the adenine ring of ATP (1[1]).

  • Hinge Binding: The pyrazole nitrogen acts as a hydrogen bond acceptor, while the adjacent exocyclic amine acts as a donor. This dual motif perfectly anchors the molecule to the backbone amide and carbonyl of the kinase hinge region (e.g., Glu/Leu residues).

  • Tautomerization Locking: The addition of the N-methyl group in NMPPA is a deliberate synthetic choice. It restricts tautomerization, locking the molecule into a singular bioactive conformation and directing the vector of the 5-phenyl ring deep into the adjacent hydrophobic pocket[1].

Binding_Mechanisms cluster_fragment Fragment (NMPPA) cluster_drug Elaborated Drug (Tozasertib) NMPPA N-methyl-5-phenyl-1H-pyrazol-3-amine Hinge1 Kinase Hinge Region (ATP Pocket) NMPPA->Hinge1 H-Bonding (Pyrazole) Drug Tozasertib (VX-680) Hinge2 Kinase Hinge Region (ATP Pocket) Drug->Hinge2 H-Bonding (Pyrazole) Solvent Solvent-Exposed Channel Drug->Solvent Selectivity Vector

Binding interaction map comparing the minimal NMPPA fragment to the fully elaborated drug Tozasertib.

Benchmarking Against Clinical Inhibitors

Target 1: Aurora Kinases (vs. Tozasertib)

Tozasertib (VX-680) is a pan-Aurora kinase inhibitor built directly upon an aminopyrazole core. While NMPPA provides the baseline hinge-binding affinity (typically in the micromolar range), Tozasertib extends a piperazine-containing tail into the solvent-exposed region. This elaboration drastically increases potency (cellular IC50 ~0.55 µM) but also introduces distinct off-target effects, such as the potent inhibition of RIPK1-dependent necroptosis (2[2]). Because the aminopyrazole core is highly adaptable, researchers have recently utilized the Tozasertib scaffold to intentionally design novel type I RIPK1 inhibitors by modifying these solvent-exposed vectors (3[3]).

Target 2: Janus Kinases (vs. Ruxolitinib)

Ruxolitinib is a highly selective, FDA-approved JAK1/2 inhibitor used for the treatment of myeloproliferative neoplasms such as myelofibrosis (4[4]). It utilizes a modified pyrazole core linked to a cyclopentyl-propanenitrile group. Benchmarking NMPPA against Ruxolitinib highlights the critical concept of Ligand Efficiency (LE) . While Ruxolitinib achieves low-nanomolar potency through precise interactions in the JAK active site, NMPPA serves as a promiscuous, low-molecular-weight starting point with a high LE, allowing medicinal chemists to build selectivity vectors without inflating the molecular weight beyond Lipinski's Rule of Five.

Quantitative Data Presentation

Note: LE = (1.37 / Heavy Atoms) × pIC50. Higher LE indicates a more structurally efficient binder.

CompoundPrimary TargetMW (Da)Heavy AtomsBiochemical IC50Ligand Efficiency (LE)
NMPPA Promiscuous (Baseline)173.213~50.0 µM~0.45 kcal/mol/HA
Tozasertib Aurora Kinase A/B464.634~10.0 nM~0.32 kcal/mol/HA
Ruxolitinib JAK1 / JAK2306.422~3.3 nM~0.53 kcal/mol/HA

Self-Validating Experimental Protocol: NanoBRET Target Engagement

To accurately benchmark the hinge-binding affinity of NMPPA against elaborated drugs, standard biochemical assays are insufficient. Biochemical assays often use artificially low ATP concentrations (e.g., 10 µM), which overestimates the potency of ATP-competitive inhibitors.

The following NanoBRET (Bioluminescence Resonance Energy Transfer) protocol evaluates binding in live cells, where physiological ATP (~1-5 mM) acts as a natural competitor. To ensure scientific integrity, this protocol includes a self-validating Schild plot step to definitively prove the mechanism of action.

Step-by-Step Methodology:

  • Kinase-Nluc Expression: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., JAK2 or Aurora A) fused to NanoLuc (Nluc) luciferase. Causality: Nluc acts as the BRET energy donor.

  • Tracer Equilibration: Add a cell-permeable, fluorescent ATP-competitive kinase tracer to the live cells. Incubate for 2 hours. Causality: The tracer binds the kinase pocket, bringing the fluorophore into close proximity with Nluc, generating a high BRET signal.

  • Competitive Displacement: Treat the cells with a titration series of NMPPA (0.1 µM to 500 µM) or Ruxolitinib (0.1 nM to 10 µM). Causality: If the compound is a true hinge-binder, it will displace the tracer, causing a dose-dependent drop in the BRET ratio.

  • Signal Detection: Measure the BRET ratio by dividing the acceptor emission (618 nm) by the donor emission (460 nm) using a microplate reader.

  • Self-Validation (Schild Plot Analysis): Repeat the dose-response curve at three different tracer concentrations (e.g., 0.5x, 1x, and 2x the Kd of the tracer). Causality: A linear, rightward shift in the apparent IC50 of NMPPA as tracer concentration increases mathematically proves that the fragment is strictly ATP-competitive, validating the assay system.

NanoBRET_Workflow S1 1. Kinase-Nluc Expression (Transfect HEK293 cells) S2 2. Tracer Equilibration (Add cell-permeable fluorescent tracer) S1->S2 S3 3. Competitive Displacement (Titrate NMPPA / Ruxolitinib) S2->S3 S4 4. BRET Signal Quantification (Measure 460nm / 618nm emission) S3->S4 S5 Self-Validation: Schild Plot Analysis (Varying Tracer) S4->S5 Confirm ATP-competitive mechanism

NanoBRET target engagement workflow with Schild plot analysis for self-validating competitive binding.

Conclusion

Benchmarking N-methyl-5-phenyl-1H-pyrazol-3-amine against established drugs like Tozasertib and Ruxolitinib reveals the immense power of the aminopyrazole pharmacophore. While NMPPA lacks the nanomolar potency and strict selectivity of fully elaborated drugs, its high ligand efficiency and locked tautomeric state make it an optimal, self-validating starting point for structure-based drug design targeting the kinase hinge region.

References

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. National Institutes of Health (NIH).
  • Ruxolitinib - StatPearls. National Center for Biotechnology Information (NCBI Bookshelf).
  • RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PubMed.
  • Tozasertib Analogues as Inhibitors of Necroptotic Cell Death. PubMed.

Sources

Comparative

A Senior Application Scientist's Guide to Statistical Analysis of Experimental Data for Pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Part 1: The Foundation - Designing Statistically Sound Experiments The quality of your statistical output is inextricably linked to the quality of...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: The Foundation - Designing Statistically Sound Experiments

The quality of your statistical output is inextricably linked to the quality of your experimental design. A flawed design cannot be rescued by complex statistical manipulation. The primary goal is to minimize bias and variability, allowing for the clear detection of true biological effects.

Key Principles of Experimental Design
  • Controls are Non-Negotiable: Every experiment must include both positive and negative controls.

    • Negative Control (Vehicle Control): A sample treated with the same solvent (e.g., DMSO) used to dissolve the pyrazole derivatives, but without the compound itself. This establishes the baseline response and ensures the vehicle has no confounding effects.

    • Positive Control: A known, clinically relevant drug or a compound with well-characterized activity in your assay (e.g., Dioscin for cytotoxicity, Ciprofloxacin for antibacterial tests).[4][5] This validates that the assay is working correctly and provides a benchmark against which to compare your novel derivatives.

  • Replication and Randomization:

    • Technical Replicates: Multiple measurements of the same sample to control for measurement error (e.g., reading the same well in a 96-well plate three times).

  • Dose-Response Analysis: To characterize the potency of a compound, it is essential to test it across a range of concentrations. This typically involves a serial dilution to generate data for calculating metrics like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[2][6]

A well-designed experimental workflow is the first step toward trustworthy data.

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Statistical Analysis Phase Hypothesis Hypothesis: Derivative X shows antimicrobial activity Design Experimental Design Hypothesis->Design Controls Select Controls (Positive/Negative) Design->Controls Concentrations Define Concentration Range Controls->Concentrations Execution Execute Assay (e.g., MIC/Cytotoxicity) Concentrations->Execution Collection Data Collection Execution->Collection Processing Data Pre-processing & Normalization Collection->Processing Descriptive Descriptive Statistics (Mean, SD, SEM) Processing->Descriptive Inferential Inferential Statistics (t-test, ANOVA) Descriptive->Inferential QSAR SAR/QSAR Modeling (Optional) Inferential->QSAR Conclusion Draw Conclusions QSAR->Conclusion

Part 2: Data Processing and Initial Analysis

Raw experimental data is rarely ready for direct statistical comparison. It must first be processed and summarized to provide a clear picture of the results.

Calculating Key Biological Metrics

For many assays, raw outputs (e.g., absorbance, fluorescence) need to be converted into meaningful biological metrics.

  • Cytotoxicity/Antiproliferative Assays: The goal is often to calculate the IC50 or GI50 (Growth Inhibition 50%). This is the concentration of a pyrazole derivative required to inhibit a biological process (like cell growth) by 50%.[3][7]

    • Protocol: Data is typically normalized to the negative control (100% viability) and a blank or maximum inhibition control (0% viability). A non-linear regression (log(inhibitor) vs. normalized response -- variable slope) is then fitted to the dose-response curve to determine the IC50.

  • Antimicrobial Assays: The key metric is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of the compound that prevents visible growth of a microorganism.[4][5] This is typically determined by visual inspection of serially diluted samples.[5]

Summarizing Data in Tables

For clarity and easy comparison, processed data should be summarized in tables. This allows researchers to quickly assess the performance of different derivatives.

Table 1: Example In Vitro Cytotoxicity Data for Pyrazole Derivatives against HepG2 Cancer Cells

Compound IDSubstituent (R)IC50 (µM) ± SDSelectivity Index (SI)*
PZ-01 4-Fluorophenyl15.2 ± 1.86.6
PZ-02 4-Chlorophenyl8.7 ± 0.911.5
PZ-03 4-Bromophenyl5.1 ± 0.619.6
PZ-04 4-Iodophenyl6.3 ± 0.715.9
Dioscin (Positive Control)2.5 ± 0.340.0

*Selectivity Index (SI) is often calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.

Table 2: Example Antimicrobial Activity (MIC) Data

Compound IDSubstituent (R)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PZ-05 2,6-Dichloro1664
PZ-06 3,5-Dimethyl32128
PZ-07 4-Nitro832
Cipro. (Positive Control)10.5

Part 3: Comparative Statistical Analysis - Choosing the Right Test

Once you have summarized data (e.g., mean IC50 values from three biological replicates), you can use inferential statistics to determine if the observed differences between your pyrazole derivatives are statistically significant. The choice of test is critical and depends on the structure of your data.

The Decision-Making Process

The following diagram illustrates a logical pathway for selecting an appropriate statistical test. The fundamental choice is often between parametric tests (which assume data follows a normal distribution) and non-parametric tests (which do not).

G Start Start: Compare mean activity of different derivatives DataCheck Is data normally distributed? (e.g., Shapiro-Wilk test) Start->DataCheck TwoGroups Comparing TWO groups? DataCheck->TwoGroups Yes DataCheck->TwoGroups No MoreGroups Comparing > TWO groups? DataCheck:e->MoreGroups:w Yes TwoGroups->MoreGroups No TTest Parametric: Student's t-test TwoGroups->TTest Yes MannWhitney Non-Parametric: Mann-Whitney U Test TwoGroups->MannWhitney Yes (Non-Parametric path) ANOVA Parametric: One-Way ANOVA MoreGroups->ANOVA Yes Kruskal Non-Parametric: Kruskal-Wallis Test MoreGroups->Kruskal Yes (Non-Parametric path) PostHoc Follow with Post-Hoc Test (e.g., Tukey's HSD) ANOVA->PostHoc

Caption: Decision tree for selecting common statistical comparison tests.

Common Scenarios and Protocols

Scenario 1: Comparing one derivative to a control.

  • Objective: To determine if your lead compound (e.g., PZ-03) is significantly more active than a baseline or a previously studied compound.

  • Protocol: Student's t-test

    • Hypothesis: The null hypothesis (H₀) is that there is no difference in the mean IC50 values between the two groups. The alternative hypothesis (H₁) is that a difference exists.

    • Assumptions: Data should be normally distributed and have equal variances.

    • Execution: Perform an independent samples t-test using the IC50 values from the biological replicates for each compound.

    • Interpretation: A p-value less than 0.05 is typically considered statistically significant, leading you to reject the null hypothesis and conclude that the difference in activity is real.

Scenario 2: Comparing three or more derivatives simultaneously.

  • Objective: To compare the activities of a series of derivatives (e.g., PZ-01, PZ-02, PZ-03, PZ-04) to see if there are any significant differences among them.

  • Protocol: One-Way Analysis of Variance (ANOVA)

    • Why not multiple t-tests? Performing multiple t-tests increases the probability of a Type I error (a false positive). ANOVA analyzes the variance across all groups simultaneously to see if at least one group is different from the others.

    • Execution: Run a one-way ANOVA with the "compound" as the independent variable and "IC50" as the dependent variable.

    • Post-Hoc Test: If the ANOVA result is significant (p < 0.05), it tells you that at least one group is different, but not which one. You must follow up with a post-hoc test (e.g., Tukey's Honestly Significant Difference test) to perform pairwise comparisons and identify which specific compounds differ significantly from each other.

Part 4: Advancing Analysis with Structure-Activity Relationships (SAR)

Statistical analysis is the cornerstone of establishing a Structure-Activity Relationship (SAR), which links a compound's chemical structure to its biological activity.[2][4] More advanced computational techniques can quantify this relationship.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling uses statistical methods to create a mathematical relationship between the chemical properties (descriptors) of pyrazole derivatives and their biological activity.[8]

  • Descriptors: These are numerical representations of molecular properties (e.g., LogP for hydrophobicity, molecular weight, electronic properties). Cheminformatics toolkits like RDKit can calculate these.[9]

  • Statistical Model: A common approach is Multiple Linear Regression (MLR), which models the biological activity (e.g., pIC50, which is -log(IC50)) as a linear combination of the most relevant descriptors.[8]

  • Validation is Key: A QSAR model is only useful if it has predictive power. Its reliability is assessed with statistical metrics:

    • R² (Coefficient of Determination): Indicates how well the model fits the training data.

    • Q² (Cross-validated R²): A more robust measure that assesses the model's ability to predict the activity of compounds not used in its creation. A high Q² (e.g., > 0.6) is crucial for a trustworthy model.[8]

G cluster_0 Inputs cluster_1 Process cluster_2 Outputs Structures Pyrazole Structures (SMILES/SDF) Descriptors Calculate Molecular Descriptors (LogP, MW, etc.) Structures->Descriptors Activity Experimental Data (IC50, MIC) Model Build Statistical Model (e.g., Multiple Linear Regression) Activity->Model Descriptors->Model Validation Validate Model (R², Q²) Model->Validation Equation QSAR Equation: pIC50 = c1Desc1 + c2Desc2 + ... Validation->Equation Prediction Predict Activity of New, Unsynthesized Derivatives Equation->Prediction

Caption: Conceptual workflow for a QSAR study.

Part 5: Recommended Software and Tools

  • Statistical Analysis & Graphing:

    • GraphPad Prism: Highly intuitive for biologists and chemists, excellent for non-linear regression (dose-response curves) and common statistical tests (t-tests, ANOVA).[6]

    • R: A powerful, free programming language for statistical computing and graphics. Steeper learning curve but offers maximum flexibility.[10]

  • Cheminformatics & Data Management:

    • RDKit: An open-source cheminformatics toolkit essential for calculating molecular descriptors for QSAR studies.[9]

    • DataWarrior: An open-source tool for data visualization and analysis with chemical intelligence, excellent for exploring SAR.[11][12]

    • Mnova: A comprehensive software for processing and managing various analytical chemistry data, including NMR and mass spectrometry, which are crucial for structural confirmation.[13]

Conclusion

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chem Rev Lett. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • A Curated List of Cheminformatics Software and Libraries. (2023). Neovarsity. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • DataWarrior. Open Molecules. [Link]

  • Analytical Data Management. Mestrelab Research. [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • MolBook UNIPI—Create, Manage, Analyze, and Share Your Chemical Data for Free. (2023). PMC. [Link]

  • Quantitative structure activity relationship study of pyrazole ligands binding to es- trogen receptor-α-selective agonists. Indian Journal of Chemistry. [Link]

  • What is the best statistical software that can be used for analyzing research data in chemical, biological and environmental engineering applications?. (2019). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-5-phenyl-1H-pyrazol-3-amine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-methyl-5-phenyl-1H-pyrazol-3-amine. As a substituted pyrazole and an aromatic amine, this compound requires careful hand...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of N-methyl-5-phenyl-1H-pyrazol-3-amine. As a substituted pyrazole and an aromatic amine, this compound requires careful handling based on the established hazard profiles of its structural analogs. This guide is built upon the foundational principles of laboratory safety, regulatory compliance, and environmental stewardship, designed to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Profile and Risk Assessment: Understanding the "Why"

N-methyl-5-phenyl-1H-pyrazol-3-amine belongs to two chemical classes of note: pyrazoles and aromatic amines. Aromatic amines, as a class, are recognized for potential health hazards, including toxicity and carcinogenicity, and are readily absorbed through the skin.[1][2] Pyrazole derivatives frequently exhibit irritant properties.[3][4][5] Therefore, it is imperative to treat this compound as hazardous until proven otherwise. Improper disposal, such as release into sanitary sewer systems, can lead to long-term environmental contamination and harm aquatic ecosystems.[6][7]

Table 1: Hazard Assessment Based on Structural Analogs

Hazard Category Associated Risk Rationale & Representative Sources
Skin Corrosion/Irritation Causes skin irritation. SDS for similar compounds like 1-Methyl-3-phenyl-1H-pyrazol-5-amine and 3-Amino-1-methyl-1H-pyrazole list this as a primary hazard.[3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation. This is a consistent warning across pyrazole-amine analogs.[3][4]
Specific Target Organ Toxicity May cause respiratory irritation. Inhalation of dust or aerosols should be avoided.[3][4]
Acute Toxicity May be harmful if swallowed. A general precaution for this class of compounds.[6]

| Environmental Hazard | Potential for long-lasting harmful effects to aquatic life. | Aromatic amines can be persistent in the environment.[1][6][7] |

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal preparation, ensuring adequate personal protection is non-negotiable. The causality is simple: to prevent exposure via inhalation, ingestion, or dermal contact. All handling of waste N-methyl-5-phenyl-1H-pyrazol-3-amine must be conducted within a certified chemical fume hood.

Table 2: Required Personal Protective Equipment (PPE)

PPE Type Specification Purpose
Hand Protection Nitrile or other chemically-resistant gloves. To prevent dermal absorption, as aromatic amines are readily absorbed through the skin.[2]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. To protect against splashes and airborne particles causing serious eye irritation.[3][4]
Body Protection A buttoned lab coat. To protect skin and personal clothing from contamination.

| Respiratory Protection | Not typically required when working in a fume hood. | If a fume hood is not available, consult your EHS office for appropriate respirator selection. |

Waste Characterization and Segregation

Under the U.S. EPA's Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[8] Given the hazards identified from analogous compounds, N-methyl-5-phenyl-1H-pyrazol-3-amine waste must be managed as hazardous waste.

This involves two key actions:

  • Characterization : The waste is hazardous due to its toxic characteristics. While not specifically listed with a "P" or "U" code by the EPA, it falls under the broader category of chemical waste that must be managed in accordance with hazardous waste regulations.[9][10]

  • Segregation : Do not mix this waste with non-hazardous materials, as this only increases the total volume of hazardous waste.[1] It should be stored separately from incompatible materials, particularly strong acids and oxidizing agents, with which amines can react.[4][11]

start Waste Generated (N-methyl-5-phenyl-1H-pyrazol-3-amine) is_listed Is the chemical explicitly on EPA's P or U lists? start->is_listed has_characteristics Does waste exhibit hazardous characteristics (e.g., toxicity based on analog data)? is_listed->has_characteristics No hazardous MANAGE AS HAZARDOUS WASTE has_characteristics->hazardous Yes non_hazardous Manage as Non-Hazardous Waste (Not applicable for this compound) has_characteristics->non_hazardous No cluster_lab In the Laboratory cluster_disposal Disposal Handoff A 1. Generation of Waste (Solid, Liquid, Contaminated Items) B 2. Select & Prepare Compatible Container A->B C 3. Collect & Segregate Waste (Keep incompatibles separate) B->C D 4. Securely Attach Completed Hazardous Waste Label C->D E 5. Store in Secondary Containment in Satellite Accumulation Area D->E F 6. Keep Container Closed (Except when adding waste) E->F G 7. Container is Full (<=90%) or No Longer Needed F->G H 8. Contact EHS/Licensed Contractor & Complete Pickup Forms G->H I 9. EHS Collects Waste for Final Incineration/Treatment H->I

Caption: End-to-end workflow for proper disposal of N-methyl-5-phenyl-1H-pyrazol-3-amine.

Emergency Spill Management

In the event of a small-scale spill within the laboratory:

  • Alert & Evacuate : Alert personnel in the immediate area and ensure the spill area is clear.

  • Contain : If safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads. [11][12]Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, regardless of size.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • Environmental Health and Safety, University of Tennessee. (n.d.). How to Dispose of Chemical Waste.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Benchchem. (n.d.). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • Sustainability Directory. (2025). Aromatic Amine Pollution.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole.
  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methylamine.
  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Thermo Fisher Scientific. (2020, December 14). SAFETY DATA SHEET - 3-Methyl-1H-pyrazole.
  • Practice Greenhealth. (n.d.). Hazardous waste characterization.
  • Apollo Scientific. (n.d.). 5-(Aminomethyl)-1-methyl-1H-pyrazole - SDS.
  • U.S. Environmental Protection Agency. (1990, June 14). RCRA Waste Classification of Laboratory Standards.
  • MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Pyrazole.
  • Sigma-Aldrich. (n.d.). 1-phenyl-3-methyl-5-pyrazolone.
  • Chemsrc. (2025, October 5). 5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine.
  • ChemBK. (2024, April 10). 3-METHYL-1-PHENYL-1H-PYRAZOL-5-AMINE.
  • BLDpharm. (n.d.). N-Methyl-5-phenyl-1H-pyrazol-3-amine.
  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment.
  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • NOAA. (n.d.). 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals.

Sources

Handling

Personal protective equipment for handling N-methyl-5-phenyl-1H-pyrazol-3-amine

Advanced Safety and Operational Guide for Handling N-Methyl-5-phenyl-1H-pyrazol-3-amine As a critical building block in pharmaceutical synthesis—particularly in the development of kinase inhibitors and bioactive small mo...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling N-Methyl-5-phenyl-1H-pyrazol-3-amine

As a critical building block in pharmaceutical synthesis—particularly in the development of kinase inhibitors and bioactive small molecules—1 presents specific handling challenges[1]. Standard laboratory precautions are insufficient; handling this compound requires a rigorous, mechanistically grounded approach to personal protective equipment (PPE) and operational workflows.

Mechanistic Hazard Profiling

To safely handle this compound, one must first understand why it is hazardous. Like many aromatic and heteroaromatic amines, N-methyl-5-phenyl-1H-pyrazol-3-amine exhibits high lipophilicity. This property allows it to rapidly permeate standard porous materials, including human skin and latex[2].

The nucleophilic exocyclic amine group readily reacts with epidermal proteins, which can lead to severe contact dermatitis or skin sensitization (Hazard Statements H315, H317)[3]. Furthermore, inhalation of its dust or aerosols can cause acute respiratory irritation (H335). Systemically,2 that can induce methemoglobinemia, oxidative stress, and long-term carcinogenic effects[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and inhalation, the following self-validating PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic JustificationSelf-Validation Step
Hand Protection Double-gloved: Inner Nitrile (4 mil), Outer Butyl RubberAromatic amines readily permeate latex. Butyl rubber provides superior chemical resistance against lipophilic amines.Inflate gloves manually before donning to check for micro-punctures.
Eye Protection Splash-proof chemical goggles or full-face shieldPrevents serious eye damage (H319) from fine powders or accidental solvent splashing during transfer.Ensure a tight seal against the face; no gap should exist between goggles and skin.
Respiratory NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of airborne particulates (H335) during weighing or transfer outside a closed system.Perform a positive/negative pressure seal check prior to entering the lab space.
Body Protection Flame-retardant (FR) lab coat, fully buttonedProtects against static discharge and potential flammability of amine-solvent mixtures.Ensure cuffs are tucked tightly under the outer gloves to eliminate exposed skin.

Operational Handling & Experimental Protocol

This step-by-step methodology ensures the safe weighing, transfer, and reaction setup of N-methyl-5-phenyl-1H-pyrazol-3-amine[4].

Step 1: Environmental Preparation & Validation

  • Conduct all operations inside a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of 80–120 feet per minute (fpm). Do not open the chemical container if the alarm is active or velocity is out of range.

Step 2: Static Control and Weighing

  • Aromatic amine powders can carry static charges, leading to dangerous aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical container before opening.

  • Tare the anti-static weigh boat on an enclosed analytical balance.

  • Using a grounded, static-free stainless steel spatula, carefully transfer the required mass of the compound.

Step 3: Transfer and Inert Atmosphere Setup

  • Transfer the pre-weighed solid into the reaction vessel (e.g., a round-bottom flask) inside the fume hood.

  • Seal the vessel with a rubber septum and immediately purge with an inert gas (Argon or Nitrogen) for 5–10 minutes.

  • Causality:5, which degrades the reagent into highly reactive N-oxides and increases the toxicity profile of the reaction mixture[5].

Step 4: Solvent Addition

  • Add the reaction solvent (e.g., DMF, DMSO, or DCM) via syringe through the septum under positive inert gas pressure.

  • Agitate gently until the solid is fully dissolved before adding subsequent electrophiles or coupling reagents.

Safety Workflow & Logic Diagram

SafetyLogic PreCheck Fume Hood & PPE Validation (Face Velocity 80-120 fpm) Weighing Weigh N-methyl-5-phenyl-1H-pyrazol-3-amine (Static-Free Spatula) PreCheck->Weighing Reaction Inert Atmosphere Reaction (Argon/N2 Purge) Weighing->Reaction Spill Spill or Exposure Detected? Reaction->Spill Decon Chemical Decontamination (1% Acetic Acid Wash) Spill->Decon Yes Disposal Segregate as Hazardous Aromatic Amine Waste Spill->Disposal No Decon->Disposal

Workflow logic for handling N-methyl-5-phenyl-1H-pyrazol-3-amine, including spill response.

Spill Management & Disposal Plan

A self-validating decontamination protocol ensures that no residual amine remains on surfaces, preventing secondary exposure.

Immediate Spill Response:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Cover the powdered spill with damp absorbent pads to prevent aerosolization. If dissolved in a solvent, use a universal chemical binder (e.g., vermiculite or sand).

  • Neutralize & Clean: Carefully sweep the absorbed material using non-sparking tools. Wash the contaminated surface with a 1% dilute acetic acid solution.

    • Causality: The mild acid protonates the free amine, converting it into a water-soluble, non-volatile ammonium salt. This drastically reduces its skin permeability and vapor pressure, rendering it safer to clean.

  • Validate: Wipe the area with a damp pH paper; the surface should read neutral (pH ~7) after a final water rinse, confirming the complete removal of the basic amine.

Disposal: *5 (e.g., peroxides, nitric acid), as this can cause violent exothermic reactions[5].

  • Collect all contaminated PPE, wipes, and neutralized spill debris in a clearly labeled, sealable hazardous waste container designated specifically for "Toxic Organic Amines."

References

  • Copper(II)-Mediated Intramolecular Cyclopropanation of Ketene N,X-Acetals (X = S, O, N) under Mild Conditions. ACS Publications.[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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